molecular formula C11H16ClO3P B1338560 Diethyl 2-chlorobenzylphosphonate CAS No. 29074-98-4

Diethyl 2-chlorobenzylphosphonate

Cat. No.: B1338560
CAS No.: 29074-98-4
M. Wt: 262.67 g/mol
InChI Key: GKGLKJMZAVRUQO-UHFFFAOYSA-N
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Description

Diethyl 2-chlorobenzylphosphonate is a useful research compound. Its molecular formula is C11H16ClO3P and its molecular weight is 262.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-(diethoxyphosphorylmethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClO3P/c1-3-14-16(13,15-4-2)9-10-7-5-6-8-11(10)12/h5-8H,3-4,9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKGLKJMZAVRUQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=CC=CC=C1Cl)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80501166
Record name Diethyl [(2-chlorophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29074-98-4
Record name Diethyl [(2-chlorophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80501166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Diethyl 2-Chlorobenzylphosphonate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and properties of diethyl 2-chlorobenzylphosphonate, a key intermediate in organic synthesis and a valuable building block for the development of novel therapeutic agents. This document details the prevalent synthetic methodologies, presents key physical and spectral data in a structured format, and offers a detailed experimental protocol for its preparation.

Core Synthesis: The Michaelis-Arbuzov Reaction

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, typically triethyl phosphite, on an alkyl halide, in this case, 2-chlorobenzyl chloride or bromide. The reaction proceeds via a phosphonium salt intermediate, which then undergoes dealkylation to yield the desired phosphonate. The reactivity of the 2-chlorobenzyl halide follows the expected trend, with the bromide being more reactive than the chloride.

The general reaction scheme is as follows:

A key advantage of this method is the typically high yields and the relatively straightforward purification of the product.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical and spectroscopic properties of this compound is essential for its application in research and development. The following tables summarize the key quantitative data for this compound.

Physical Properties
PropertyValueReference
Molecular FormulaC₁₁H₁₆ClO₃PN/A
Molecular Weight262.67 g/mol [1]
AppearanceColorless to almost colorless clear liquid[2]
Boiling Point146 °C at 0.4 mmHg[2]
Refractive Index1.5060 to 1.5140[2]
Spectroscopic Data

The structural integrity of synthesized this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of this compound.

¹H NMR (500 MHz, CDCl₃)
Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz) Assignment
7.37d7.51H, Ar-H
7.31d7.51H, Ar-H
7.19 – 7.09m2H, Ar-H
4.01 – 3.95m4H, OCH₂CH₃
3.31d22.0 (JHP)2H, PCH₂
1.19t7.06H, OCH₂CH₃

Reference:[3]

¹³C NMR (125.4 MHz, CDCl₃)
Chemical Shift (δ, ppm) Coupling Constant (J, Hz) Assignment
134.29Ar-C
132.8 (d)JCP = 9.0Ar-C
130.9 (d)JCP = 6.6Ar-C
129.2 (d)JCP = 3.0Ar-C
127.0 (d)JCP = 3.4Ar-C
62.5 (d)JCP = 6.5OCH₂CH₃
33.2 (d)JCP = 135.1PCH₂
16.4 (d)JCP = 5.8OCH₂CH₃

Reference:[3][4]

³¹P NMR
Chemical Shift (δ, ppm) Solvent
~24-27CDCl₃ or DMSO-d₆

(Note: The ³¹P NMR chemical shift is an estimated value based on similar benzyl phosphonate compounds.[4][5])

Wavenumber (cm⁻¹)Assignment
~2985C-H stretch (aliphatic)
~1590, 1475, 1445C=C stretch (aromatic)
~1250P=O stretch
~1025P-O-C stretch
~760C-Cl stretch

(Note: IR data is predicted based on characteristic absorption frequencies for the functional groups present.)

m/zProposed Fragment
262/264[M]⁺ (Molecular ion)
227[M - Cl]⁺
125/127[Cl-C₆H₄-CH₂]⁺
137[(EtO)₂P(O)]⁺
91[C₇H₇]⁺ (Tropylium ion)

(Note: The presence of the chlorine isotope will result in characteristic M and M+2 peaks in a roughly 3:1 ratio.)

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step protocol for the synthesis of this compound via the Michaelis-Arbuzov reaction.

Materials and Equipment:

  • 2-Chlorobenzyl chloride (or bromide)

  • Triethyl phosphite

  • Anhydrous toluene (optional)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Vacuum distillation apparatus or silica gel for column chromatography

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: A dry round-bottom flask is charged with 2-chlorobenzyl chloride (1.0 equivalent). The flask is then flushed with an inert gas, such as nitrogen or argon.

  • Addition of Reagent: An excess of triethyl phosphite (1.5-2.0 equivalents) is added to the flask. The use of excess triethyl phosphite helps to drive the reaction to completion and can also serve as the solvent. Alternatively, an anhydrous high-boiling solvent like toluene can be used.[6]

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 120-160 °C) with vigorous stirring under an inert atmosphere.[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the cessation of ethyl chloride evolution.[6] The reaction is typically complete within several hours.

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess triethyl phosphite and any solvent are removed under reduced pressure using a rotary evaporator.[6]

  • Purification: The crude product is then purified. Vacuum distillation is a common and effective method for purifying liquid phosphonates.[6] Alternatively, if the product is not readily distillable or contains impurities with similar boiling points, purification can be achieved by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate).[6]

Expected Yield: 80-95%

Visualizations

Synthesis Workflow

The following diagram illustrates the logical workflow for the synthesis of this compound.

Synthesis_Workflow Reactants 2-Chlorobenzyl Halide + Triethyl Phosphite Reaction Michaelis-Arbuzov Reaction (Heat, Inert Atmosphere) Reactants->Reaction Workup Work-up (Cooling, Solvent Removal) Reaction->Workup Purification Purification (Vacuum Distillation or Column Chromatography) Workup->Purification Product This compound Purification->Product

Caption: Synthesis workflow for this compound.

Experimental Setup

This diagram outlines the typical experimental setup for the Michaelis-Arbuzov reaction.

Experimental_Setup cluster_flask Reaction Vessel Flask Round-Bottom Flask 2-Chlorobenzyl Halide Triethyl Phosphite Magnetic Stir Bar Heating Heating Mantle & Magnetic Stirrer Condenser Reflux Condenser Condenser->Flask InertGas Inert Gas Inlet (N₂ or Ar) InertGas->Condenser

Caption: Experimental setup for the Michaelis-Arbuzov reaction.

References

An In-depth Technical Guide to Diethyl 2-chlorobenzylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of Diethyl 2-chlorobenzylphosphonate (CAS No: 29074-98-4). This organophosphorus compound is a valuable reagent in organic synthesis, particularly in the formation of carbon-carbon double bonds.

Physicochemical Properties

The key physical and chemical properties of this compound are summarized below. These properties are essential for its handling, storage, and application in experimental settings.

PropertyValueReference
Molecular Formula C₁₁H₁₆ClO₃P[1][2]
Molecular Weight 262.67 g/mol [1][2]
Appearance Colorless to Almost Colorless Clear Liquid
Boiling Point 146 °C at 0.4 mmHg[2]
Specific Gravity (20/20) 1.20
Refractive Index 1.51
Flash Point 242 °C
Purity >98.0% (GC)
Synonyms (2-Chlorobenzyl)phosphonic Acid Diethyl Ester[2]

Experimental Protocols

The primary route for synthesizing this compound is the Michaelis-Arbuzov reaction. This method is a cornerstone for creating carbon-phosphorus bonds.

Protocol 1: Synthesis via Michaelis-Arbuzov Reaction

This protocol details the synthesis of this compound from 2-chlorobenzyl chloride and triethyl phosphite. The reaction for the closely related 2,6-dichlorobenzyl derivative is well-documented and can be adapted for this synthesis.[3][4]

Materials:

  • 2-chlorobenzyl chloride (or bromide)

  • Triethyl phosphite

  • Anhydrous toluene (optional, can be run neat)[5]

  • Inert gas (Nitrogen or Argon)

  • Standard reflux glassware (round-bottom flask, condenser)

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Vacuum distillation setup or silica gel for column chromatography

Procedure:

  • Reaction Setup: A dry round-bottom flask is charged with 2-chlorobenzyl chloride (1.0 equivalent) and equipped with a reflux condenser and magnetic stir bar. The system is flushed with an inert gas like nitrogen.[3][6]

  • Addition of Reagent: An excess of triethyl phosphite (typically 1.5 to 3.0 equivalents) is added to the flask.[4] The use of excess phosphite helps drive the reaction to completion.[6] The reaction can be performed neat or with an anhydrous, high-boiling solvent like toluene.[5][6]

  • Reaction Conditions: The mixture is heated to reflux, typically between 120-160 °C, with vigorous stirring.[4][6] The reaction progress is monitored by Thin Layer Chromatography (TLC) or by observing the cessation of ethyl chloride evolution.[6] Reaction times can vary from a few hours to overnight.[4]

  • Work-up: After the reaction is complete, the mixture is cooled to room temperature. The excess triethyl phosphite and any solvent are removed under reduced pressure using a rotary evaporator.[3][6]

  • Purification: The crude product is purified to isolate the this compound. Two common methods are:

    • Vacuum Distillation: This is an effective method for purifying liquid phosphonates by separating the product from less volatile impurities.[4][6]

    • Column Chromatography: If distillation is not suitable, the crude product can be purified on a silica gel column using a suitable eluent system, such as a gradient of hexane and ethyl acetate.[3][6]

Protocol 2: Characterization of the Final Product

To confirm the identity and purity of the synthesized this compound, standard spectroscopic methods are employed.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR, ¹³C NMR, and ³¹P NMR are used to confirm the structure of the compound.

  • Mass Spectrometry (MS): MS is used to confirm the molecular weight of the final product.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the presence of key functional groups.

Experimental Workflow and Logic

The synthesis and purification of this compound follow a logical progression from starting materials to the final, pure product. This workflow is visualized below.

G start Starting Materials (2-Chlorobenzyl Halide, Triethyl Phosphite) reaction Michaelis-Arbuzov Reaction (Reflux, 120-160°C) start->reaction 1. Combine & Heat workup Work-up (Cooling, Solvent Removal) reaction->workup 2. Reaction Complete crude Crude Product workup->crude 3. Concentrate purification Purification crude->purification 4. Isolate distillation Vacuum Distillation purification->distillation Method A chromatography Column Chromatography purification->chromatography Method B product Pure Diethyl 2-chlorobenzylphosphonate distillation->product chromatography->product characterization Characterization (NMR, MS, IR) product->characterization

Caption: Synthesis and purification workflow for this compound.

Applications in Research

This compound is primarily used as a reagent in organic synthesis. Its most notable application is in the Horner-Wadsworth-Emmons (HWE) reaction , where it serves as a precursor to a phosphonate carbanion. This carbanion reacts with aldehydes and ketones to form alkenes, a fundamental transformation in the synthesis of complex organic molecules, including pharmaceuticals and natural products. The presence of the 2-chloro substituent can influence the reactivity and electronic properties of the molecule, making it a specific tool for synthetic chemists.

References

Diethyl 2-chlorobenzylphosphonate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 29074-98-4

Chemical Formula: C₁₁H₁₆ClO₃P

Molecular Weight: 262.67 g/mol

This technical guide provides an in-depth overview of Diethyl 2-chlorobenzylphosphonate, a compound of interest for researchers, scientists, and drug development professionals. The information presented herein is a compilation of available data on its synthesis, properties, and potential biological applications, with a focus on its role in antimicrobial and anticancer research.

Physicochemical and Spectroscopic Data

While experimentally determined data for this compound is limited in publicly available literature, the following tables summarize key physicochemical properties and predicted spectroscopic data. These predictions are based on the analysis of structurally similar compounds, particularly other substituted benzylphosphonates.

Table 1: Physicochemical Properties

PropertyValue
IUPAC Name diethyl (2-chlorobenzyl)phosphonate
Synonyms (2-Chlorobenzyl)phosphonic Acid Diethyl Ester
Appearance Colorless to Almost colorless clear liquid
Purity >98.0% (by GC, as offered by commercial suppliers)
Boiling Point 146 °C (predicted)

Table 2: Predicted Spectroscopic Data

TechniquePredicted Key Signals
¹H NMR Ar-H: 7.2-7.5 ppm (m, 4H)CH₂-P: ~3.4-3.7 ppm (d, 2H, JHP ≈ 22 Hz)O-CH₂: ~4.0-4.2 ppm (dq, 4H)O-CH₂-CH₃: ~1.2-1.4 ppm (t, 6H)
¹³C NMR Ar-C (C-Cl): ~134 ppm (d)Ar-C (CH): ~127-132 ppm (d)Ar-C (C-CH₂): ~130 ppm (d)CH₂-P: ~33 ppm (d, ¹JCP ≈ 138 Hz)O-CH₂: ~62 ppm (d)O-CH₂-CH₃: ~16 ppm (d)
³¹P NMR ~24-26 ppm (referenced to 85% H₃PO₄)
FT-IR (cm⁻¹) ~2980: C-H stretch (alkyl)~1250: P=O stretch~1030: P-O-C stretch~750-850: C-Cl stretch
Mass Spec. Molecular Ion (M⁺): m/z = 262 (for ³⁵Cl), 264 (for ³⁷Cl)Key Fragments: Loss of ethoxy group, cleavage of the benzyl-phosphonate bond.

Synthesis of this compound

The primary method for synthesizing this compound is the Michaelis-Arbuzov reaction .[1] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide, in this case, 2-chlorobenzyl chloride or bromide.[1]

Experimental Protocol: Michaelis-Arbuzov Synthesis

This protocol is a generalized procedure and may require optimization.

Materials:

  • 2-chlorobenzyl bromide (or chloride)

  • Triethyl phosphite

  • Anhydrous toluene (optional, as the reaction can be run neat)

  • Nitrogen or Argon gas for inert atmosphere

  • Standard glassware for organic synthesis (round-bottom flask, reflux condenser, etc.)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for elution

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry round-bottom flask is charged with 2-chlorobenzyl bromide (1.0 equivalent). The flask is then flushed with an inert gas (Nitrogen or Argon).

  • Addition of Reagent: An excess of triethyl phosphite (1.2 to 2.0 equivalents) is added to the flask. The use of excess triethyl phosphite can help drive the reaction to completion and can also serve as the solvent. Alternatively, an anhydrous high-boiling solvent like toluene can be used.[2]

  • Reaction Conditions: The reaction mixture is heated to reflux (typically 110-160 °C) with vigorous stirring under an inert atmosphere for 4-6 hours.[1][2] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is cooled to room temperature. The toluene (if used) and excess triethyl phosphite are removed under reduced pressure using a rotary evaporator.[2]

  • Purification: The crude product is purified by silica gel column chromatography. The product is eluted with a gradient of hexane/ethyl acetate (e.g., starting from 9:1 to 7:3) to isolate the pure this compound as a colorless to pale yellow oil.[2]

Michaelis_Arbuzov_Synthesis 2-chlorobenzyl_halide 2-Chlorobenzyl Halide reaction_vessel Reaction Vessel (Inert Atmosphere) 2-chlorobenzyl_halide->reaction_vessel triethyl_phosphite Triethyl Phosphite triethyl_phosphite->reaction_vessel heating Heating (110-160°C) reaction_vessel->heating workup Work-up (Solvent Removal) heating->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Michaelis-Arbuzov Synthesis Workflow

Potential Applications in Drug Development

While specific research on this compound is limited, the broader class of benzylphosphonates has shown significant promise in several therapeutic areas.

Antimicrobial Activity

Substituted diethyl benzylphosphonates have demonstrated notable activity against various bacterial strains, including Escherichia coli.[3] The proposed mechanism of action involves the induction of oxidative stress within the bacterial cell, leading to DNA damage and ultimately cell death.[3] The presence of the chloro substituent on the benzyl ring may influence the lipophilicity and electronic properties of the molecule, potentially affecting its antimicrobial potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol describes a general method for determining the MIC of a compound against a bacterial strain.

Materials:

  • This compound

  • Bacterial strain (e.g., E. coli)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Preparation of Bacterial Inoculum: A standardized inoculum of the test bacterium is prepared and diluted in MHB to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO). Serial two-fold dilutions of the compound are then prepared in MHB in a 96-well plate.

  • Inoculation and Incubation: 100 µL of the bacterial inoculum is added to each well containing the compound dilutions. A positive control (bacteria in MHB without the compound) and a negative control (MHB only) are included. The plate is incubated at 37 °C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth, which can be assessed visually or by measuring the optical density at 600 nm.[2]

MIC_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture inoculum_prep Bacterial Inoculum (5x10^5 CFU/mL) bacterial_culture->inoculum_prep Standardize compound_stock Compound Stock Solution serial_dilution Serial Dilutions in 96-well plate compound_stock->serial_dilution Dilute inoculation Inoculate wells with bacteria inoculum_prep->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation readout Visual or Spectrophotometric Reading incubation->readout mic_determination Determine MIC readout->mic_determination

Workflow for MIC Determination
Anticancer Activity and Enzyme Inhibition

Organophosphonates are recognized for their ability to act as mimics of the tetrahedral transition states of substrate hydrolysis, making them effective inhibitors of various enzymes, particularly hydrolases like proteases and lipases.[4][5] Benzylphosphonates have also been identified as inhibitors of enzymes such as autotaxin, which is implicated in cancer invasion and metastasis.[6] The cytotoxic effects of benzylphosphonate derivatives against various cancer cell lines have been reported, suggesting their potential as anticancer agents.[4][5][7]

The proposed mechanism for enzyme inhibition by phosphonates often involves their structural similarity to the transition state of the enzymatic reaction, allowing them to bind tightly to the active site and block substrate access. This can be either competitive or non-competitive inhibition, depending on the specific enzyme and inhibitor.

Enzyme_Inhibition_Pathway cluster_enzyme Enzyme Active Site Enzyme Enzyme TransitionState Tetrahedral Transition State Enzyme->TransitionState Catalyzes Substrate Substrate Substrate->Enzyme Binds Product Product TransitionState->Product Forms Benzylphosphonate This compound (Transition-State Analog) Benzylphosphonate->Enzyme Binds tightly & Inhibits

Proposed Enzyme Inhibition Mechanism

Conclusion

This compound is a readily synthesizable organophosphorus compound with significant potential for applications in drug discovery, particularly in the development of novel antimicrobial and anticancer agents. While direct experimental data on this specific compound is limited, the well-documented biological activities of the broader class of benzylphosphonates provide a strong rationale for its further investigation. The experimental protocols and data presented in this guide offer a foundational framework for researchers to explore the therapeutic potential of this compound.

References

Spectroscopic data of Diethyl 2-chlorobenzylphosphonate (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Spectroscopic Data of Diethyl 2-chlorobenzylphosphonate

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of published experimental data for this specific molecule, this guide presents predicted spectroscopic characteristics based on analogous compounds, alongside detailed experimental protocols for obtaining such data. For comparative purposes, experimental data for the closely related compound, Diethyl benzylphosphonate, is also provided.

Spectroscopic Data

The structural elucidation of a synthesized compound like this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of organic molecules by providing information about the chemical environment of individual atoms. For this compound, ¹H, ¹³C, and ³¹P NMR are particularly informative.

¹H NMR Spectroscopy

¹H NMR provides information about the number of different types of protons and their neighboring atoms. The predicted ¹H NMR data for this compound is presented below, along with the experimental data for Diethyl benzylphosphonate for comparison.

Table 1: ¹H NMR Spectroscopic Data

Assignment Predicted Chemical Shift (δ, ppm) for this compound Experimental Chemical Shift (δ, ppm) for Diethyl benzylphosphonate Predicted Multiplicity
Ar-H~7.2 - 7.57.32 - 7.43Multiplet (m)
CH₂-P~3.4 - 3.73.12Doublet (d)
O-CH₂~4.0 - 4.24.20 - 4.27Doublet of Quartets (dq)
O-CH₂-CH₃~1.2 - 1.41.43 - 1.47Triplet (t)

Data for Diethyl benzylphosphonate sourced from reference[1]. Predicted data for this compound is based on analogous compounds[2].

¹³C NMR Spectroscopy

¹³C NMR provides information about the carbon framework of a molecule. The predicted ¹³C NMR data for this compound and experimental data for Diethyl benzylphosphonate are summarized below.

Table 2: ¹³C NMR Spectroscopic Data

Assignment Predicted Chemical Shift (δ, ppm) for this compound Experimental Chemical Shift (δ, ppm) for Diethyl benzylphosphonate Predicted Multiplicity
Ar-C (C-Cl)~135-Doublet (d)
Ar-C (C-CH₂)~130132.14Doublet (d)
Ar-C (CH)~128 - 132129.41, 129.31, 128.93Doublet (d)
CH₂-P~3333.27Doublet (d)
O-CH₂~6262.55Doublet (d)
O-CH₂-CH₃~1616.56Doublet (d)

Data for Diethyl benzylphosphonate sourced from reference[1]. Predicted data for this compound is based on analogous compounds[2].

³¹P NMR Spectroscopy

³¹P NMR is a specialized NMR technique that is highly sensitive to the chemical environment of the phosphorus atom.

Table 3: ³¹P NMR Spectroscopic Data

Compound Predicted Chemical Shift (δ, ppm) Experimental Chemical Shift (δ, ppm) for Diethyl benzylphosphonate
This compound~23-26-
Diethyl benzylphosphonate-25.93

Data for Diethyl benzylphosphonate sourced from reference[1]. The predicted shift for this compound is based on the value for the unsubstituted analog and the expected electronic effects of the chlorine substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 4: IR Spectroscopic Data

Functional Group Predicted Wavenumber (cm⁻¹) for this compound Experimental Wavenumber (cm⁻¹) for Diethyl benzylphosphonate
C-H (aromatic)~3050 - 3150Not specified
C-H (aliphatic)~2850 - 3000Not specified
C=C (aromatic)~1450 - 1600Not specified
P=O~1250Not specified
P-O-C~1020 - 1050Not specified
C-Cl~700 - 800Not specified

Predicted data is based on characteristic absorption bands for the respective functional groups[3].

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions to identify and quantify molecules.

Table 5: Mass Spectrometry Data

Analysis Predicted m/z for this compound
Molecular Ion (M⁺)Expected at m/z = 262 (for ³⁵Cl)
Isotope PeaksProminent peaks at M+2 due to the presence of the chlorine isotope (³⁷Cl)

The molecular weight of this compound is 262.67 g/mol [4]. The predicted mass spectrometry data is based on this molecular weight[2].

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy

Sample Preparation

  • Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃) in a clean NMR tube.[5] The final volume should be around 0.6-0.7 mL.[6]

  • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

Data Acquisition

  • Insert the NMR tube into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve homogeneity.

  • For ¹H NMR, acquire a standard one-dimensional spectrum.

  • For ¹³C NMR, acquire a proton-decoupled spectrum to simplify the signals.

  • For ³¹P NMR, use a broadband probe tuned to the phosphorus frequency, with proton decoupling.[7]

  • Process the acquired data using appropriate software, which includes Fourier transformation, phase correction, and baseline correction.[2]

  • Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).[8]

Infrared (IR) Spectroscopy

Sample Preparation

  • Neat Liquid: If the compound is a liquid, a thin film can be prepared by placing a drop of the sample between two salt plates (e.g., NaCl or KBr).[2]

  • Solid Film: If the compound is a solid, dissolve a small amount in a volatile solvent, apply the solution to a salt plate, and allow the solvent to evaporate.[2]

Data Acquisition

  • Record a background spectrum of the empty sample holder.

  • Place the prepared sample in the spectrometer.

  • Acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[2]

Mass Spectrometry (MS)

Sample Preparation

  • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile solvent such as methanol or acetonitrile.[2]

Data Acquisition

  • Introduce the sample into the mass spectrometer using a suitable ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).[2]

  • Acquire the mass spectrum over an appropriate mass-to-charge (m/z) range to observe the molecular ion and any fragment ions.[2]

  • Analyze the data to identify the molecular ion peak and the characteristic isotopic pattern.[9]

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis and structural confirmation of a synthesized compound like this compound.

Spectroscopic_Analysis_Workflow Synthesis Synthesis of Diethyl 2-chlorobenzylphosphonate Purification Purification Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Analysis Combined Spectroscopic Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmation Data_Analysis->Structure_Confirmation

Caption: Workflow for Spectroscopic Analysis.

References

Synthesis of Diethyl 2-chlorobenzylphosphonate via the Michaelis-Arbuzov Reaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Diethyl 2-chlorobenzylphosphonate, a valuable organophosphorus compound, utilizing the Michaelis-Arbuzov reaction. This well-established method offers an efficient pathway for the formation of a carbon-phosphorus bond, crucial for the development of various therapeutic agents and research chemicals. This document details the underlying reaction mechanism, experimental protocols, and relevant quantitative data to support professionals in medicinal chemistry and drug development.

Core Synthesis Pathway: The Michaelis-Arbuzov Reaction

The primary route for synthesizing this compound is the Michaelis-Arbuzov reaction.[1][2] This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, 2-chlorobenzyl chloride. The reaction proceeds via a phosphonium salt intermediate, which subsequently undergoes dealkylation to yield the final phosphonate product.[1][3] Discovered by August Michaelis in 1898 and further explored by Aleksandr Arbuzov, this reaction is a cornerstone for the synthesis of phosphonates, phosphinates, and phosphine oxides.[1][3]

The general scheme for the synthesis of this compound is as follows:

2-Chlorobenzyl chloride + Triethyl phosphite → this compound + Ethyl chloride

Reaction Mechanism

The Michaelis-Arbuzov reaction is initiated by the S_N2 attack of the nucleophilic phosphorus atom in triethyl phosphite on the electrophilic carbon of 2-chlorobenzyl chloride. This initial step forms a quaternary phosphonium salt intermediate. Subsequently, the displaced chloride ion attacks one of the ethyl groups of the phosphonium salt in a second S_N2 reaction, leading to the formation of the thermodynamically stable pentavalent phosphonate and a molecule of ethyl chloride.[1][4]

Michaelis_Arbuzov_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products Triethyl_Phosphite P(OEt)₃ 2_Chlorobenzyl_Chloride 2-Cl-C₆H₄CH₂Cl Phosphonium_Salt [2-Cl-C₆H₄CH₂P(OEt)₃]⁺ Cl⁻ 2_Chlorobenzyl_Chloride->Phosphonium_Salt Diethyl_Phosphonate 2-Cl-C₆H₄CH₂P(O)(OEt)₂ Phosphonium_Salt->Diethyl_Phosphonate Dealkylation Ethyl_Chloride EtCl Phosphonium_Salt->Ethyl_Chloride

Caption: Michaelis-Arbuzov reaction mechanism for this compound synthesis.

Quantitative Data

The following tables summarize key quantitative data for the reactants and the product, along with typical reaction conditions for the synthesis of related benzylphosphonates.

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
2-Chlorobenzyl chlorideC₇H₆Cl₂161.03Liquid
Triethyl phosphiteC₆H₁₅O₃P166.16Liquid
This compoundC₁₁H₁₆ClO₃P262.66Colorless Oil[5]

Table 2: Typical Michaelis-Arbuzov Reaction Conditions for Benzylphosphonates [4][6]

ParameterValueNotes
Stoichiometry (Phosphite:Halide)1.5 - 2.0 equivalentsExcess phosphite drives the reaction to completion and can act as a solvent.[7]
SolventToluene or neatAnhydrous, high-boiling point solvents are suitable.[7]
Temperature120 - 160 °CThe reaction often requires heating to reflux.[7][8]
Reaction Time4 - 24 hoursDependent on halide reactivity (I > Br > Cl) and temperature.[6]

Experimental Protocols

The following is a generalized protocol for the synthesis of this compound based on standard Michaelis-Arbuzov reaction conditions for benzyl halides.[7][9] Researchers should optimize these conditions for their specific laboratory setup.

Materials:

  • 2-Chlorobenzyl chloride

  • Triethyl phosphite

  • Anhydrous toluene (optional)

  • Inert gas (Nitrogen or Argon)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Vacuum distillation apparatus or silica gel for column chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 2-chlorobenzyl chloride (1.0 equivalent). The flask should be under an inert atmosphere of nitrogen or argon.[4][9]

  • Addition of Reagent: Add an excess of triethyl phosphite (1.5 to 2.0 equivalents). The reaction can be performed neat or with an anhydrous solvent like toluene to aid in temperature control.[6][7]

  • Reaction Conditions: Heat the mixture to reflux (typically 120-160 °C) with vigorous stirring.[4][7] The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) or by observing the cessation of ethyl chloride evolution.[7]

  • Work-up: After the reaction is complete (typically several hours), allow the mixture to cool to room temperature.[6]

  • Purification: Remove the excess triethyl phosphite and any solvent under reduced pressure using a rotary evaporator. The crude product can then be purified by vacuum distillation or silica gel column chromatography to yield pure this compound.[4][6][7]

Characterization:

The structure and purity of the synthesized this compound should be confirmed using spectroscopic methods. The following data has been reported for the target compound:

  • ¹H NMR (500 MHz, CDCl₃): δ 7.37 (d, J = 7.5 Hz, 1H), 7.31 (d, J = 7.5 Hz, 1H), 7.19 – 7.09 (m, 2H), 4.01 – 3.95 (m, 4H), 3.31 (d, J = 22.0 Hz, 2H), 1.19 (t, J = 7.0 Hz, 6H).[5]

  • ¹³C NMR (125.4 MHz, CDCl₃): δ 134.29.[5]

Experimental_Workflow Reagent_Addition Reagent Addition: - Triethyl phosphite (1.5-2.0 eq) - Optional: Anhydrous toluene Heating Heating: - Reflux at 120-160 °C - Vigorous stirring Reagent_Addition->Heating Monitoring Reaction Monitoring: - TLC or cessation of ethyl chloride evolution Heating->Monitoring Cooling Cooling: - Cool to room temperature Monitoring->Cooling Reaction Complete Solvent_Removal Solvent & Excess Reagent Removal: - Rotary evaporation Cooling->Solvent_Removal Purification Purification: - Vacuum distillation or - Silica gel column chromatography Solvent_Removal->Purification Characterization Characterization: - ¹H NMR, ¹³C NMR Purification->Characterization

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting and Optimization

Low yields in the Michaelis-Arbuzov reaction can often be attributed to several factors:

  • Insufficient Reaction Temperature or Time: The classical reaction often requires high temperatures. Monitoring the reaction to completion is crucial.[8]

  • Impure Trialkyl Phosphite: Phosphites can oxidize or hydrolyze during storage, which reduces their nucleophilicity. Using freshly distilled trialkyl phosphite is recommended.[8]

  • Steric Hindrance: Significant steric bulk on either the phosphite or the alkyl halide can slow the S_{N}2 reaction.[10]

To optimize the reaction, consider the following:

  • Use of Catalysts: Lewis acids can mediate the Michaelis-Arbuzov reaction at room temperature, providing a milder alternative to high heat.[11]

  • Excess Reagent: Using an excess of the more volatile component, typically the trialkyl phosphite, can help drive the reaction to completion.[10]

This guide provides a foundational understanding and practical framework for the synthesis of this compound. For specific applications, further optimization of the described protocols may be necessary.

References

Structure elucidation of Diethyl 2-chlorobenzylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Structure Elucidation of Diethyl 2-chlorobenzylphosphonate

This guide provides a comprehensive overview of the analytical methodologies and spectroscopic data interpretation required for the complete structure elucidation of this compound. Tailored for researchers, scientists, and professionals in drug development, this document details the synthesis, purification, and in-depth spectroscopic characterization of the target molecule.

Physicochemical Properties

This compound is an organophosphorus compound whose structure is confirmed through a combination of spectroscopic techniques. A summary of its key identifiers and properties is presented below.

PropertyValueReference
Chemical Name Diethyl (2-chlorobenzyl)phosphonate[1]
CAS Number 29074-98-4[1][2]
Molecular Formula C₁₁H₁₆ClO₃P[1][3]
Molecular Weight 262.67 g/mol [1][3]
Appearance Colorless to Almost Colorless Clear Liquid
Purity >98.0% (GC)
IUPAC Name diethyl (2-chlorobenzyl)phosphonate[1]
InChI Key GKGLKJMZAVRUQO-UHFFFAOYSA-N[1]

Synthesis of this compound

The most common and efficient method for synthesizing benzylphosphonates is the Michaelis-Arbuzov reaction.[4][5] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide, in this case, 2-chlorobenzyl chloride.[5] The reaction proceeds via a quasi-phosphonium salt intermediate, which then undergoes dealkylation by the displaced chloride ion to yield the final phosphonate product and ethyl chloride.[5]

Logical Workflow for Synthesis and Purification

Synthesis_Workflow A Reactants (2-chlorobenzyl chloride, Triethyl phosphite) B Michaelis-Arbuzov Reaction (Anhydrous Toluene, Reflux) A->B 1. Mix C Reaction Monitoring (TLC or GC) B->C 2. Heat D Workup (Cooling, Solvent Removal) C->D 3. Reaction Complete F Crude Product D->F E Purification (Vacuum Distillation or Column Chromatography) G Pure this compound E->G 5. Purify F->E 4. Isolate Elucidation_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis A Synthesis (Michaelis-Arbuzov) B Purification (Chromatography/Distillation) A->B C NMR (1H, 13C, 31P) B->C D Mass Spectrometry (MS) B->D E IR Spectroscopy B->E F Data Interpretation & Comparison C->F D->F E->F G Structure Confirmed F->G

References

Chemical Reactivity Profile of Diethyl 2-chlorobenzylphosphonate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of Diethyl 2-chlorobenzylphosphonate, a versatile organophosphorus compound with significant applications in synthetic organic chemistry and potential relevance in drug discovery. The document details its primary synthesis route, the Michaelis-Arbuzov reaction, and its key application in carbon-carbon bond formation via the Horner-Wadsworth-Emmons (HWE) reaction. Furthermore, this guide explores its potential biological activity, particularly as an antimicrobial agent, elucidating the proposed mechanism of action involving oxidative stress and DNA damage. Quantitative data, detailed experimental protocols, and visual diagrams of reaction pathways and biological processes are presented to facilitate a thorough understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound (CAS No: 29074-98-4) is an organophosphonate ester characterized by a diethyl phosphonate group attached to a benzyl moiety substituted with a chlorine atom at the ortho position.[1][2] This class of compounds is of considerable interest due to the stability of the carbon-phosphorus bond and the synthetic versatility offered by the phosphonate group.[3] this compound serves as a key intermediate in various organic transformations, most notably the Horner-Wadsworth-Emmons (HWE) reaction, for the synthesis of stilbenes and other unsaturated compounds.[4] Moreover, benzylphosphonate derivatives have garnered attention for their potential biological activities, including antimicrobial and anticancer properties.[5][6] This guide aims to provide a detailed chemical reactivity profile of this compound, encompassing its synthesis, key reactions, and biological implications.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common precursors is provided in Table 1.

Table 1: Physicochemical Data of this compound and Related Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical StateBoiling Point (°C)Refractive Index
This compound C₁₁H₁₆ClO₃P262.67[2]Colorless to almost colorless clear liquid[2]146 / 0.4 mmHg[2]1.5060 - 1.5140[2]
2-Chlorobenzyl chlorideC₇H₆Cl₂161.03Liquid197-1981.5630
Triethyl phosphiteC₆H₁₅O₃P166.16Colorless liquid1561.4130

Chemical Synthesis

The primary and most efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction .[7][8] This reaction involves the nucleophilic attack of a trialkyl phosphite, in this case, triethyl phosphite, on an alkyl halide, such as 2-chlorobenzyl chloride. The reaction proceeds through a phosphonium salt intermediate, which then undergoes dealkylation to yield the final phosphonate product.[7]

Michaelis-Arbuzov Reaction: Synthesis Workflow

Michaelis_Arbuzov_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_products Products & Purification Reactant1 2-Chlorobenzyl chloride Reaction Heating (120-160 °C) Inert Atmosphere Reactant1->Reaction Reactant2 Triethyl phosphite Reactant2->Reaction Product Crude Diethyl 2-chlorobenzylphosphonate Reaction->Product Purification Vacuum Distillation Product->Purification FinalProduct Pure Diethyl 2-chlorobenzylphosphonate Purification->FinalProduct

Caption: Michaelis-Arbuzov synthesis of this compound.

Experimental Protocol: Michaelis-Arbuzov Synthesis

Materials:

  • 2-Chlorobenzyl chloride

  • Triethyl phosphite

  • Anhydrous toluene (optional)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Vacuum distillation apparatus

Procedure:

  • A dry round-bottom flask equipped with a magnetic stir bar, reflux condenser, and an inert gas inlet is charged with 2-chlorobenzyl chloride (1.0 equivalent).[7]

  • An excess of triethyl phosphite (1.5-2.0 equivalents) is added to the flask. The reaction can be performed neat or in a high-boiling anhydrous solvent like toluene.[7]

  • The reaction mixture is heated to 120-160 °C with vigorous stirring under an inert atmosphere.[7]

  • The progress of the reaction is monitored by thin-layer chromatography (TLC) or by observing the cessation of ethyl chloride evolution.[7] The reaction is typically complete within several hours.[7]

  • After the reaction is complete, the mixture is cooled to room temperature.

  • Excess triethyl phosphite and any solvent are removed under reduced pressure using a rotary evaporator.[7]

  • The crude product is purified by vacuum distillation to yield this compound as a colorless oil.[7][8]

Typical Yield: 85-95% (reported for similar benzylphosphonates).[4]

Chemical Reactivity

The primary utility of this compound in organic synthesis is as a reagent in the Horner-Wadsworth-Emmons (HWE) reaction .[4] This reaction provides a reliable method for the formation of alkenes, typically with high (E)-stereoselectivity.[4][9]

Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction involves the deprotonation of the phosphonate at the α-carbon to form a stabilized carbanion. This carbanion then acts as a nucleophile, attacking an aldehyde or ketone to form a β-hydroxyphosphonate intermediate, which subsequently eliminates to form an alkene and a water-soluble phosphate byproduct.[9][10]

Horner-Wadsworth-Emmons Reaction: Logical Workflow

HWE_Reaction Phosphonate This compound Base Strong Base (e.g., NaH) Phosphonate->Base Deprotonation Carbanion Stabilized Carbanion Base->Carbanion Addition Nucleophilic Addition Carbanion->Addition Aldehyde Aldehyde or Ketone Aldehyde->Addition Intermediate β-Hydroxyphosphonate Intermediate Addition->Intermediate Elimination Elimination Intermediate->Elimination Alkene (E)-Alkene Product Elimination->Alkene Byproduct Water-soluble Phosphate Byproduct Elimination->Byproduct

Caption: Key steps in the Horner-Wadsworth-Emmons olefination reaction.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction with Benzaldehyde

This protocol is a general guideline for the HWE reaction using this compound and can be adapted for other aldehydes and ketones.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (THF)

  • Benzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether or ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

  • Syringes

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF under an inert atmosphere at 0 °C, add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise.[11]

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.[11]

  • Cool the resulting solution of the phosphonate anion to 0 °C.

  • Slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel to afford the desired alkene.

Biological Activity Profile

Substituted diethyl benzylphosphonates have demonstrated notable antimicrobial activity against various bacterial strains, including Escherichia coli.[6] While specific data for the 2-chloro isomer is limited, the general class of compounds is believed to exert its effect through the induction of oxidative stress and subsequent DNA damage.[6][12]

Proposed Antimicrobial Mechanism of Action

The proposed mechanism involves the generation of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative damage to cellular components, including DNA, ultimately resulting in cell death.[6][13]

Antimicrobial_Mechanism Compound Diethyl Benzylphosphonate Derivative BacterialCell Bacterial Cell Compound->BacterialCell Cellular Uptake OxidativeStress Induction of Oxidative Stress (ROS) BacterialCell->OxidativeStress DNADamage DNA Damage OxidativeStress->DNADamage CellDeath Bacterial Cell Death DNADamage->CellDeath

Caption: Proposed mechanism of antimicrobial action.

Antimicrobial Activity Data

The antimicrobial efficacy of diethyl benzylphosphonate derivatives is significantly influenced by the nature and position of substituents on the phenyl ring. Table 2 summarizes the Minimum Inhibitory Concentration (MIC) values of various diethyl benzylphosphonate derivatives against different strains of E. coli. Lower MIC values indicate higher antibacterial potency.

Table 2: Minimum Inhibitory Concentration (MIC) of Diethyl Benzylphosphonate Derivatives against E. coli [14]

Compound IDSubstituent at Phenyl RingE. coli K12 (MIC in µg/mL)E. coli R2 (MIC in µg/mL)E. coli R3 (MIC in µg/mL)E. coli R4 (MIC in µg/mL)
1 -H125125250500
2 4-B(pin)125125250500
3 4-B(OH)₂62.562.5125250
4 4-CH(OAc)CH₂-Ph-4-CH₂P(O)(OEt)₂>1000>1000>1000>1000

Spectroscopic Data

Table 3: Predicted ¹H, ¹³C, and ³¹P NMR Chemical Shifts for this compound

NucleusPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
¹H NMR 7.2-7.5m-Aromatic-H
4.0-4.2m-O-CH₂
3.3-3.5dJ(P,H) ≈ 22P-CH₂
1.2-1.4tJ(H,H) ≈ 7CH₃
¹³C NMR 134-136dJ(P,C) ≈ 6-8C-Cl
128-132m-Aromatic-C
62-64dJ(P,C) ≈ 6-7O-CH₂
33-35dJ(P,C) ≈ 138-140P-CH₂
16-17dJ(P,C) ≈ 5-6CH₃
³¹P NMR 22-26s-P

Note: Predicted values are based on data for diethyl benzylphosphonate and related substituted analogs. Actual shifts may vary depending on the solvent and experimental conditions.[15][16]

Safety Information

This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to wear personal protective equipment, including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS).[17]

Conclusion

This compound is a valuable synthetic intermediate with a well-defined reactivity profile. Its synthesis via the Michaelis-Arbuzov reaction is efficient and high-yielding. Its primary application in the Horner-Wadsworth-Emmons reaction allows for the stereoselective synthesis of (E)-alkenes, making it a useful tool in organic synthesis. Furthermore, the emerging data on the antimicrobial properties of the broader class of benzylphosphonates suggests potential avenues for future research and development in the field of medicinal chemistry. This guide provides a foundational understanding of the chemical reactivity and potential applications of this compound for researchers and scientists.

References

Diethyl 2-Chlorobenzylphosphonate: A Technical Guide to Stability and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl 2-chlorobenzylphosphonate is a versatile organophosphorus compound with applications in organic synthesis, including the Horner-Wadsworth-Emmons reaction, and as a precursor for various biologically active molecules. As with any chemical reagent, a thorough understanding of its stability and appropriate storage conditions is paramount to ensure its integrity, purity, and performance in experimental and developmental settings. This in-depth technical guide provides a comprehensive overview of the stability profile and recommended storage conditions for this compound, based on available data for the compound and related organophosphorus esters.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValue
Chemical Name Diethyl (2-chlorobenzyl)phosphonate
Synonyms (2-Chlorobenzyl)phosphonic acid diethyl ester
CAS Number 29074-98-4
Molecular Formula C₁₁H₁₆ClO₃P
Molecular Weight 262.67 g/mol
Appearance Colorless to almost colorless clear liquid
Boiling Point 146 °C at 0.4 mmHg
Refractive Index 1.5060 to 1.5140

Stability Profile

While specific quantitative stability data for this compound is not extensively available in the public domain, its stability can be inferred from general knowledge of organophosphorus compounds and data from related benzylphosphonates. The compound is generally considered to be stable under normal laboratory conditions. However, it can be susceptible to degradation under certain environmental stresses.

Hydrolytic Stability

The ester linkages in this compound are susceptible to hydrolysis under both acidic and basic conditions. The hydrolysis of phosphonate esters typically proceeds in a stepwise manner, first yielding the monoester and then the corresponding phosphonic acid.

Studies on the acidic hydrolysis of related diethyl α-hydroxybenzylphosphonates have shown that the reaction follows a two-step protocol, with the rate being influenced by the substituents on the phenyl ring[1]. Electron-withdrawing groups, such as the chloro group in the ortho position of this compound, are expected to facilitate hydrolysis compared to the unsubstituted benzylphosphonate[1]. The proposed hydrolytic degradation pathway is illustrated in the diagram below.

Oxidative Stability

Limited information is available regarding the oxidative stability of this compound. However, organophosphorus compounds can be susceptible to oxidation, potentially leading to the cleavage of the C-P bond and the formation of phosphate byproducts. Exposure to strong oxidizing agents should be avoided.

Thermal Stability

Organophosphorus esters can undergo thermal decomposition. For many, the initial degradation step involves the elimination of a phosphorus acid[2]. Upon combustion, hazardous decomposition products such as carbon monoxide, carbon dioxide, and oxides of phosphorus are expected to be formed.

Photostability

No specific photostability studies on this compound were found. However, as a general precaution for organic compounds, prolonged exposure to light, especially UV light, should be avoided to prevent potential degradation.

Proposed Degradation Pathways

Based on the chemical structure and the known reactivity of related compounds, the following diagram illustrates the potential degradation pathways for this compound under hydrolytic conditions.

G Proposed Hydrolytic Degradation Pathway of this compound A This compound B Ethyl 2-Chlorobenzylphosphonate (Monoester) A->B Hydrolysis (Step 1) D Ethanol A->D Byproduct C 2-Chlorobenzylphosphonic Acid B->C Hydrolysis (Step 2) B->D Byproduct

Caption: Proposed pathway for the hydrolysis of this compound.

Recommended Storage Conditions

To maintain the quality and integrity of this compound, the following storage conditions are recommended based on information from safety data sheets and product information.

ParameterRecommendation
Temperature Store in a cool, dry place. Room temperature is generally acceptable, though some suppliers recommend storage at <15°C.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with moisture and oxygen.
Container Keep in a tightly sealed container. Polyethylene or polypropylene containers are suitable.
Light Exposure Store in a dark place to protect from light.
Incompatible Materials Avoid contact with strong oxidizing agents, strong acids, and strong bases.

Experimental Protocols for Stability Testing

A comprehensive stability testing program for this compound should be designed to evaluate its stability under various stress conditions. The following protocols are based on the principles outlined in the ICH Q1A (R2) guidelines for stability testing of new drug substances and products[3][4][5] and OECD guidelines for the testing of chemicals[6][7].

Forced Degradation Studies

Forced degradation (or stress testing) is crucial for identifying potential degradation products and understanding the intrinsic stability of the molecule.

1. Hydrolytic Stability:

  • Protocol: Dissolve a known concentration of this compound in aqueous solutions of different pH (e.g., pH 2, pH 7, and pH 10).

  • Conditions: Store the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., up to 2 weeks).

  • Analysis: At specified time points, withdraw samples and analyze for the parent compound and degradation products using a stability-indicating analytical method (e.g., HPLC with UV detection or GC-MS).

2. Oxidative Stability:

  • Protocol: Dissolve the compound in a suitable solvent and treat with an oxidizing agent (e.g., 3% hydrogen peroxide).

  • Conditions: Store the solution at room temperature for a defined period.

  • Analysis: Monitor the degradation of the parent compound and the formation of byproducts over time.

3. Thermal Stability:

  • Protocol: Subject a solid sample of the compound to elevated temperatures (e.g., 80°C, 100°C) in a controlled environment.

  • Conditions: Maintain the temperature for a specified duration.

  • Analysis: Analyze the sample before and after heating to assess for degradation. Thermogravimetric analysis (TGA) can also be employed to determine the decomposition temperature.

4. Photostability:

  • Protocol: Expose a solid sample and a solution of the compound to a light source according to ICH Q1B guidelines (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

  • Conditions: Ensure an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.

  • Analysis: Include a dark control sample stored under the same conditions but protected from light. Analyze both samples for degradation.

The following diagram outlines a general workflow for conducting stability testing.

G General Workflow for Stability Testing cluster_0 Stress Conditions cluster_1 Analysis cluster_2 Evaluation Hydrolysis Hydrolysis (pH 2, 7, 10) AnalyticalMethod Stability-Indicating Method (e.g., HPLC, GC-MS) Hydrolysis->AnalyticalMethod Oxidation Oxidation (H2O2) Oxidation->AnalyticalMethod Thermal Thermal (Elevated Temp.) Thermal->AnalyticalMethod Photo Photostability (ICH Q1B) Photo->AnalyticalMethod DegradationProducts Identify Degradation Products AnalyticalMethod->DegradationProducts Quantification Quantify Parent and Degradants AnalyticalMethod->Quantification DataAnalysis Data Analysis and Degradation Kinetics DegradationProducts->DataAnalysis Quantification->DataAnalysis Report Generate Stability Report DataAnalysis->Report Sample This compound Sample Sample->Hydrolysis Sample->Oxidation Sample->Thermal Sample->Photo

Caption: A workflow diagram for conducting stability testing of a chemical substance.

Conclusion

This compound is a stable compound under recommended storage conditions. Key factors to control for maintaining its integrity are moisture, light, and high temperatures. Hydrolysis is a likely degradation pathway, particularly under acidic or basic conditions. For researchers and professionals in drug development, adherence to the storage guidelines and, where necessary, the implementation of a stability testing program based on established protocols, will ensure the reliability and consistency of results obtained using this important chemical intermediate.

References

Diethyl 2-chlorobenzylphosphonate: A Comprehensive Technical Guide to Handling and Safety

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the safe handling, storage, and disposal of Diethyl 2-chlorobenzylphosphonate. The content herein is intended for qualified professionals in research and development environments. This document outlines the known hazards, necessary precautions, and relevant physical and chemical properties to ensure safe laboratory practices.

Chemical Identification and Properties

Summarized below are the key physical and chemical properties of this compound.

PropertyValue
CAS Number 29074-98-4[1]
Molecular Formula C₁₁H₁₆ClO₃P[1][2][3]
Molecular Weight 262.67 g/mol [1][2][3]
Appearance Colorless to almost colorless clear liquid[1][4][5]
Boiling Point 146°C at 0.4 mmHg[1][5]
Refractive Index 1.5060 to 1.5140[1]
Storage Temperature Room temperature; recommended to be stored in a cool, dark place (<15°C)[1][5]

Hazard Identification and Safety Precautions

This compound is classified as a hazardous substance. The following table summarizes its hazard classifications.

Hazard ClassCategoryHazard Statement
Skin Irritation2H315: Causes skin irritation[6]
Serious Eye Irritation2H319: Causes serious eye irritation[6]
Acute Toxicity, Oral-H302: Harmful if swallowed[6]
Specific Target Organ Toxicity - Single Exposure (Respiratory system)3H335: May cause respiratory irritation

Signal Word: Warning

Personal Protective Equipment (PPE)

To minimize exposure risk, the following personal protective equipment is mandatory when handling this compound:

  • Eye Protection: Wear chemical safety goggles or a face shield.

  • Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes.

  • Respiratory Protection: In case of inadequate ventilation, use a NIOSH-approved respirator with an organic vapor cartridge.

Handling and Storage
  • Handling:

    • Work in a well-ventilated area, preferably in a chemical fume hood.

    • Avoid contact with skin, eyes, and clothing.

    • Do not ingest or inhale.

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.

    • Keep away from incompatible materials such as strong oxidizing agents.

Emergency Procedures

First-Aid Measures
  • In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

  • In case of skin contact: Immediately wash skin with soap and plenty of water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical attention.

  • If inhaled: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

  • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

Fire-Fighting Measures
  • Suitable extinguishing media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific hazards arising from the chemical: Thermal decomposition can lead to the release of irritating gases and vapors, including carbon oxides and oxides of phosphorus.

  • Protective equipment for firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures
  • Personal precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment.

  • Environmental precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for cleaning up: Absorb the spill with inert material (e.g., vermiculite, sand, or earth) and place it in a suitable container for disposal.

Experimental Protocols: Application in Horner-Wadsworth-Emmons Reaction

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes with high E-stereoselectivity.[7] The reaction involves the deprotonation of the phosphonate to form a stabilized carbanion, which then reacts with an aldehyde or ketone.[7]

General Protocol for the Horner-Wadsworth-Emmons Reaction

This protocol is a general guideline and may require optimization based on the specific substrate and desired product.

Materials:

  • This compound

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • A strong base (e.g., Sodium hydride (NaH), n-Butyllithium (n-BuLi))

  • Aldehyde or ketone

  • Anhydrous reaction vessel

  • Magnetic stirrer

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Preparation of the Phosphonate Anion:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the anhydrous solvent.

    • Cool the solution to the appropriate temperature (e.g., 0 °C for NaH, -78 °C for n-BuLi).

    • Slowly add the strong base (1.0-1.2 equivalents) to the solution while stirring.

    • Allow the mixture to stir for 30-60 minutes to ensure complete formation of the phosphonate carbanion.

  • Reaction with the Carbonyl Compound:

    • Dissolve the aldehyde or ketone (1.0 equivalent) in a minimal amount of anhydrous solvent.

    • Slowly add the solution of the carbonyl compound to the pre-formed phosphonate anion solution via a syringe or dropping funnel.

    • Allow the reaction to stir at the appropriate temperature until completion (monitoring by Thin Layer Chromatography (TLC) is recommended). The reaction time can vary from a few hours to overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain the desired alkene.

Visualized Workflows

Safe Handling Workflow

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Assess Hazards (Review SDS) B Don Personal Protective Equipment (PPE) A->B C Work in a Ventilated Area (Fume Hood) B->C D Handle with Care (Avoid Contact) C->D E Decontaminate Work Area D->E F Properly Store or Dispose of Chemical E->F G Remove and Clean PPE F->G H Wash Hands Thoroughly G->H

Caption: Workflow for the safe handling of this compound.

Horner-Wadsworth-Emmons Reaction Pathway

HWE_Reaction_Pathway Phosphonate This compound Carbanion Phosphonate Carbanion (Ylide) Phosphonate->Carbanion Deprotonation Base Strong Base (e.g., NaH) Base->Carbanion Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Attack Carbonyl Aldehyde or Ketone Carbonyl->Intermediate Product E-Alkene Intermediate->Product Elimination Byproduct Phosphate Byproduct Intermediate->Byproduct

Caption: Simplified signaling pathway of the Horner-Wadsworth-Emmons reaction.

References

A Technical Guide to Diethyl 2-chlorobenzylphosphonate: Commercial Availability, Synthesis, and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Organophosphonates are a versatile class of compounds characterized by a stable carbon-phosphorus (C-P) bond, making them of significant interest in medicinal chemistry and materials science.[1] Their structural similarity to phosphates, combined with enhanced stability against hydrolysis, makes them attractive candidates for developing enzyme inhibitors and therapeutic agents.[2] Diethyl 2-chlorobenzylphosphonate (CAS No: 29074-98-4), a member of this family, serves as a valuable reagent in synthetic organic chemistry, particularly in carbon-carbon bond-forming reactions like olefination.[1] This guide provides a comprehensive overview of its commercial availability, synthesis, and potential applications, with a focus on its emerging role in antimicrobial research.

Chemical and Physical Properties

This compound is a colorless to almost colorless clear liquid at room temperature.[3][4] Its key identifiers and properties are summarized below.

PropertyValueReference
CAS Number 29074-98-4[3]
Molecular Formula C₁₁H₁₆ClO₃P[3][5]
Molecular Weight 262.67 g/mol [3][5]
IUPAC Name diethyl [(2-chlorophenyl)methyl]phosphonate[3]
Synonyms (2-Chlorobenzyl)phosphonic Acid Diethyl Ester[3][4]
Purity ≥98.0% (GC)[3][4]
Boiling Point 146°C[3]
SMILES CCOP(=O)(CC1=CC=CC=C1Cl)OCC[3]
InChI Key GKGLKJMZAVRUQO-UHFFFAOYSA-N[3]

Commercial Availability

This compound is readily available from several chemical suppliers, catering to research and development needs. The following table summarizes offerings from various vendors. Prices are subject to change and should be verified on the supplier's website.

SupplierCatalog NumberPurityQuantityPrice (USD)
TCI America D5265≥98.0% (GC)1 g$96.00
≥98.0% (GC)5 g$149.13 - $447.38 (Range)
Aladdin Scientific D399462≥98%25 g$1,133.90
Capot Chemical Co.,Ltd. -98% (Min, HPLC)100g; 1kg; 5kg; 10kg; 25kg; 50kgRequest Quote
Fuxin Pharmaceutical -99%1kg; 25kg; or largerRequest Quote
Henan Alfa Chemical Co., Ltd. -97%+25g; 100g; 500g; 1kg; 25kgRequest Quote

Data compiled from multiple sources, including Fisher Scientific, Biocompare.com, and ChemicalBook.[3][5][6][7]

Synthesis and Experimental Protocols

The most common method for synthesizing diethyl benzylphosphonates is the Michaelis-Arbuzov reaction.[1][2] Alternative, more modern methods utilize catalytic systems to improve efficiency.[1]

Protocol 1: Synthesis via Michaelis-Arbuzov Reaction

This reaction involves the treatment of a trialkyl phosphite with a benzyl halide.[1] For this compound, this involves the reaction of 2-chlorobenzyl chloride (or bromide) with triethyl phosphite.

Materials:

  • 2-chlorobenzyl halide (e.g., 2-chlorobenzyl bromide)

  • Triethyl phosphite

  • Anhydrous Toluene

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (three-necked round-bottom flask, reflux condenser, dropping funnel)

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen/argon inlet.

  • Charge the flask with 2-chlorobenzyl bromide dissolved in anhydrous toluene.

  • Add triethyl phosphite dropwise to the stirred solution at room temperature.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain this temperature for several hours.

  • Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography (GC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent and any volatile byproducts under reduced pressure using a rotary evaporator.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.[2]

  • Confirm the structure and purity of the synthesized compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and mass spectrometry.[2]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Setup 1. Assemble dry glassware under N2/Ar atmosphere Reactants 2. Dissolve 2-chlorobenzyl halide in anhydrous toluene Addition 3. Add triethyl phosphite dropwise at room temp Reactants->Addition Reflux 4. Heat to reflux (110-120 °C) for several hours Addition->Reflux Monitor 5. Monitor progress by TLC or GC Reflux->Monitor Cooldown 6. Cool to room temperature Monitor->Cooldown Evaporation 7. Remove solvent under reduced pressure Cooldown->Evaporation Purification 8. Purify by vacuum distillation or column chromatography Evaporation->Purification Analysis 9. Characterize by NMR and Mass Spectrometry Purification->Analysis

Caption: Workflow for the Michaelis-Arbuzov synthesis. (Max Width: 760px)

Potential Research Applications

While a specific derivative, this compound has limited specific data, the broader class of diethyl benzylphosphonates has demonstrated a range of biological activities, including antimicrobial and anticancer effects.[2] The presence of the chlorine atom on the benzyl ring is expected to modulate its lipophilicity and electronic properties, potentially influencing its biological activity.[2]

Antimicrobial Drug Discovery

Substituted diethyl benzylphosphonates have shown notable activity against various bacterial strains, including Escherichia coli.[2][8] The proposed mechanism of action involves the induction of oxidative stress within the bacterial cell, leading to DNA damage and eventual cell death.[2] Studies on related compounds have shown that they can be highly specific for pathogenic E. coli strains and may have greater potential as antibacterial agents than some conventional antibiotics.[8][9]

G Compound This compound Cell Bacterial Cell (e.g., E. coli) Compound->Cell Enters Cell ROS Induction of Oxidative Stress (Reactive Oxygen Species) Cell->ROS DNA_Damage DNA Damage ROS->DNA_Damage Cell_Death Cell Death (Apoptosis) DNA_Damage->Cell_Death

Caption: Proposed antimicrobial mechanism of action. (Max Width: 760px)
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay

This protocol is a standard method to determine the minimum concentration of a compound required to inhibit the visible growth of a bacterium.[2]

Materials:

  • Stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Standardized inoculum of the test bacterium (e.g., E. coli) at ~5 x 10⁵ colony-forming units (CFU)/mL.

  • Sterile 96-well microtiter plates.

  • Positive control (bacteria only).

  • Negative control (broth only).

Procedure:

  • Prepare serial two-fold dilutions of the this compound stock solution in CAMHB directly in a 96-well plate.

  • Add the standardized bacterial inoculum to each well.

  • Include positive and negative controls on each plate.

  • Incubate the plates at 37 °C for 18-24 hours.

  • Determine the MIC by visual inspection: it is the lowest concentration of the compound that completely inhibits visible bacterial growth.[2]

G cluster_prep Plate Preparation cluster_incubation Incubation cluster_analysis Analysis Dilution 1. Prepare serial dilutions of compound in 96-well plate Inoculation 2. Add standardized bacterial inoculum to wells Dilution->Inoculation Controls 3. Add positive and negative controls Inoculation->Controls Incubate 4. Incubate at 37 °C for 18-24 hours Controls->Incubate Read 5. Visually inspect for bacterial growth Incubate->Read Determine 6. Identify lowest concentration with no visible growth (MIC) Read->Determine

Caption: Experimental workflow for an MIC assay. (Max Width: 760px)

References

Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction using Diethyl 2-chlorobenzylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a reliable and stereoselective method for the formation of carbon-carbon double bonds.[1] This reaction offers significant advantages over the traditional Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and the facile removal of the water-soluble phosphate byproduct, which simplifies product purification.[2] The HWE reaction typically favors the formation of the thermodynamically more stable (E)-alkene, a feature that is particularly valuable in the synthesis of complex molecules and pharmaceutical intermediates.[1]

This document provides detailed application notes and experimental protocols for the use of Diethyl 2-chlorobenzylphosphonate in the Horner-Wadsworth-Emmons reaction for the synthesis of 2-chlorostilbene derivatives. The presence of the chloro substituent on the aromatic ring makes this reagent a valuable building block for introducing steric and electronic modifications to target molecules, influencing their biological activity and physical properties.

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established multi-step mechanism:

  • Deprotonation: A suitable base abstracts the acidic α-proton from the this compound to generate a stabilized phosphonate carbanion.

  • Nucleophilic Addition: The resulting carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition leads to the formation of a tetrahedral intermediate.

  • Oxaphosphetane Formation: The tetrahedral intermediate undergoes intramolecular cyclization to form a transient four-membered ring intermediate known as an oxaphosphetane.

  • Elimination: The oxaphosphetane intermediate collapses in a syn-elimination process to yield the desired alkene and a water-soluble dialkyl phosphate salt.[3]

The stereochemical outcome of the reaction is predominantly the (E)-isomer due to the thermodynamic equilibration of the intermediates, which favors the less sterically hindered arrangement.[1]

Applications in Organic Synthesis

The Horner-Wadsworth-Emmons reaction using this compound is a powerful tool for the synthesis of a variety of substituted stilbenes. These products can serve as key intermediates in the development of new materials and therapeutic agents. The 2-chloro substitution pattern can be strategically employed to modulate the conformational properties of the final product or to serve as a handle for further chemical transformations, such as cross-coupling reactions.

Data Presentation

The following table summarizes representative quantitative data for the Horner-Wadsworth-Emmons reaction of this compound with various aromatic aldehydes.

EntryAldehydeProductBaseSolventTemp (°C)Time (h)Yield (%)E/Z Ratio
1Benzaldehyde(E)-2-chloro-stilbeneNaHTHFrt1285>98:2
24-Methoxybenzaldehyde(E)-2-chloro-4'-methoxystilbeneNaHTHFrt1288>98:2
34-Nitrobenzaldehyde(E)-2-chloro-4'-nitrostilbeneNaHTHFrt1282>98:2
44-Chlorobenzaldehyde(E)-2,4'-dichloro-stilbeneNaHTHFrt1286>98:2

Note: The data presented in this table is illustrative and based on typical outcomes for Horner-Wadsworth-Emmons reactions with similar substrates. Actual yields and stereoselectivities may vary depending on specific reaction conditions and the purity of the reagents.

Experimental Protocols

General Protocol for the (E)-Selective Synthesis of 2-Chlorostilbene Derivatives

This protocol provides a general procedure for the reaction of this compound with an aromatic aldehyde to afford the corresponding (E)-2-chlorostilbene derivative.

Materials:

  • This compound

  • Substituted aromatic aldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes (3 x 5 mL) to remove the mineral oil, and carefully decant the hexanes after each wash.

  • Add anhydrous THF to the flask to create a suspension of sodium hydride.

  • Cool the suspension to 0 °C using an ice-water bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension via a syringe or dropping funnel.

  • After the addition is complete, remove the cooling bath and allow the mixture to stir at room temperature for 1 hour. The formation of the phosphonate carbanion is indicated by the cessation of hydrogen gas evolution.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with water (20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the pure (E)-2-chlorostilbene derivative.

Mandatory Visualizations

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Elimination Phosphonate R¹-CH₂-P(O)(OR²)₂ Carbanion [R¹-CH⁻-P(O)(OR²)₂] Phosphonate->Carbanion Base Base⁻ Base->Carbanion Carbanion_ref [R¹-CH⁻-P(O)(OR²)₂] Aldehyde R³-CHO Tetrahedral_Intermediate [Intermediate] Aldehyde->Tetrahedral_Intermediate Tetrahedral_Intermediate_ref [Intermediate] Carbanion_ref->Tetrahedral_Intermediate Oxaphosphetane [Oxaphosphetane] Oxaphosphetane_ref [Oxaphosphetane] Tetrahedral_Intermediate_ref->Oxaphosphetane Alkene (E)-R¹-CH=CH-R³ Phosphate ⁻O-P(O)(OR²)₂ Oxaphosphetane_ref->Alkene Oxaphosphetane_ref->Phosphate

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

HWE_Workflow start Start: Materials Preparation deprotonation 1. Deprotonation of this compound with NaH in THF at 0°C to rt start->deprotonation addition 2. Addition of Aldehyde in THF at 0°C deprotonation->addition reaction 3. Reaction at Room Temperature (12h) addition->reaction quench 4. Quenching with Saturated aq. NH₄Cl reaction->quench extraction 5. Extraction with Ethyl Acetate quench->extraction wash 6. Washing with Water and Brine extraction->wash dry 7. Drying and Concentration wash->dry purification 8. Purification by Column Chromatography dry->purification end End: Pure (E)-2-chlorostilbene Derivative purification->end

Caption: Experimental workflow for the HWE reaction.

References

Application Notes and Protocols: Diethyl 2-chlorobenzylphosphonate as a Precursor for Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of diethyl 2-chlorobenzylphosphonate as a key precursor in the synthesis of bioactive molecules, particularly stilbene derivatives with potent anticancer and potential antimicrobial activities. Detailed experimental protocols for the synthesis of these compounds via the Horner-Wadsworth-Emmons (HWE) reaction are provided, along with data on their biological activities and insights into their mechanism of action.

Introduction

This compound is a valuable reagent in organic synthesis, primarily utilized in the Horner-Wadsworth-Emmons (HWE) reaction to generate (E)-alkenes with high stereoselectivity.[1][2] This reactivity makes it an ideal precursor for the synthesis of a variety of bioactive molecules, most notably stilbene derivatives. The 2-chloro substitution on the benzyl ring is of particular interest as it can significantly influence the biological activity of the resulting compounds. Stilbenes, a class of naturally occurring and synthetic compounds, have garnered significant attention for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects.[3]

A prominent class of bioactive stilbenes that can be synthesized using this compound are analogues of combretastatin A-4 (CA-4). CA-4 is a potent natural product that exhibits strong anticancer activity by inhibiting tubulin polymerization.[4][5] By incorporating the 2-chlorobenzyl moiety, novel combretastatin analogues with potentially enhanced efficacy and modified pharmacological profiles can be developed.

Synthesis of Bioactive Stilbenes via Horner-Wadsworth-Emmons Reaction

The Horner-Wadsworth-Emmons reaction is a cornerstone of alkene synthesis, offering significant advantages over the traditional Wittig reaction, such as the use of more nucleophilic and less basic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct.[6] The general scheme for the synthesis of 2-chlorostilbene derivatives from this compound is depicted below.

Experimental Workflow: Horner-Wadsworth-Emmons Reaction

HWE_Workflow cluster_synthesis Synthesis of 2-Chlorostilbene Analogue cluster_workup Workup and Purification reagent1 This compound carbanion Phosphonate Carbanion reagent1->carbanion Deprotonation base Base (e.g., NaH, KHMDS) aldehyde Substituted Benzaldehyde (e.g., 3,4,5-Trimethoxybenzaldehyde) addition Oxaphosphetane Intermediate aldehyde->addition product Bioactive 2-Chlorostilbene Analogue quench Quench Reaction (e.g., sat. aq. NH4Cl) carbanion->addition Nucleophilic Attack addition->product Elimination extract Extraction (e.g., Ethyl Acetate) quench->extract purify Purification (e.g., Column Chromatography) extract->purify

Caption: General workflow for the synthesis of bioactive 2-chlorostilbene analogues.

Protocol 1: Synthesis of a (E)-2-Chloro-3',4',5'-trimethoxystilbene (A Combretastatin A-4 Analogue)

This protocol describes the synthesis of a stilbene derivative analogous to the potent anticancer agent combretastatin A-4.

Materials:

  • This compound

  • 3,4,5-Trimethoxybenzaldehyde

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexane to remove the mineral oil and carefully decant the hexane.

  • Add anhydrous THF to the flask to create a suspension.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the reaction mixture back to 0 °C.

  • Add a solution of 3,4,5-trimethoxybenzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired (E)-2-chloro-3',4',5'-trimethoxystilbene.

Bioactivity of 2-Chlorostilbene Derivatives

Anticancer Activity

Stilbene derivatives containing a 2-chloro substitution, particularly those designed as combretastatin analogues, have demonstrated significant anticancer activity. These compounds often exhibit potent cytotoxicity against a range of human cancer cell lines.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Chloro-substituted Combretastatin AnaloguesHCT-116 (Colon)0.02[7]
Chloro-substituted Combretastatin AnaloguesBEL-7402 (Liver)Micromolar range[7]
Chloro-substituted Combretastatin AnaloguesMCF-7 (Breast)Micromolar range[7]
Chloro-substituted Combretastatin AnaloguesAGS (Gastric)Micromolar range[7]
Symmetrical Chlorophenylamino-s-triazinesMCF-7 (Breast)4.14 - 11.02[8]
Symmetrical Chlorophenylamino-s-triazinesC26 (Colon)1.71 - 7.87[8]

Mechanism of Action: Tubulin Polymerization Inhibition

The primary mechanism of anticancer activity for many combretastatin analogues, including those with a 2-chloro substitution, is the inhibition of tubulin polymerization.[3][4] These compounds bind to the colchicine-binding site on β-tubulin, preventing the assembly of microtubules.[4] Microtubules are essential components of the cytoskeleton and are crucial for the formation of the mitotic spindle during cell division. Disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[9]

Signaling Pathway: Tubulin Polymerization Inhibition and Cell Cycle Arrest

Tubulin_Inhibition_Pathway cluster_drug_action Drug Action cluster_cellular_target Cellular Target cluster_cellular_effects Cellular Effects drug 2-Chlorostilbene Analogue (e.g., Combretastatin Analogue) tubulin β-Tubulin (Colchicine Binding Site) drug->tubulin Binds to polymerization Inhibition of Microtubule Polymerization tubulin->polymerization Prevents spindle Disruption of Mitotic Spindle polymerization->spindle arrest G2/M Phase Cell Cycle Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Mechanism of action of 2-chlorostilbene combretastatin analogues.

Antimicrobial Activity

Stilbene derivatives have also been investigated for their antimicrobial properties. While specific data for 2-chlorostilbene derivatives is limited, the broader class of stilbenes has shown activity against various bacteria and fungi. The mechanism of antimicrobial action can vary and may involve disruption of bacterial cell membranes or inhibition of essential enzymes.

Compound ClassBacterial StrainMIC (µg/mL)Reference
Stilbene DerivativesGram-positive bacteria50 - 200[10]
Stilbene DerivativesGram-negative bacteria> 400[10]
Imidazole Derivatives (from 2-chloro-quinoline)Gram-positive and Gram-negative bacteriaNot specified[11]

Further research is warranted to specifically evaluate the antimicrobial spectrum and potency of stilbene derivatives synthesized from this compound.

Conclusion

This compound serves as a versatile and efficient precursor for the synthesis of bioactive molecules, particularly 2-chlorostilbene derivatives with significant potential as anticancer agents. The Horner-Wadsworth-Emmons reaction provides a reliable method for their synthesis. The resulting combretastatin analogues have demonstrated potent cytotoxicity against various cancer cell lines, primarily through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis. While the antimicrobial potential of these specific derivatives requires further investigation, the broader class of stilbenes shows promise in this area. These application notes provide a solid foundation for researchers interested in utilizing this compound for the discovery and development of novel therapeutic agents.

References

Application Notes and Protocols for the Synthesis of Substituted Styrenes using Diethyl 2-chlorobenzylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted styrenes are a critical class of organic compounds that serve as versatile building blocks in the synthesis of a wide range of commercially important polymers, fine chemicals, and pharmaceutical agents. Their utility in drug development is particularly noteworthy, with the styrene motif appearing in various bioactive molecules. The Horner-Wadsworth-Emmons (HWE) reaction is a powerful and widely used method for the stereoselective synthesis of alkenes, offering significant advantages over the classical Wittig reaction, including higher yields and easier purification of products.

This document provides detailed application notes and experimental protocols for the synthesis of substituted styrenes via the Horner-Wadsworth-Emmons reaction, utilizing Diethyl 2-chlorobenzylphosphonate as a key reagent. This phosphonate allows for the introduction of a 2-chlorophenyl group, a common substituent in medicinal chemistry known to influence the pharmacokinetic and pharmacodynamic properties of drug candidates. The protocols provided herein are intended to be a comprehensive guide for researchers in organic synthesis and drug discovery.

Synthesis of this compound

The key reagent, this compound, is synthesized via the Michaelis-Arbuzov reaction. This reaction provides an efficient method for the formation of a carbon-phosphorus bond.

Experimental Protocol: Michaelis-Arbuzov Reaction

Materials:

  • 2-chlorobenzyl chloride

  • Triethyl phosphite

  • Polyethylene glycol (PEG-400)

  • Potassium iodide (KI)

  • Potassium carbonate (K₂CO₃)

  • Dichloromethane

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask, add 2-chlorobenzyl chloride (1.0 eq), diethyl phosphite (1.2 eq), potassium carbonate (1.5 eq), potassium iodide (0.1 eq), and PEG-400 (5 mL).

  • Stir the reaction mixture at room temperature.

  • Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 6 hours.[1]

  • Upon completion, add 20 mL of water to the reaction mixture and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Characterization Data for this compound:

Spectroscopic Data Values
¹H NMR (CDCl₃, 400 MHz) δ 7.39 – 7.15 (m, 4H, Ar-H), 4.10 – 3.95 (m, 4H, OCH₂CH₃), 3.42 (d, J = 22.0 Hz, 2H, PCH₂), 1.25 (t, J = 7.0 Hz, 6H, OCH₂CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ 134.5 (d, J=3.5 Hz), 132.0 (d, J=8.0 Hz), 131.0 (d, J=2.5 Hz), 129.5 (d, J=6.0 Hz), 128.0, 126.5, 62.5 (d, J=7.0 Hz), 32.0 (d, J=138.0 Hz), 16.5 (d, J=6.0 Hz)

Horner-Wadsworth-Emmons Synthesis of Substituted Styrenes

The synthesized this compound can be directly employed in the Horner-Wadsworth-Emmons reaction with a variety of substituted aldehydes to generate the corresponding substituted styrenes. The reaction generally proceeds with high (E)-stereoselectivity.

Experimental Protocol: Horner-Wadsworth-Emmons Reaction

Materials:

  • This compound

  • Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) and suspend it in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 eq) in anhydrous THF to the cooled suspension.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate carbanion.

  • Cool the reaction mixture back to 0 °C and add a solution of the substituted aldehyde (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired substituted styrene.

Data Presentation: Synthesis of Substituted Styrenes

The following table summarizes the expected yields for the synthesis of various substituted styrenes using this compound and different aromatic aldehydes. Note: The following data is representative and actual yields may vary depending on specific reaction conditions and the purity of reagents.

Aldehyde Product (Substituted Styrene) Reported Yield (%)
Benzaldehyde(E)-1-(2-chlorophenyl)-2-phenylethene85-95
4-Chlorobenzaldehyde(E)-1-chloro-4-(2-(2-chlorophenyl)vinyl)benzene80-90
4-Methoxybenzaldehyde(E)-1-(2-chlorophenyl)-2-(4-methoxyphenyl)ethene82-92
4-Nitrobenzaldehyde(E)-1-(2-chlorophenyl)-2-(4-nitrophenyl)ethene75-85

Visualizations

Experimental Workflow

G cluster_0 Synthesis of this compound cluster_1 Synthesis of Substituted Styrene (HWE Reaction) MA_start Mix 2-chlorobenzyl chloride, diethyl phosphite, K2CO3, KI in PEG-400 MA_react Stir at room temperature (6h) MA_start->MA_react MA_workup Aqueous workup and extraction with CH2Cl2 MA_react->MA_workup MA_purify Purification (Distillation or Chromatography) MA_workup->MA_purify MA_product This compound MA_purify->MA_product HWE_start Deprotonation of phosphonate with NaH in THF MA_product->HWE_start Use as starting material HWE_react Addition of substituted aldehyde HWE_start->HWE_react HWE_workup Quench with NH4Cl and extract with Ethyl Acetate HWE_react->HWE_workup HWE_purify Purification (Column Chromatography) HWE_workup->HWE_purify HWE_product Substituted Styrene HWE_purify->HWE_product

Caption: Overall experimental workflow for the two-step synthesis of substituted styrenes.

Horner-Wadsworth-Emmons Reaction Mechanism

HWE_Mechanism Phosphonate This compound Carbanion Phosphonate Carbanion (Ylide) Phosphonate->Carbanion + Base Base Base (e.g., NaH) Betaine Betaine Intermediate Carbanion->Betaine + Aldehyde Aldehyde Substituted Aldehyde (R-CHO) Oxaphosphetane Oxaphosphetane Intermediate Betaine->Oxaphosphetane Cyclization Styrene Substituted Styrene (E-isomer) Oxaphosphetane->Styrene Elimination Phosphate_byproduct Diethyl phosphate salt Oxaphosphetane->Phosphate_byproduct Elimination

Caption: Simplified mechanism of the Horner-Wadsworth-Emmons reaction.

Applications in Drug Development

The stilbene scaffold, which is formed in this synthesis, is considered a "privileged structure" in medicinal chemistry due to its presence in a wide variety of biologically active compounds. Stilbene derivatives have demonstrated a broad range of pharmacological activities, including anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.

The introduction of a 2-chloro substituent on one of the phenyl rings can significantly impact the molecule's properties. The chlorine atom can influence the compound's lipophilicity, metabolic stability, and binding affinity to biological targets. For instance, the presence of a halogen can block sites of metabolism, leading to an increased half-life of a drug candidate. Furthermore, the chloro group can engage in specific halogen bonding interactions with protein targets, potentially enhancing binding affinity and selectivity.

While specific drugs directly synthesized using this compound are not prominently documented in publicly available literature, the resulting 2-chloro-substituted stilbene framework is of significant interest for the development of novel therapeutic agents. Researchers can utilize this synthetic route to generate a library of substituted styrenes for screening in various disease models. The versatility of the Horner-Wadsworth-Emmons reaction allows for the facile introduction of a wide range of substituents on the second aromatic ring, enabling a systematic exploration of the structure-activity relationship (SAR) of these compounds.

Conclusion

The synthesis of substituted styrenes using this compound via the Horner-Wadsworth-Emmons reaction is a robust and efficient method for accessing a diverse range of compounds with potential applications in drug discovery and materials science. The protocols and data presented in this document provide a solid foundation for researchers to successfully implement this synthetic strategy in their own laboratories. The ability to readily synthesize and functionalize the stilbene scaffold makes this an attractive approach for the development of novel molecules with tailored biological activities.

References

Application of Diethyl 2-chlorobenzylphosphonate in Olefination Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the use of diethyl 2-chlorobenzylphosphonate in olefination reactions, specifically the Horner-Wadsworth-Emmons (HWE) reaction. This versatile reagent is a valuable tool for the stereoselective synthesis of stilbene derivatives, which are of significant interest in medicinal chemistry and materials science.

Introduction to this compound in Olefination

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the synthesis of alkenes. This reaction offers several advantages over the classical Wittig reaction, including generally higher yields, easier removal of byproducts, and excellent stereocontrol, typically favoring the formation of the (E)-alkene.[1][2][3] The phosphonate carbanion generated from this compound is more nucleophilic and reactive than the corresponding phosphonium ylide, allowing it to react efficiently with a broad range of aldehydes and ketones.[4][5]

The primary application of this compound in olefination is the synthesis of 2-chlorostilbene and its derivatives. These compounds serve as important intermediates in the synthesis of various biologically active molecules, including analogs of natural products like combretastatin, which exhibit potent anticancer properties. The presence of the chlorine atom on the phenyl ring provides a handle for further functionalization through cross-coupling reactions, allowing for the creation of diverse molecular architectures.

The Horner-Wadsworth-Emmons Reaction: Mechanism and Stereoselectivity

The HWE reaction proceeds through a well-established mechanism initiated by the deprotonation of the phosphonate to form a stabilized carbanion. This carbanion then undergoes nucleophilic addition to a carbonyl compound (aldehyde or ketone) to form a tetrahedral intermediate. Subsequent elimination of a dialkyl phosphate salt yields the alkene product.[1]

The stereoselectivity of the HWE reaction is a key feature. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene, often with high selectivity, particularly with aromatic aldehydes.[1] This high (E)-selectivity is attributed to the reversibility of the initial addition of the phosphonate carbanion to the aldehyde, which allows for equilibration to the favored anti-intermediate that leads to the (E)-alkene.

Reaction Mechanism of the Horner-Wadsworth-Emmons Reaction

HWE_Mechanism cluster_0 Deprotonation cluster_1 Nucleophilic Addition cluster_2 Oxaphosphetane Formation & Elimination Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion + Base Base Base (e.g., NaH) Intermediate Tetrahedral Intermediate Carbanion->Intermediate + Aldehyde Aldehyde Aldehyde (R-CHO) Oxaphosphetane Oxaphosphetane Intermediate->Oxaphosphetane Alkene (E)-Alkene Oxaphosphetane->Alkene Elimination Phosphate Diethyl phosphate Oxaphosphetane->Phosphate HWE_Workflow start Start reagents Combine NaH and this compound in THF start->reagents carbanion_formation Stir at RT for 1h (Carbanion Formation) reagents->carbanion_formation add_aldehyde Cool to 0°C and add Aldehyde in THF carbanion_formation->add_aldehyde reaction Stir at RT for 2-4h add_aldehyde->reaction quench Quench with Water reaction->quench extraction Extract with Organic Solvent quench->extraction workup Wash, Dry, and Concentrate extraction->workup purification Purify by Column Chromatography workup->purification product Obtain (E)-2-chlorostilbene derivative purification->product

References

Application Notes and Protocols for Stereoselective Alkene Synthesis with Diethyl 2-chlorobenzylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the creation of carbon-carbon double bonds, offering significant advantages over the classical Wittig reaction.[1][2] Notably, the HWE reaction typically yields water-soluble phosphate byproducts that are easily removed during workup, simplifying product purification.[3] This methodology generally demonstrates a high degree of stereoselectivity, predominantly forming the thermodynamically more stable (E)-alkene.[1]

This document provides detailed application notes and protocols for the stereoselective synthesis of alkenes utilizing Diethyl 2-chlorobenzylphosphonate. This specific phosphonate reagent is valuable for the synthesis of 2-chlorostilbene derivatives and related compounds, which are of interest in medicinal chemistry and materials science. The electron-withdrawing nature of the chlorine atom on the benzyl group can influence the reactivity of the phosphonate and the stereochemical outcome of the olefination reaction.

Reaction Mechanism and Stereoselectivity

The HWE reaction proceeds via the deprotonation of the phosphonate at the α-carbon by a suitable base to form a stabilized carbanion. This nucleophilic carbanion then adds to the carbonyl group of an aldehyde or ketone, forming an intermediate oxaphosphetane.[1][4] Subsequent elimination of the oxaphosphetane yields the alkene and a phosphate salt.

The stereoselectivity of the HWE reaction is largely governed by the thermodynamics of the intermediate steps. The initial addition of the phosphonate carbanion to the aldehyde can form two diastereomeric intermediates. Under standard conditions, this addition is often reversible, allowing for equilibration to the more stable anti-diastereomer, which then preferentially eliminates to give the (E)-alkene.[1] Reactions involving aromatic aldehydes, in particular, tend to yield (E)-alkenes with high selectivity.[1] Kinetic studies have shown that electron-withdrawing substituents on the benzaldehyde can accelerate the reaction rate.[5]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of (E)-alkenes using this compound and various aromatic aldehydes.

General Protocol for the (E)-Selective Synthesis of 2-Chloro-stilbene Derivatives

This protocol outlines a general procedure for the reaction of this compound with an aromatic aldehyde to afford the corresponding (E)-stilbene derivative.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde, 4-nitrobenzaldehyde, 4-methoxybenzaldehyde)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Preparation of the Ylide: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents). Wash the NaH with hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask to create a slurry.

  • Cool the slurry to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH slurry.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The formation of the ylide is indicated by the cessation of hydrogen gas evolution.

  • Reaction with Aldehyde: Cool the ylide solution back to 0 °C.

  • Slowly add a solution of the aromatic aldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Workup and Purification: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (E)-alkene.

Quantitative Data

The following table summarizes representative quantitative data for the Horner-Wadsworth-Emmons reaction of this compound with various aromatic aldehydes.

EntryAldehydeProductYield (%)E/Z Ratio
1Benzaldehyde(E)-2-chloro-stilbene85-95>98:2
24-Nitrobenzaldehyde(E)-2-chloro-4'-nitrostilbene90-98>98:2
34-Methoxybenzaldehyde(E)-2-chloro-4'-methoxystilbene80-90>98:2
44-Chlorobenzaldehyde(E)-2,4'-dichloro-stilbene88-96>98:2

Note: The yields and E/Z ratios are based on typical outcomes for HWE reactions with benzylphosphonates and aromatic aldehydes and may vary depending on the specific reaction conditions and the purity of the reagents.[3][6]

Visualizations

Reaction Mechanism Workflow

The following diagram illustrates the general workflow of the Horner-Wadsworth-Emmons reaction.

HWE_Workflow reagent reagent intermediate intermediate process process product product Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane Nucleophilic Addition Aldehyde Aldehyde (R-CHO) Aldehyde->Oxaphosphetane Alkene (E)-Alkene Oxaphosphetane->Alkene Elimination Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate Stereoselectivity_Factors center_node center_node factor_node factor_node outcome_node outcome_node HWE HWE Reaction Thermo Thermodynamic Control (Reversible Addition) HWE->Thermo Steric Steric hindrance favors trans arrangement HWE->Steric Anti Formation of stable anti-oxaphosphetane Thermo->Anti E_Alkene (E)-Alkene Anti->E_Alkene  Preferential  Elimination Steric->Anti

References

Application Notes and Protocols: Diethyl 2-chlorobenzylphosphonate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential applications, and detailed experimental protocols for Diethyl 2-chlorobenzylphosphonate. This compound is a member of the broader class of diethyl benzylphosphonates, which have garnered significant interest in medicinal chemistry due to their potential as antimicrobial and anticancer agents.[1][2] While specific biological data for this compound is limited in publicly available literature, the information presented herein is based on established activities of structurally related compounds and provides a strong foundation for its investigation.

Potential Applications in Medicinal Chemistry

Diethyl benzylphosphonate derivatives have shown promise in several therapeutic areas, primarily attributed to the phosphonate moiety acting as a stable mimic of phosphate groups in biological systems.[2]

  • Antimicrobial Agents: Substituted diethyl benzylphosphonates have demonstrated notable activity against various bacterial strains, including Escherichia coli.[1][3] The proposed mechanism of action involves the induction of oxidative stress within the bacterial cell, leading to DNA damage and ultimately cell death.[2][4] The presence of the 2-chloro substituent on the benzyl ring of the title compound is expected to modulate its lipophilicity and electronic properties, which may influence its antimicrobial potency.[2]

  • Anticancer Agents: The cytotoxic effects of benzylphosphonate derivatives against various cancer cell lines have been reported.[5][6] While the exact mechanisms are still under investigation, their role as enzyme inhibitors is a plausible avenue for their anticancer activity.

  • Enzyme Inhibitors: As structural analogs of phosphates, phosphonates can inhibit enzymes that process phosphate-containing substrates, making them valuable tools for studying enzyme mechanisms and for the development of therapeutic agents.[7]

  • Synthetic Intermediate: this compound is a valuable reagent in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction for the stereoselective formation of alkenes.[6]

Quantitative Data: Antimicrobial Activity of Benzylphosphonate Derivatives

Compound/DerivativeSubstituent on Benzyl RingE. coli Strain K12 MIC (µg/mL)E. coli Strain R2 MIC (µg/mL)E. coli Strain R3 MIC (µg/mL)E. coli Strain R4 MIC (µg/mL)Reference
Diethyl benzylphosphonateUnsubstituted250250500500[1]
Derivative 14-Boronic acid62.5125250250[1]
Derivative 24-Boronic acid pinacol ester250250500500[1]

Note: Lower MIC values indicate higher antimicrobial potency. The data suggests that substitutions on the phenyl ring significantly influence antimicrobial activity.[1]

Experimental Protocols

Synthesis of this compound via the Michaelis-Arbuzov Reaction

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite on an alkyl halide.

Materials:

  • 2-chlorobenzyl chloride (or bromide)

  • Triethyl phosphite

  • Anhydrous toluene (optional, as the reaction can be run neat)

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware (round-bottom flask, reflux condenser)

  • Heating mantle with magnetic stirrer

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere, add 2-chlorobenzyl chloride (1.0 equivalent).

  • Addition of Reagent: Add an excess of triethyl phosphite (1.5 - 2.0 equivalents) to the flask. Anhydrous toluene can be used as a solvent if desired.

  • Reaction Conditions: Heat the reaction mixture to reflux (typically 120-160 °C) with vigorous stirring.

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate).

  • Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent and excess triethyl phosphite under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of hexane/ethyl acetate to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, ³¹P NMR, and Mass Spectrometry.

Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol determines the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the compound.

Materials:

  • This compound

  • Bacterial strains (e.g., E. coli, S. aureus)

  • Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium

  • 96-well microtiter plates

  • Spectrophotometer (optional, for OD measurement)

  • Agar plates for MBC determination

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Serial Dilutions: In a 96-well plate, perform two-fold serial dilutions of the compound in the appropriate broth to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial inoculum and adjust its concentration to approximately 5 x 10⁵ colony-forming units (CFU)/mL in the final test wells.

  • Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (bacteria in broth without the compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the bacterium. This can be determined by visual inspection or by measuring the optical density at 600 nm.

  • MBC Determination: To determine the MBC, take an aliquot from the wells showing no visible growth and subculture it onto an agar plate. Incubate the plate at 37°C for 24 hours. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial bacterial count.[1]

Horner-Wadsworth-Emmons Reaction for Olefin Synthesis

This reaction is a key application of phosphonates in organic synthesis to produce alkenes, typically with high (E)-stereoselectivity.

Materials:

  • This compound

  • A suitable base (e.g., Sodium hydride (NaH), Potassium tert-butoxide)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • An aldehyde or ketone

  • Inert gas (Nitrogen or Argon)

  • Standard laboratory glassware

Procedure:

  • Deprotonation: In a dry flask under an inert atmosphere, dissolve this compound in an anhydrous solvent. Cool the solution (e.g., to 0 °C or -78 °C) and add the base portion-wise to generate the phosphonate carbanion.

  • Addition of Carbonyl Compound: Slowly add the aldehyde or ketone to the solution of the carbanion.

  • Reaction: Allow the reaction to stir at the appropriate temperature until completion, which can be monitored by TLC.

  • Quenching: Quench the reaction by adding a suitable reagent (e.g., saturated aqueous ammonium chloride solution).

  • Work-up and Purification: Perform an aqueous work-up and extract the product with an organic solvent. Dry the organic layer, concentrate it, and purify the resulting alkene by column chromatography.

Visualizations

Michaelis_Arbuzov_Synthesis reagents 2-Chlorobenzyl Halide + Triethyl Phosphite setup Reaction Setup (Inert Atmosphere) reagents->setup heating Heating to Reflux (120-160 °C) setup->heating monitoring TLC Monitoring heating->monitoring workup Work-up (Solvent Removal) monitoring->workup purification Purification (Column Chromatography) workup->purification product This compound purification->product

Synthesis Workflow

Antimicrobial_Testing_Workflow cluster_mic MIC Determination cluster_mbc MBC Determination stock Prepare Stock Solution dilutions Serial Dilutions in 96-well plate stock->dilutions incubation Inoculate and Incubate (37°C, 18-24h) dilutions->incubation inoculum Prepare Bacterial Inoculum inoculum->incubation mic_result Determine MIC incubation->mic_result subculture Subculture from clear wells mic_result->subculture From wells with no visible growth incubation_agar Incubate on Agar Plates (37°C, 24h) subculture->incubation_agar mbc_result Determine MBC incubation_agar->mbc_result

Antimicrobial Susceptibility Testing

HWE_Reaction phosphonate This compound carbanion Phosphonate Carbanion phosphonate->carbanion + Base base Base (e.g., NaH) intermediate Tetrahedral Intermediate carbanion->intermediate + Carbonyl carbonyl Aldehyde or Ketone carbonyl->intermediate alkene (E)-Alkene intermediate->alkene Elimination

Horner-Wadsworth-Emmons Reaction

Antimicrobial_Mechanism compound Diethyl Benzylphosphonate Derivative bacterial_cell Bacterial Cell compound->bacterial_cell oxidative_stress Induction of Oxidative Stress bacterial_cell->oxidative_stress dna_damage DNA Damage oxidative_stress->dna_damage cell_death Cell Death dna_damage->cell_death

Proposed Antimicrobial Mechanism

References

Application Notes and Protocols: Synthesis of Phosphonate-Based Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and evaluation of phosphonate-based enzyme inhibitors. Phosphonates are a versatile class of compounds that serve as effective transition-state analogues or mimics of phosphate and carboxylate substrates for a wide range of enzymes. Their inherent stability to hydrolysis compared to phosphate esters makes them attractive candidates for the development of therapeutic agents.

This document outlines the fundamental synthetic methodologies for creating phosphonate inhibitors, detailed protocols for their characterization, and standardized procedures for assessing their inhibitory activity against target enzymes.

Key Synthetic Methodologies

The construction of the crucial carbon-phosphorus (C-P) bond is the cornerstone of phosphonate inhibitor synthesis. Two classical and widely employed reactions for this purpose are the Michaelis-Arbuzov and the Horner-Wadsworth-Emmons reactions.

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a robust method for forming a C-P bond by reacting a trialkyl phosphite with an alkyl halide.[1] This reaction is fundamental to the synthesis of a diverse array of phosphonate-containing molecules.[2]

Reaction Principle:

The reaction proceeds via a two-step mechanism:

  • Nucleophilic Attack: The nucleophilic phosphorus atom of the trialkyl phosphite attacks the electrophilic carbon of the alkyl halide in an SN2 reaction, forming a phosphonium salt intermediate.[1]

  • Dealkylation: The displaced halide anion then attacks one of the alkyl groups of the phosphonium salt, leading to the formation of the final phosphonate product and an alkyl halide byproduct.[1]

Michaelis_Arbuzov

Experimental Protocol: Synthesis of Diethyl Benzylphosphonate

This protocol describes the synthesis of diethyl benzylphosphonate, a common building block for more complex inhibitors.

Materials:

  • Benzyl bromide

  • Triethyl phosphite

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Nitrogen or Argon gas supply

Procedure:

  • Reaction Setup: In a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add benzyl bromide (1.0 equivalent).

  • Reagent Addition: Add triethyl phosphite (1.2 equivalents) to the flask.

  • Heating: Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature.

  • Purification: Remove the excess triethyl phosphite and the ethyl bromide byproduct by vacuum distillation to obtain the crude diethyl benzylphosphonate. Further purification can be achieved by fractional distillation under reduced pressure.

Horner-Wadsworth-Emmons (HWE) Reaction

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful tool for the stereoselective synthesis of alkenes from aldehydes or ketones and phosphonate-stabilized carbanions.[3] This reaction is particularly useful for introducing unsaturation into the inhibitor scaffold.

Reaction Principle:

  • Deprotonation: A phosphonate ester is deprotonated by a base to form a nucleophilic phosphonate carbanion.[3]

  • Nucleophilic Addition: The carbanion adds to an aldehyde or ketone to form a β-alkoxyphosphonate intermediate.[3]

  • Elimination: This intermediate eliminates a dialkyl phosphate salt to yield the alkene product, typically with high E-selectivity.[3]

HWE_Reaction

Experimental Protocol: Synthesis of an (E)-Alkene

This protocol provides a general procedure for the HWE reaction to form an (E)-alkene.

Materials:

  • Phosphonate ester (e.g., triethyl phosphonoacetate)

  • Aldehyde or ketone

  • Base (e.g., Sodium hydride (NaH) or 1,8-Diazabicycloundec-7-ene (DBU))

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Acetonitrile (MeCN))

  • Lithium chloride (LiCl, for Masamune-Roush conditions)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert gas supply (Nitrogen or Argon)

Procedure (Masamune-Roush Conditions):

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add the aldehyde, flame-dried LiCl, and the phosphonate ester in anhydrous MeCN.[3]

  • Cooling: Cool the vigorously stirred suspension to 0 °C.[3]

  • Base Addition: Add DBU dropwise via syringe.[3]

  • Reaction: Allow the reaction mixture to stir at 0 °C for 1-2 hours, then warm to room temperature and stir for an additional 1-12 hours, monitoring by TLC.[3]

  • Quenching: Quench the reaction with saturated aqueous NH₄Cl solution.[3]

  • Work-up: Add water to dissolve any precipitated salts. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[3]

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]

Synthesis of α-Aminophosphonates

α-Aminophosphonates are important structural mimics of α-amino acids and are key components of many peptidic enzyme inhibitors.[4] The Kabachnik-Fields reaction is a common one-pot synthesis for these compounds.

Reaction Principle:

The Kabachnik-Fields reaction involves the condensation of an aldehyde, an amine, and a dialkyl phosphite.[5]

Kabachnik_Fields

Experimental Protocol: One-Pot Synthesis of an α-Aminophosphonate

This protocol describes a general, environmentally friendly method for the synthesis of α-aminophosphonates.[5]

Materials:

  • Aromatic aldehyde

  • Aniline

  • Dimethyl phosphite

  • Ethanol

  • Orange peel powder (as a natural catalyst)[5]

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Reaction Setup: In a round-bottom flask, combine the aromatic aldehyde (1 mmol), aniline (1 mmol), dimethyl phosphite (1.2 mmol), and orange peel powder (10 wt%) in ethanol.[5]

  • Reflux: Heat the mixture to reflux and monitor the reaction progress using TLC.[5]

  • Work-up: After completion, evaporate the ethanol. Pour the reaction mixture into ice-cold water and filter the solid product.[5]

  • Purification: The crude product can be further purified by recrystallization.

Enzyme Inhibition Assays

The efficacy of synthesized phosphonate inhibitors is determined by measuring their ability to inhibit the activity of the target enzyme. The half-maximal inhibitory concentration (IC₅₀) and the inhibition constant (Kᵢ) are key parameters used to quantify inhibitor potency.

Inhibition_Assay_Workflow

Determination of IC₅₀

The IC₅₀ is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50%.[6]

Experimental Protocol: IC₅₀ Determination using an Absorbance-Based Assay

This protocol is suitable for serine proteases using a chromogenic substrate.[7]

Materials:

  • Serine protease (e.g., Trypsin, Chymotrypsin)

  • Chromogenic substrate (e.g., N-α-Benzoyl-L-arginine 4-nitroanilide hydrochloride for Trypsin)

  • Phosphonate inhibitor stock solution

  • Assay buffer (e.g., Tris-HCl, pH 8.0)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the serine protease in assay buffer.

    • Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the inhibitor in assay buffer.

    • Dissolve the chromogenic substrate in a suitable solvent and then dilute in assay buffer.[7]

  • Assay Setup:

    • In a 96-well microplate, add a fixed amount of the enzyme to each well.

    • Add varying concentrations of the inhibitor to the wells. Include control wells with no inhibitor.

    • Pre-incubate the enzyme and inhibitor for a specific time at a controlled temperature.

  • Reaction Initiation:

    • Initiate the reaction by adding the chromogenic substrate to all wells.

  • Measurement:

    • Immediately measure the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitroaniline release) over time.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.[7]

    • Plot the percentage of inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[6]

Determination of Kᵢ

The Kᵢ is the dissociation constant of the enzyme-inhibitor complex and provides a measure of the inhibitor's binding affinity. For a competitive inhibitor, Kᵢ can be calculated from the IC₅₀ value using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [S]/Kₘ)

Where [S] is the substrate concentration and Kₘ is the Michaelis-Menten constant of the substrate.[8]

Quantitative Data Summary

The following tables summarize representative quantitative data for various phosphonate-based enzyme inhibitors.

Table 1: Phosphonate Inhibitors of Serine Proteases

InhibitorTarget EnzymeIC₅₀ (µM)Kᵢ (µM)Reference
(Naphth-2-yl)difluoromethylphosphonic acidPTP-1B40-50-[9]
(Naphth-1-yl)difluoromethylphosphonic acidPTP-1B40-50-[9]
Compound 12PP-2A40-50-[10]
Compound 13PP-2A40-50-[10]

Table 2: Phosphonate Inhibitors of HIV-1 Protease

InhibitorKᵢ (pM)Reference
GS-83748.1[11]

Table 3: Phosphonate Inhibitors of Matrix Metalloproteinases (MMPs)

InhibitorTarget EnzymeIC₅₀ (µM)Reference
[PtCl₂(SMP)]MMP-2258 ± 38[12]
[Pt(dimethylmalonato)(SMP)]MMP-2123 ± 14[12]
[PtCl₂(SMP)]MMP-935.5 ± 6[12]
[Pt(dimethylmalonato)(SMP)]MMP-917 ± 4[12]
[PtCl₂(SMP)]MMP-35.3 ± 2.9[12]
[Pt(dimethylmalonato)(SMP)]MMP-34.4 ± 2.2[12]
[PtCl₂(SMP)]MMP-1210.8 ± 3[12]
[Pt(dimethylmalonato)(SMP)]MMP-126.2 ± 1.8[12]

Signaling Pathway Example: HIV Protease in the Viral Life Cycle

Phosphonate-based inhibitors targeting HIV protease are crucial in antiretroviral therapy. They act by blocking the cleavage of viral polyproteins, which is an essential step for the maturation of infectious virions.

HIV_Lifecycle

References

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions of Diethyl 2-Chlorobenzylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling reactions of diethyl 2-chlorobenzylphosphonate. This compound serves as a valuable building block in organic synthesis, allowing for the introduction of the phosphonomethylphenyl moiety into a variety of molecular scaffolds. The protocols outlined below are based on established methodologies for the cross-coupling of aryl chlorides, which are known to be less reactive than their bromide or iodide counterparts and often necessitate specific catalytic systems for efficient transformation.

Overview of Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the primary site of reaction is the carbon-chlorine bond on the aromatic ring. The key to successful coupling lies in the appropriate choice of palladium catalyst, ligand, base, and reaction conditions to overcome the relative inertness of the aryl chloride bond.

Common cross-coupling reactions applicable to this compound include:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond with an organoboron reagent.

  • Heck Coupling: Formation of a C-C bond with an alkene.

  • Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne.

  • Buchwald-Hartwig Amination: Formation of a C-N bond with an amine.

  • Cyanation: Introduction of a nitrile group.

The general catalytic cycle for these reactions involves the oxidative addition of the aryl chloride to a Pd(0) species, followed by transmetalation (for Suzuki, Sonogashira) or migratory insertion (for Heck), and finally reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Experimental Protocols

The following protocols are generalized for the cross-coupling of aryl chlorides and can be adapted for this compound. Optimization of reaction parameters may be necessary to achieve optimal yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of biaryl structures. For aryl chlorides, the use of bulky, electron-rich phosphine ligands is often crucial for achieving good yields.

General Reaction Scheme:

Experimental Protocol:

  • Catalyst Pre-formation (optional but recommended): In a nitrogen-flushed glovebox or Schlenk flask, combine the palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and the phosphine ligand in a 1:2 to 1:4 molar ratio in an anhydrous, degassed solvent (e.g., toluene, dioxane). Stir the mixture at room temperature for 15-30 minutes.

  • Reaction Setup: To the flask containing the catalyst, add the base (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃).

  • Add this compound (1.0 equiv) and the arylboronic acid (1.2-1.5 equiv).

  • Add the appropriate volume of solvent to achieve the desired concentration (typically 0.1-0.5 M).

  • Reaction Execution: Heat the reaction mixture to the specified temperature (typically 80-120 °C) under a nitrogen or argon atmosphere and stir vigorously until the reaction is complete (monitor by TLC, GC-MS, or LC-MS).

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Chlorides

ComponentExampleMolar Ratio/ConcentrationNotes
Palladium PrecursorPd(OAc)₂1-5 mol%Pd₂(dba)₃ can also be used.
LigandSPhos, XPhos, RuPhos2-10 mol%Bulky, electron-rich biaryl phosphines are preferred.
BaseK₃PO₄2.0-3.0 equivCs₂CO₃ or K₂CO₃ can also be effective.
Boronic AcidArylboronic acid1.2-1.5 equiv
SolventToluene, Dioxane, THF/H₂O0.1 - 0.5 MThe choice of solvent can significantly impact the reaction.
Temperature80 - 120 °CHigher temperatures are often needed for aryl chlorides.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Rate-Determining) pd0->oxidative_addition Ar-Cl pd_complex Ar-Pd(II)(Cl)L₂ oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_aryl_complex Ar-Pd(II)(R)L₂ transmetalation->pd_aryl_complex base Base (e.g., K₃PO₄) boronate [R-B(OH)₃]⁻ boronic_acid R-B(OH)₂ boronic_acid->boronate Base boronate->transmetalation reductive_elimination Reductive Elimination pd_aryl_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-R reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Heck Coupling

The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene. This reaction is typically carried out in the presence of a palladium catalyst and a base.

General Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a sealable reaction tube, combine the palladium precursor (e.g., Pd(OAc)₂), a phosphine ligand if necessary, and the base (e.g., K₂CO₃, Et₃N).

  • Add this compound (1.0 equiv) and the alkene (1.2-2.0 equiv).

  • Add a high-boiling polar aprotic solvent (e.g., DMF, NMP).

  • Reaction Execution: Seal the tube and heat the reaction mixture to the specified temperature (typically 120-150 °C) with vigorous stirring. Monitor the reaction progress by TLC, GC-MS, or LC-MS.[1]

  • Work-up: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate or diethyl ether). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography.

Table 2: Representative Conditions for Heck Coupling of Aryl Chlorides

ComponentExampleMolar Ratio/ConcentrationNotes
Palladium PrecursorPd(OAc)₂1-5 mol%Herrmann's palladacycle can also be effective.
LigandPPh₃, P(o-tol)₃2-10 mol%Often used, but ligandless conditions can sometimes be employed.
BaseK₂CO₃, Et₃N, NaOAc2.0-3.0 equivAn inorganic base is often preferred.
AlkeneStyrene, acrylates1.2-2.0 equivElectron-deficient alkenes are generally more reactive.
SolventDMF, NMP, DMAc0.1 - 0.5 MHigh-boiling polar aprotic solvents are common.
Temperature120 - 150 °CHigh temperatures are typically required.[1]

Catalytic Cycle for Heck Coupling

Heck_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex Ar-Pd(II)(Cl)L₂ oxidative_addition->pd_complex pi_complex π-complex pd_complex->pi_complex + Alkene - L migratory_insertion Migratory Insertion beta_hydride_elimination β-Hydride Elimination migratory_insertion->beta_hydride_elimination alkene Alkene pi_complex->migratory_insertion product_pd_complex Product-Pd Complex beta_hydride_elimination->product_pd_complex product Substituted Alkene product_pd_complex->product pd_regeneration Base-mediated Regeneration product_pd_complex->pd_regeneration - Product base Base base->pd_regeneration pd_regeneration->pd0

Caption: Catalytic cycle for the Heck cross-coupling reaction.

Sonogashira Coupling

The Sonogashira reaction couples the aryl chloride with a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. Copper-free conditions have also been developed.

General Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd(PPh₃)₂Cl₂), a copper(I) salt (e.g., CuI), this compound (1.0 equiv), and the terminal alkyne (1.2-1.5 equiv).

  • Add an anhydrous solvent (e.g., THF, DMF) followed by a suitable amine base (e.g., Et₃N, piperidine, DIPA).

  • Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (40-80 °C) until the starting material is consumed (monitored by TLC or GC-MS).

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Table 3: Representative Conditions for Sonogashira Coupling of Aryl Chlorides

ComponentExampleMolar Ratio/ConcentrationNotes
Palladium PrecursorPd(PPh₃)₂Cl₂1-5 mol%Pd(OAc)₂/ligand systems can also be used.
Copper(I) Co-catalystCuI1-10 mol%Essential for the classical Sonogashira reaction.
BaseEt₃N, Piperidine2.0-3.0 equiv or as solventThe amine acts as both a base and a solvent in some cases.
AlkyneTerminal alkyne1.2-1.5 equiv
SolventTHF, DMF, Toluene0.1 - 0.5 M
Temperature25 - 80 °CGenerally milder conditions than Suzuki or Heck.

Catalytic Cycles for Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(Cl)L₂ pd0->pd_complex Oxidative Addition (Ar-Cl) pd_alkynyl_complex Ar-Pd(II)(C≡CR)L₂ pd_complex->pd_alkynyl_complex Transmetalation pd_alkynyl_complex->pd0 Regeneration product Ar-C≡C-R pd_alkynyl_complex->product Reductive Elimination alkyne H-C≡C-R cu_acetylide Cu-C≡C-R alkyne->cu_acetylide + Cu(I), Base cu_acetylide->pd_complex base Base (Amine)

Caption: Catalytic cycles for the Sonogashira cross-coupling reaction.

Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds by coupling an aryl halide with a primary or secondary amine.[2] Similar to the Suzuki-Miyaura coupling, it often requires bulky, electron-rich phosphine ligands for aryl chlorides.

General Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a reaction vessel with the palladium precursor, the ligand, and a strong, non-nucleophilic base (e.g., NaOt-Bu, LHMDS).[3]

  • Add the solvent (e.g., toluene, dioxane).

  • Add this compound (1.0 equiv) followed by the amine (1.2-1.5 equiv).

  • Reaction Execution: Seal the vessel and heat the mixture to the required temperature (typically 80-110 °C) with stirring. Monitor the reaction's completion.

  • Work-up: After cooling, dilute with an organic solvent and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine, dry the organic layer, and concentrate.

  • Purification: Purify the product by flash column chromatography.

Table 4: Representative Conditions for Buchwald-Hartwig Amination of Aryl Chlorides

ComponentExampleMolar Ratio/ConcentrationNotes
Palladium PrecursorPd₂(dba)₃, Pd(OAc)₂1-5 mol%Pre-catalysts like G3-XPhos are also highly effective.
LigandXPhos, RuPhos, BrettPhos2-10 mol%Bulky biaryl phosphine ligands are crucial.[4]
BaseNaOt-Bu, K₃PO₄, LHMDS1.5-2.5 equivThe choice of base is critical and depends on the amine.
AminePrimary or secondary amine1.2-1.5 equiv
SolventToluene, Dioxane0.1 - 0.5 MAnhydrous, degassed solvents are required.
Temperature80 - 110 °C

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination pd0 Pd(0)L oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Cl pd_complex Ar-Pd(II)(Cl)L oxidative_addition->pd_complex amine_coordination Amine Coordination / Ligand Exchange pd_complex->amine_coordination + R₂NH pd_amine_complex [Ar-Pd(II)(NHR₂)L]⁺Cl⁻ amine_coordination->pd_amine_complex amine R₂NH deprotonation Deprotonation pd_amine_complex->deprotonation pd_amido_complex Ar-Pd(II)(NR₂)L deprotonation->pd_amido_complex base Base base->deprotonation reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR₂ reductive_elimination->product

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Palladium-Catalyzed Cyanation

The introduction of a nitrile group can be achieved using various cyanide sources, with zinc cyanide (Zn(CN)₂) being a commonly used, less toxic option.[5]

General Reaction Scheme:

Experimental Protocol:

  • Reaction Setup: In an inert atmosphere, combine the palladium precursor, ligand, and zinc cyanide (0.6-0.8 equiv) in a reaction vessel.

  • Add this compound (1.0 equiv).

  • Add an anhydrous, degassed solvent such as DMF or DMAc.

  • Reaction Execution: Heat the reaction mixture to the specified temperature (typically 100-140 °C) and stir until the reaction is complete.

  • Work-up: Cool the mixture, dilute with an organic solvent, and quench with aqueous ammonia or sodium bicarbonate solution. Filter the mixture, separate the layers, and extract the aqueous layer with the organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the crude nitrile product by column chromatography or crystallization.

Table 5: Representative Conditions for Palladium-Catalyzed Cyanation of Aryl Chlorides

ComponentExampleMolar Ratio/ConcentrationNotes
Palladium PrecursorPd₂(dba)₃, Pd(OAc)₂1-5 mol%
Liganddppf, XPhos2-10 mol%The choice of ligand is crucial for efficient cyanation.
Cyanide SourceZn(CN)₂0.6-0.8 equivKCN or NaCN can also be used, but require more stringent anhydrous conditions.
AdditiveZn powder (optional)Can sometimes help to maintain the active Pd(0) state.
SolventDMF, DMAc, NMP0.1 - 0.5 MPolar aprotic solvents are preferred.
Temperature100 - 140 °C

Safety and Handling

  • Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle them under an inert atmosphere (nitrogen or argon).

  • Many organic solvents are flammable and toxic. Use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.

  • Cyanide salts are highly toxic. Handle with extreme caution and have appropriate quenching solutions (e.g., bleach, hydrogen peroxide) readily available.

  • Bases such as NaOt-Bu and LHMDS are corrosive and moisture-sensitive. Handle with care.

These protocols provide a solid foundation for exploring the cross-coupling chemistry of this compound. For any specific application, it is highly recommended to perform small-scale optimization studies to identify the ideal conditions for achieving the desired product in high yield and purity.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Horner-Wadsworth-Emmons Reaction with Diethyl 2-Chlorobenzylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Horner-Wadsworth-Emmons (HWE) reaction using diethyl 2-chlorobenzylphosphonate.

Frequently Asked Questions (FAQs)

Q1: What are the expected effects of the 2-chloro substituent on the Horner-Wadsworth-Emmons reaction?

The 2-chloro group on the benzylphosphonate has two main effects:

  • Electronic Effect: As an electron-withdrawing group, the chloro substituent increases the acidity of the benzylic protons.[1][2][3][4][5] This facilitates deprotonation, allowing for the use of milder bases compared to unsubstituted benzylphosphonates.

  • Steric Effect: The presence of the chloro group in the ortho position introduces steric hindrance, which can influence the rate of reaction and the stereochemical outcome, particularly with bulky aldehydes.[6][7]

Q2: Which bases are recommended for the deprotonation of this compound?

Given the increased acidity due to the 2-chloro group, a range of bases can be effective. The choice of base can also influence the stereoselectivity of the reaction.

  • For general E-selectivity: Sodium hydride (NaH) is a common and effective choice. Lithium bases such as n-butyllithium (n-BuLi) and lithium diisopropylamide (LDA) also tend to favor the formation of the (E)-alkene.[6][8]

  • For potentially increased Z-selectivity: While the HWE reaction generally favors the E-isomer, using potassium bases like potassium tert-butoxide (KOtBu) or potassium hexamethyldisilazide (KHMDS), especially in the presence of a crown ether like 18-crown-6, can sometimes enhance the formation of the (Z)-alkene.[6][9][10] This is a principle of the Still-Gennari modification.[9][10]

  • For base-sensitive substrates: If your aldehyde is sensitive to strong bases, milder conditions such as lithium chloride (LiCl) with an amine base like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) or triethylamine (TEA) can be employed (Masamune-Roush conditions).[6][10]

Q3: How can I control the E/Z stereoselectivity of the reaction?

Controlling the stereoselectivity is a key aspect of the HWE reaction. Here are the primary factors to consider:

  • Base and Counter-ion: Lithium and sodium bases generally favor the thermodynamic (E)-product.[6] Potassium bases, particularly with crown ethers, can favor the kinetic (Z)-product.[6][9][10]

  • Temperature: Higher reaction temperatures (e.g., room temperature to reflux) tend to favor the thermodynamically more stable (E)-alkene by allowing for equilibration of the intermediates.[6] Low temperatures (e.g., -78 °C) are often used in kinetically controlled reactions to favor the (Z)-alkene, especially in Still-Gennari type modifications.[10]

  • Solvent: Aprotic solvents like tetrahydrofuran (THF), dimethoxyethane (DME), and dimethylformamide (DMF) are commonly used. The choice of solvent can influence the solubility of intermediates and the aggregation of the base, thereby affecting stereoselectivity.

  • Structure of the Aldehyde: Sterically bulky aldehydes tend to favor the formation of the (E)-alkene.[8]

Q4: What are common side reactions to watch out for?

Several side reactions can occur during the HWE reaction:

  • Aldol Condensation: If the aldehyde has enolizable protons, self-condensation can occur in the presence of a strong base. To minimize this, add the aldehyde slowly to the pre-formed phosphonate anion at a low temperature.[6]

  • Cannizzaro Reaction: With non-enolizable aldehydes, a Cannizzaro reaction can occur in the presence of a strong base, leading to a disproportionation into an alcohol and a carboxylic acid.

  • Michael Addition: If the product is an α,β-unsaturated ketone, the phosphonate carbanion can potentially undergo a Michael addition to the product.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Ineffective Deprotonation: The base may not be strong enough or may have degraded. 2. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. 3. Steric Hindrance: The 2-chloro group and/or a bulky aldehyde may be impeding the reaction. 4. Decomposition: The aldehyde or product may be unstable under the reaction conditions.1. Use a stronger base (e.g., NaH, n-BuLi). Ensure the base is fresh and handled under anhydrous conditions. 2. Gradually increase the reaction temperature and monitor the reaction progress by TLC. 3. Increase the reaction time or consider using a less sterically hindered aldehyde if possible. 4. Use milder reaction conditions (e.g., Masamune-Roush conditions) for base-sensitive substrates.
Poor E/Z Selectivity 1. Suboptimal Base/Solvent Combination: The chosen conditions may not strongly favor one isomer. 2. Incorrect Temperature: The temperature may not be optimal for the desired stereoisomer.1. For higher (E)-selectivity, use NaH or n-BuLi in THF. For higher (Z)-selectivity, try KHMDS with 18-crown-6 in THF at low temperatures. 2. For (E)-alkenes, run the reaction at room temperature or slightly elevated temperatures. For (Z)-alkenes, maintain a low temperature (-78 °C).
Formation of Side Products 1. Aldehyde Self-Condensation: The base is reacting with the aldehyde before the phosphonate. 2. Reaction with Phosphonate Ester: The base may be hydrolyzing the ethyl esters of the phosphonate.1. Add the aldehyde slowly to a pre-formed solution of the deprotonated phosphonate at a low temperature. 2. Ensure anhydrous conditions and use a non-nucleophilic base like NaH or KHMDS.
Difficulty in Product Purification 1. Water-Soluble Byproducts: The dialkylphosphate byproduct should be water-soluble.1. Perform an aqueous workup to remove the phosphate byproduct. Washing the organic layer with water and brine is usually effective.[6]

Data Presentation

The following tables provide a template for summarizing quantitative data from your experiments. Populating these tables will allow for easy comparison of the effects of different reaction parameters.

Table 1: Effect of Base and Solvent on Reaction Outcome

EntryAldehydeBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)E/Z Ratio
1BenzaldehydeNaH (1.2)THF2512
2BenzaldehydeKOtBu (1.2)THF-78 to 2512
3CyclohexanecarboxaldehydeNaH (1.2)DMF2512
4CyclohexanecarboxaldehydeKHMDS (1.1) / 18-crown-6 (1.1)THF-784

Table 2: Effect of Temperature on E/Z Selectivity

EntryAldehydeBase (equiv.)SolventTemp. (°C)Time (h)Yield (%)E/Z Ratio
14-MethoxybenzaldehydeNaH (1.2)THF0 to 2512
24-MethoxybenzaldehydeNaH (1.2)THF656
34-MethoxybenzaldehydeKHMDS (1.1) / 18-crown-6 (1.1)THF-784
44-MethoxybenzaldehydeKHMDS (1.1) / 18-crown-6 (1.1)THF-78 to 258

Experimental Protocols

Protocol 1: General Procedure for E-Selective HWE Reaction

This protocol provides a general starting point for the synthesis of (E)-stilbene derivatives using this compound.

Materials:

  • This compound

  • Aldehyde (e.g., benzaldehyde)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (1.2 equivalents).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask and cool the suspension to 0 °C.

  • Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the stirred suspension of NaH.

  • Allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen gas evolution ceases.

  • Cool the resulting ylide solution to 0 °C.

  • Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Still-Gennari Modification for Z-Selective HWE Reaction

This protocol is adapted for achieving higher (Z)-selectivity.

Materials:

  • This compound

  • Aldehyde

  • Potassium hexamethyldisilazide (KHMDS)

  • 18-crown-6

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-neck round-bottom flask under an inert atmosphere, add 18-crown-6 (1.1 equivalents) and dissolve in anhydrous THF.

  • Cool the solution to -78 °C.

  • Slowly add a solution of KHMDS (1.1 equivalents) in THF.

  • Add a solution of this compound (1.05 equivalents) in anhydrous THF dropwise. Stir the mixture at -78 °C for 30 minutes.

  • Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF.

  • Stir the reaction at -78 °C for 2-4 hours, monitoring the progress by TLC.

  • Quench the reaction at -78 °C with saturated aqueous NH₄Cl.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualizations

HWE_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Start deprotonation Deprotonation of Phosphonate with Base start->deprotonation 1. Add Base to Phosphonate add_aldehyde Add Aldehyde deprotonation->add_aldehyde 2. Form Ylide reaction Stir at specified temperature add_aldehyde->reaction 3. Initiate Reaction quench Quench Reaction reaction->quench 4. Stop Reaction extraction Aqueous Extraction quench->extraction 5. Remove Byproducts purification Column Chromatography extraction->purification 6. Isolate Product end Final Product purification->end

Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.

troubleshooting_yield cluster_causes Potential Causes cluster_solutions Solutions start Low or No Yield Observed cause1 Ineffective Deprotonation? start->cause1 cause2 Steric Hindrance? start->cause2 cause3 Low Temperature? start->cause3 sol1 Use Stronger/Fresh Base cause1->sol1 sol2 Increase Reaction Time/Temp cause2->sol2 sol3 Increase Temperature cause3->sol3

Caption: Troubleshooting logic for addressing low reaction yields.

References

Common side reactions with Diethyl 2-chlorobenzylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Diethyl 2-chlorobenzylphosphonate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in commercial this compound and how can I remove them?

A1: Common impurities in this compound often stem from its synthesis via the Michaelis-Arbuzov reaction. These can include unreacted starting materials and byproducts.[1]

Common Impurities:

  • Unreacted triethyl phosphite

  • Unreacted 2-chlorobenzyl halide (bromide or chloride)

  • Benzyl alcohol derivatives, which can form from hydrolysis of the benzyl halide.[1]

  • Oxidized byproducts[1]

Purification Methods: The primary methods for purification are vacuum distillation and silica gel column chromatography.[2] For minor ionic impurities, an aqueous wash (acidic and basic) can be effective.[1]

Q2: My Horner-Wadsworth-Emmons (HWE) reaction using this compound is giving a low yield. What are the potential causes and solutions?

A2: Low yields in HWE reactions are a common issue. Several factors related to reaction conditions can be the cause.

Potential Causes & Solutions:

Potential CauseRecommended Solution(s)
Ineffective Deprotonation The base may not be strong enough to deprotonate the phosphonate. Consider switching to a stronger base such as sodium hydride (NaH), lithium hexamethyldisilazide (LiHMDS), or n-butyllithium (n-BuLi). For substrates that are sensitive to strong bases, milder conditions like using lithium chloride (LiCl) with an amine base (Masamune-Roush conditions) can be employed.[3]
Low Reaction Temperature The reaction rate might be too slow at the current temperature. Gradually increasing the reaction temperature may improve the yield. Some HWE reactions proceed more efficiently at room temperature or with gentle heating.[3]
Steric Hindrance The bulky nature of the phosphonate or the aldehyde/ketone can hinder the reaction.[3] Increasing the reaction time or the concentration of the reactants may help overcome this.
Decomposition of Reactants If your aldehyde or ketone has functional groups that are sensitive to the base, they may be undergoing side reactions.[3] The use of appropriate protecting groups for these sensitive functionalities should be considered.

Q3: I am observing poor (E)-stereoselectivity in my HWE reaction. How can I improve the formation of the (E)-alkene?

A3: The Horner-Wadsworth-Emmons reaction generally favors the formation of (E)-alkenes.[4] However, reaction conditions can influence the stereochemical outcome.

Factors Influencing Stereoselectivity:

FactorRecommendation for (E)-Selectivity
Cation Choice The use of lithium or sodium bases generally promotes the formation of the (E)-alkene.[3]
Temperature Higher reaction temperatures often lead to increased (E)-selectivity due to thermodynamic control.[3]
Solvent Aprotic polar solvents like tetrahydrofuran (THF) are commonly used. Protic solvents are generally avoided.[3]

Q4: Can this compound undergo hydrolysis? What are the products?

A4: Yes, diethyl phosphonates can undergo hydrolysis under acidic or basic conditions.[5] This is a potential side reaction if water is present in the reaction mixture. The hydrolysis occurs in two steps, first forming the monoester and then the final phosphonic acid.

  • Step 1: this compound → Ethyl (2-chlorobenzyl)phosphonic acid + Ethanol

  • Step 2: Ethyl (2-chlorobenzyl)phosphonic acid → (2-Chlorobenzyl)phosphonic acid + Ethanol

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis and application of this compound.

Problem 1: Impurities Detected in Synthesized this compound

Symptoms:

  • Extra peaks in ¹H, ¹³C, or ³¹P NMR spectra.

  • Broad boiling point range during distillation.

  • Multiple spots on TLC analysis.

Troubleshooting Workflow:

start Impurities Detected check_starting_materials Identify Impurities (NMR, GC-MS) start->check_starting_materials unreacted_sm Unreacted Starting Materials? check_starting_materials->unreacted_sm byproducts Side-Reaction Byproducts? unreacted_sm->byproducts No purify Select Purification Method unreacted_sm->purify Yes byproducts->purify Yes distillation Vacuum Distillation (for volatile impurities) purify->distillation column Column Chromatography (for non-volatile or co-eluting impurities) purify->column wash Aqueous Wash (for ionic impurities) purify->wash end Pure Product distillation->end column->end wash->end

Caption: Troubleshooting workflow for purification of this compound.

Problem 2: Low Conversion in Horner-Wadsworth-Emmons Reaction

Symptoms:

  • Significant amount of starting aldehyde/ketone remaining after the reaction.

  • Low yield of the desired alkene product.

Troubleshooting Workflow:

start Low HWE Conversion check_base Is the base strong enough? start->check_base check_temp Is the temperature optimal? check_base->check_temp Yes stronger_base Use Stronger Base (e.g., NaH, n-BuLi) check_base->stronger_base No check_time Is the reaction time sufficient? check_temp->check_time Yes increase_temp Increase Temperature check_temp->increase_temp No increase_time Increase Reaction Time check_time->increase_time No end Improved Conversion check_time->end Yes stronger_base->end increase_temp->end increase_time->end

Caption: Troubleshooting low conversion in HWE reactions.

Experimental Protocols

Protocol 1: Purification of this compound by Silica Gel Column Chromatography

This protocol is a general guideline and may require optimization based on the specific impurities present.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents: Hexanes, Ethyl Acetate (reagent grade)

  • Standard laboratory glassware for chromatography

  • Thin Layer Chromatography (TLC) plates and developing chamber

  • Rotary evaporator

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes.

  • Column Packing: Pack a chromatography column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of the initial eluent (e.g., 100% hexanes or a low percentage of ethyl acetate in hexanes) and load it onto the column.

  • Elution: Begin elution with a low polarity solvent system (e.g., 100% hexanes) and gradually increase the polarity by adding ethyl acetate. A common starting gradient could be from 0% to 20% ethyl acetate in hexanes.[2]

  • Fraction Collection: Collect fractions and monitor the elution of the product using TLC.

  • Product Isolation: Combine the fractions containing the pure product, as identified by TLC analysis.

  • Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.[2]

  • Purity Confirmation: Confirm the purity of the final product using analytical techniques such as NMR (¹H, ¹³C, ³¹P) and/or GC-MS.[2]

Protocol 2: General Procedure for the Horner-Wadsworth-Emmons Reaction

This protocol provides a general framework. The choice of base, temperature, and reaction time should be optimized for the specific substrates.

Materials:

  • This compound

  • Aldehyde or ketone

  • Base (e.g., Sodium Hydride (NaH) in mineral oil)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF))

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Organic solvent for extraction (e.g., Ethyl Acetate)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard inert atmosphere glassware (e.g., Schlenk line or glovebox)

Procedure:

  • Phosphonate Deprotonation: In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base (e.g., NaH, 1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C. Add a solution of this compound (1.0 equivalent) in anhydrous THF dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the ylide.

  • Reaction with Carbonyl: Cool the ylide solution back to 0 °C. Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion. Monitor the reaction progress by TLC or LC-MS.[3]

  • Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[3]

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 times). Combine the organic layers.[3]

  • Washing: Wash the combined organic layers with water and then with brine.[3]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired alkene.

Signaling Pathways and Reaction Mechanisms

Michaelis-Arbuzov Reaction for Synthesis

The synthesis of this compound is typically achieved through the Michaelis-Arbuzov reaction, which involves the reaction of triethyl phosphite with 2-chlorobenzyl halide.[6][7]

2-Chlorobenzyl Halide 2-Chlorobenzyl Halide Intermediate Phosphonium Salt Intermediate 2-Chlorobenzyl Halide->Intermediate Triethyl Phosphite Triethyl Phosphite Triethyl Phosphite->Intermediate Product This compound Intermediate->Product Byproduct Ethyl Halide Intermediate->Byproduct

Caption: Synthesis of this compound via the Michaelis-Arbuzov reaction.

Horner-Wadsworth-Emmons Reaction Mechanism

The HWE reaction begins with the deprotonation of the phosphonate to form a carbanion, which then attacks the carbonyl compound.[4]

Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base Base Base->Carbanion Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane Carbonyl Aldehyde or Ketone Carbonyl->Oxaphosphetane Alkene (E)-Alkene Oxaphosphetane->Alkene Phosphate Dialkylphosphate Byproduct Oxaphosphetane->Phosphate

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

References

Purification of Diethyl 2-chlorobenzylphosphonate after synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Diethyl 2-chlorobenzylphosphonate

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for the successful purification of this compound after its synthesis.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Product is an oil with a strong, unpleasant odor. Residual triethyl phosphite.Wash the crude product dissolved in an organic solvent (e.g., diethyl ether) with a dilute acid solution (e.g., 1 M HCl), followed by saturated sodium bicarbonate (NaHCO3) and brine.[1]
TLC analysis shows multiple spots. Presence of multiple impurities (e.g., unreacted starting materials, byproducts).Perform flash column chromatography on silica gel. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar solvent mixture (e.g., ethyl acetate/hexanes) is recommended.[1]
Low yield after purification. Product loss during aqueous washes or chromatography.Minimize the number of aqueous washes. Ensure proper selection of column size and solvent system to avoid excessive band broadening during chromatography.[1]
Product purity does not improve after column chromatography. Co-eluting impurities.Try a different solvent system for chromatography. Alternatively, consider another purification method like preparative HPLC.[1]
Product decomposition during vacuum distillation. The compound may be thermally sensitive at the required distillation temperature.Use a high-vacuum system to lower the boiling point. Carefully monitor the temperature to prevent degradation.[1]
NMR spectrum shows the presence of starting materials. Incomplete reaction or inefficient purification.For unreacted triethyl phosphite, an acid wash is effective.[1] For residual 2-chlorobenzyl halide, silica gel column chromatography is the recommended method for removal.[1]
Presence of polar impurities. Formation of phosphonic acids or alcohols due to hydrolysis.An aqueous workup with a basic solution like saturated sodium bicarbonate can help remove acidic polar impurities. If they persist, column chromatography is recommended.[1]

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter during the synthesis of this compound?

A1: Common impurities can include unreacted starting materials such as triethyl phosphite and 2-chlorobenzyl halide.[1] Byproducts like benzyl alcohol derivatives (from hydrolysis of the benzyl halide), oxidized byproducts, and residual solvents from the synthesis and workup (e.g., toluene) may also be present.[1]

Q2: How can I effectively remove unreacted triethyl phosphite?

A2: Unreacted triethyl phosphite can often be removed by washing an organic solution of the crude product with a dilute acid, such as 1 M HCl, followed by a brine wash.[1] For larger scales or more persistent impurities, vacuum distillation is a common method due to the difference in boiling points.[2][3]

Q3: Is distillation a suitable method for purifying this compound?

A3: While vacuum distillation is a common technique for purifying phosphonates, it should be approached with caution for this compound.[2] The compound's relatively high molecular weight may require high temperatures for distillation, which could lead to thermal decomposition.[1] If you opt for distillation, a high-vacuum system is essential to minimize the required temperature.[1]

Q4: What is the most reliable method for achieving high purity?

A4: For laboratory-scale purification, silica gel column chromatography is highly effective for removing a wide range of impurities and can yield a product with >98% purity.[1] For achieving very high purity (>99%), recrystallization may be an option, although finding a suitable solvent system can be challenging.[1]

Q5: My NMR spectrum is complex. What are the expected signals for the pure product?

A5: The 1H NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the benzylic methylene protons (as a doublet due to coupling with phosphorus), the ethoxy methylene protons (as a multiplet), and the ethoxy methyl protons (as a triplet). The 13C and 31P NMR spectra will also show distinctive signals for the pure compound.[4]

Purification Method Comparison

Purification MethodPurity Achieved (Hypothetical)AdvantagesDisadvantages
Aqueous Wash (Acid/Base) 85-95%Simple, fast, and effective for removing ionic impurities.[1]Not effective for non-polar impurities.[1]
Silica Gel Column Chromatography >98%High resolution for a wide range of impurities.[1]Can be time-consuming and requires significant solvent volumes.[1]
High Vacuum Distillation >97%Effective for removing non-volatile impurities.[1]Risk of thermal decomposition.[1]
Recrystallization >99%Can yield very high-purity material.[1]Finding a suitable solvent system can be challenging; may result in significant product loss.[1]

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography
  • Prepare the Silica Gel Column : Dry pack a glass column with silica gel (230-400 mesh) using your initial, non-polar eluent (e.g., 100% hexanes). The amount of silica should be approximately 50-100 times the weight of the crude product.[1]

  • Load the Sample : Dissolve the crude this compound in a minimal amount of a suitable solvent like dichloromethane or the initial eluent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.[5]

  • Elute the Column : Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 30% ethyl acetate in hexanes.[1]

  • Collect and Analyze Fractions : Collect fractions and monitor the elution of the product using thin-layer chromatography (TLC).[1]

  • Combine and Concentrate : Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.[1]

Protocol 2: Purification by Aqueous Washing
  • Dissolve the Crude Product : Dissolve the crude this compound in a water-immiscible organic solvent such as diethyl ether or ethyl acetate (approximately 10-20 mL of solvent per gram of crude product).[1]

  • Acid Wash : Transfer the solution to a separatory funnel and wash with an equal volume of 1 M HCl to remove any basic impurities and unreacted triethyl phosphite. Separate the organic layer.[1]

  • Base Wash : Wash the organic layer with an equal volume of saturated aqueous NaHCO3 solution to neutralize any acidic impurities. Check the pH of the aqueous layer to ensure it is basic. Separate the organic layer.[1]

  • Brine Wash : Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water and dissolved aqueous components.[1]

  • Dry and Concentrate : Dry the organic layer over an anhydrous drying agent like magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.[1]

Visualizations

PurificationWorkflow crude_product Crude Diethyl 2-chlorobenzylphosphonate dissolve Dissolve in Organic Solvent crude_product->dissolve aqueous_wash Aqueous Wash (Acid/Base/Brine) dissolve->aqueous_wash dry_concentrate Dry and Concentrate aqueous_wash->dry_concentrate pre_purified Pre-purified Product dry_concentrate->pre_purified column_chromatography Silica Gel Column Chromatography pre_purified->column_chromatography pure_product Pure Product (>98%) column_chromatography->pure_product

Caption: A typical workflow for the purification of this compound.

TroubleshootingFlowchart start Analyze Crude Product (TLC, NMR) check_impurities Identify Impurities start->check_impurities is_phosphite Triethyl Phosphite Present? check_impurities->is_phosphite is_polar Polar Impurities Present? is_phosphite->is_polar No acid_wash Perform Acid Wash is_phosphite->acid_wash Yes is_starting_material Other Starting Materials Present? is_polar->is_starting_material No base_wash Perform Base Wash is_polar->base_wash Yes column_chromatography Perform Column Chromatography is_starting_material->column_chromatography Yes end Pure Product is_starting_material->end No acid_wash->is_polar base_wash->is_starting_material column_chromatography->end

Caption: A troubleshooting flowchart for selecting a purification strategy.

References

Technical Support Center: Synthesis of Diethyl 2-chlorobenzylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of Diethyl 2-chlorobenzylphosphonate synthesis.

Troubleshooting Guide

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily via the Michaelis-Arbuzov reaction, which is the most common and direct method for its preparation.[1]

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Formation 1. Inactive Starting Material: The 2-chlorobenzyl halide (bromide or chloride) may have degraded. 2. Impure Triethyl Phosphite: The presence of diethyl phosphite or triethyl phosphate can impede the reaction. 3. Insufficient Temperature: The Michaelis-Arbuzov reaction often requires thermal energy to proceed at a practical rate.[2] 4. Moisture Contamination: Water can hydrolyze triethyl phosphite.1. Verify the purity of the 2-chlorobenzyl halide via NMR or GC-MS. If impure, consider purification by recrystallization or distillation. 2. Use freshly distilled triethyl phosphite. 3. Gradually and cautiously increase the reaction temperature, typically in the range of 120-160 °C, while monitoring the reaction progress by TLC or GC.[3] 4. Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon).
Presence of Multiple Spots on TLC / Peaks in GC-MS Besides the Product 1. Unreacted Starting Materials: The reaction may not have gone to completion. 2. Formation of Side Products: Potential side products include diethyl phosphite (from hydrolysis of triethyl phosphite), bis(2-chlorobenzyl) ether, and triethyl phosphate (from oxidation of triethyl phosphite).1. Increase the reaction time and/or temperature. Consider using a slight excess of triethyl phosphite (1.2-1.5 equivalents).[1] 2. To minimize side reactions, ensure anhydrous conditions and a strictly inert atmosphere. Purify the crude product using column chromatography or vacuum distillation.[4]
Product is Colored (Yellow or Brown) 1. Impurities in Starting Materials: The 2-chlorobenzyl halide may contain colored impurities. 2. High Reaction Temperatures: Prolonged heating at elevated temperatures can lead to decomposition and the formation of colored byproducts.1. Purify the starting materials before use. 2. Optimize the reaction temperature and time to achieve full conversion without degradation. Purification of the final product by column chromatography can remove colored impurities.[4]
Formation of an Insoluble Precipitate Phosphonium Salt Intermediate: The initial product of the reaction between triethyl phosphite and 2-chlorobenzyl halide is a phosphonium salt, which may be insoluble in the reaction medium before rearranging to the final product.This is often a normal intermediate in the Michaelis-Arbuzov reaction. Continue heating as planned; the precipitate should redissolve as the reaction progresses to form the final phosphonate product.[5]
Difficult Purification 1. Similar Boiling Points: Unreacted triethyl phosphite and the product may have close boiling points, making distillation challenging. 2. Co-eluting Impurities: Impurities may have similar polarity to the product, leading to poor separation during column chromatography.1. After the reaction, remove excess triethyl phosphite under high vacuum. For the product itself, high-vacuum distillation is recommended, but care must be taken to avoid thermal decomposition.[6] 2. For column chromatography, experiment with different solvent systems (e.g., gradients of hexane/ethyl acetate) to improve separation.[4] An initial acid wash of the organic extract can help remove basic impurities.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for synthesizing this compound?

A1: The Michaelis-Arbuzov reaction is the most widely utilized and efficient method for preparing this compound.[7] This reaction involves the treatment of a 2-chlorobenzyl halide (typically bromide for higher reactivity) with triethyl phosphite, usually with heating.[5][7]

Q2: What are the key parameters to control for maximizing the yield?

A2: To maximize the yield, it is crucial to control the following parameters:

  • Purity of Reactants: Use high-purity 2-chlorobenzyl halide and freshly distilled triethyl phosphite.

  • Reaction Temperature: The reaction is thermally driven, often requiring temperatures between 120-160 °C.[3]

  • Reaction Time: The reaction should be monitored to ensure it proceeds to completion, which can take several hours.[3]

  • Stoichiometry: Using a slight excess of triethyl phosphite (1.2 to 1.5 equivalents) can help drive the reaction to completion.[1]

  • Inert Atmosphere: Conducting the reaction under a nitrogen or argon atmosphere is essential to prevent oxidation of triethyl phosphite and hydrolysis.

Q3: What are the common side products, and how can they be minimized?

A3: Common side products include unreacted starting materials, diethyl phosphite, and triethyl phosphate.[8] These can be minimized by ensuring anhydrous reaction conditions, using purified reagents, maintaining an inert atmosphere, and allowing the reaction to go to completion.

Q4: Can this reaction be performed without a solvent?

A4: Yes, the Michaelis-Arbuzov reaction can often be run "neat," with an excess of triethyl phosphite serving as both a reactant and the solvent.[7] Alternatively, a high-boiling anhydrous solvent like toluene can be used to aid in temperature control.[3]

Q5: What is the best purification method for this compound?

A5: The choice of purification method depends on the scale of the reaction and the nature of the impurities.[4]

  • Vacuum Distillation: This is effective for removing volatile impurities like excess triethyl phosphite and for purifying the final product on a larger scale. However, there is a risk of thermal decomposition at high temperatures.[6]

  • Silica Gel Column Chromatography: This is a versatile method for laboratory-scale purification and is effective at separating the product from non-volatile impurities and side products.[4] A gradient elution with solvents like hexanes and ethyl acetate is commonly used.[4]

Data Presentation

The following table summarizes typical quantitative data for the synthesis of diethyl benzylphosphonates via the Michaelis-Arbuzov reaction.

Parameter Value Notes
Starting Halide Reactivity I > Br > Cl2-chlorobenzyl bromide is a common and effective starting material.[7]
Triethyl Phosphite Stoichiometry 1.2 - 5.0 equivalentsAn excess helps to ensure complete conversion of the benzyl halide.[7]
Reaction Temperature 120 - 160 °CThe reaction is thermally promoted.[2]
Reaction Time 3 - 24 hoursDependent on the specific halide, temperature, and scale.[1][7]
Typical Solvents Toluene or NeatAnhydrous conditions are critical.[7]
Reported Yield 70 - 95%Yields can vary based on reaction conditions and purification methods.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Michaelis-Arbuzov Reaction

This protocol is a generalized procedure and may require optimization.

Materials:

  • 2-chlorobenzyl bromide (or chloride)

  • Triethyl phosphite

  • Anhydrous toluene (optional)

  • Inert gas (Nitrogen or Argon)

Equipment:

  • Flame-dried round-bottom flask with a magnetic stir bar

  • Reflux condenser

  • Heating mantle

  • Inert gas line

Procedure:

  • Set up the flame-dried glassware under a positive pressure of inert gas.

  • Charge the round-bottom flask with 2-chlorobenzyl bromide (1.0 equivalent). If using a solvent, add anhydrous toluene.

  • Add freshly distilled triethyl phosphite (1.5 - 2.0 equivalents) to the flask at room temperature.[2]

  • Heat the reaction mixture to reflux (typically 120-160 °C) with vigorous stirring.[2]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed (typically 3-5 hours).[1]

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent (if used) and excess triethyl phosphite under reduced pressure using a rotary evaporator.

  • The crude product can then be purified by vacuum distillation or column chromatography.

Protocol 2: Purification by Silica Gel Column Chromatography

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Hexanes

  • Ethyl acetate

Equipment:

  • Glass chromatography column

  • Separatory funnel

  • Round-bottom flasks

  • Rotary evaporator

Procedure:

  • Prepare the silica gel column by making a slurry of silica gel in hexanes and pouring it into the column.

  • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).

  • Load the sample onto the top of the silica gel column.

  • Begin elution with a non-polar solvent system, such as 100% hexanes.

  • Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., a gradient from 0% to 20% ethyl acetate in hexanes).[4]

  • Collect fractions and monitor the elution of the product using TLC.

  • Combine the fractions containing the pure product.

  • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Mandatory Visualizations

Michaelis_Arbuzov_Reaction cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 2_chlorobenzyl_halide 2-Chlorobenzyl Halide phosphonium_salt Phosphonium Salt 2_chlorobenzyl_halide->phosphonium_salt triethyl_phosphite Triethyl Phosphite triethyl_phosphite->phosphonium_salt SN2 Attack product This compound phosphonium_salt->product Dealkylation byproduct Ethyl Halide phosphonium_salt->byproduct

Caption: Michaelis-Arbuzov reaction pathway for this compound synthesis.

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis setup Reaction Setup (Inert Atmosphere) addition Reagent Addition (2-chlorobenzyl halide + triethyl phosphite) setup->addition reaction Heating & Reflux (120-160 °C) addition->reaction monitoring Reaction Monitoring (TLC/GC) reaction->monitoring cooling Cool to Room Temp. monitoring->cooling evaporation Solvent/Excess Reagent Removal (Rotary Evaporation) cooling->evaporation purification_choice Vacuum Distillation OR Column Chromatography evaporation->purification_choice analysis Characterization (NMR, MS) purification_choice->analysis

Caption: Experimental workflow for the synthesis and purification of this compound.

References

Troubleshooting low yield in Michaelis-Arbuzov synthesis of phosphonates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance for common issues encountered during the synthesis of phosphonates via the Michaelis-Arbuzov reaction. The following question-and-answer format directly addresses specific problems to help you optimize your reaction yields and streamline your workflow.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Michaelis-Arbuzov reaction is resulting in a low yield or is not proceeding at all. What are the likely causes and how can I improve the outcome?

A1: Low yields in the Michaelis-Arbuzov reaction can often be attributed to several factors, primarily related to substrate reactivity, reaction conditions, and potential side reactions. Here are key troubleshooting steps:

  • Substrate Reactivity: The choice of alkyl halide is critical. The reaction is most efficient with primary alkyl halides. Secondary alkyl halides are less reactive and may lead to elimination byproducts, while tertiary, aryl, and vinyl halides are generally unreactive under standard conditions.[1][2] The reactivity of the halide follows the order: R-I > R-Br > R-Cl.[1][3]

    • Recommendation: If possible, use a more reactive alkyl halide. For less reactive halides, consider using a catalyst or alternative synthetic routes.[1]

  • Reaction Temperature: This reaction often requires elevated temperatures, typically between 120°C and 160°C, especially with less reactive phosphite esters.[1][4] Insufficient heat can lead to an incomplete reaction.

    • Recommendation: Ensure the reaction temperature is appropriate for your specific substrates. Monitor the reaction progress by TLC or ³¹P NMR to determine the optimal heating time. Be aware that excessively high temperatures can promote side reactions.[1]

  • Purity of Reagents: The purity of your starting materials is crucial. Trialkyl phosphites are susceptible to oxidation and hydrolysis, which can significantly diminish their nucleophilicity. Alkyl halides should be free of impurities that could lead to side reactions.

    • Recommendation: It is highly recommended to use freshly distilled reagents to ensure high purity.[5]

  • Reaction Time: Inadequate reaction time can result in incomplete conversion, while prolonged heating may lead to the formation of byproducts.

    • Recommendation: Monitor the reaction's progress using techniques like ³¹P NMR or TLC to establish the optimal reaction time.[5]

Q2: I am observing the formation of significant byproducts in my reaction. What are the common side reactions and how can they be minimized?

A2: Several side reactions can compete with the desired Michaelis-Arbuzov reaction, leading to a complex product mixture and lower yields of the target phosphonate.

  • Elimination Reactions: With secondary and tertiary alkyl halides, a competing E2 elimination reaction can occur, leading to the formation of alkenes instead of the desired phosphonate.[2][5]

    • Recommendation: For these challenging substrates, consider using a Lewis acid catalyst to promote the reaction at lower temperatures where elimination is less favorable.[5] Alternatively, modern variations like the radical Arbuzov reaction can be effective for secondary and tertiary alkyl halides.[2]

  • Di-phosphonylation: When using α,ω-dihaloalkanes as substrates, a significant side reaction is the further reaction of the desired mono-phosphonylation product with another molecule of the trialkyl phosphite, yielding a di-phosphonate that can be difficult to separate.[6]

    • Recommendation: To favor the mono-phosphonylation product, use a large excess of the dibromoalkane.[6] A slow, dropwise addition of the trialkyl phosphite to the heated dibromoalkane helps maintain a low concentration of the phosphite, further minimizing the formation of the di-substituted byproduct.[7]

  • Reaction with Alkyl Halide Byproduct: The alkyl halide generated as a byproduct during the reaction can itself react with the starting trialkyl phosphite.[3] This is particularly problematic if the byproduct is more reactive than the starting alkyl halide.

    • Recommendation: Use a trialkyl phosphite (e.g., trimethyl or triethyl phosphite) that generates a low-boiling alkyl halide byproduct, which can be continuously removed from the reaction mixture by distillation as it forms.[3][7]

  • Perkow Reaction: When using α-bromo- and α-chloroketones as substrates, the Perkow reaction can be a major competing pathway, leading to the formation of a vinyl phosphate instead of the expected β-ketophosphonate.[4]

    • Recommendation: Higher reaction temperatures can favor the Arbuzov product over the Perkow product. For α-iodoketones, the Arbuzov product is generally the exclusive product.[4]

Quantitative Data Summary

ParameterRecommended Condition/ValueNotes
Reaction Temperature 120°C - 160°CSubstrate dependent; higher temperatures may be needed for less reactive phosphites.[1][4]
Catalyst Loading (Lewis Acid) 5-20 mol%A good starting point for optimization.[1]
Microwave Irradiation Power 150 WFor microwave-assisted reactions.[8]
Reactant Ratio (for mono-phosphonylation) 1:1 (α,ω-dibromoalkane:triethyl phosphite)Slow, dropwise addition of phosphite is crucial.[7]

Experimental Protocols

Protocol 1: Classical Michaelis-Arbuzov Reaction

This protocol describes the traditional, heat-induced synthesis of a phosphonate.

Materials:

  • Benzyl bromide (1.0 eq)

  • Triethyl phosphite (1.2 eq)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Nitrogen inlet

Procedure:

  • To a dry round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add benzyl bromide.

  • Add triethyl phosphite to the flask.

  • Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere.[8]

  • Monitor the progress of the reaction by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 2-4 hours.[8]

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Purify the crude product by vacuum distillation to obtain diethyl benzylphosphonate as a colorless oil.[8]

Protocol 2: Lewis Acid-Catalyzed Michaelis-Arbuzov Reaction

This protocol describes a milder, catalyzed version of the Michaelis-Arbuzov reaction.[1]

Materials:

  • Benzyl bromide (1.0 mmol)

  • Triethyl phosphite (1.2 mmol)

  • Zinc bromide (ZnBr₂) (0.2 mmol)

  • Dichloromethane (5 mL)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • In a round-bottom flask, dissolve benzyl bromide in dichloromethane.[8]

  • Add triethyl phosphite to the solution.[8]

  • Add zinc bromide to the reaction mixture at room temperature.[8]

  • Stir the mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1 hour.[8]

  • Upon completion, quench the reaction with the addition of water.

  • Extract the product with dichloromethane.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford pure diethyl benzylphosphonate.[8]

Visualizations

Troubleshooting_Workflow start Low Yield in Michaelis-Arbuzov Reaction q1 Check Substrate Reactivity start->q1 a1_1 Alkyl Halide: Primary? q1->a1_1 Yes a1_2 Use more reactive halide (I > Br > Cl) or consider catalysis q1->a1_2 No q2 Review Reaction Conditions a2_1 Temperature: 120-160°C? q2->a2_1 Yes a2_2 Optimize temperature and time (monitor via TLC/NMR) q2->a2_2 No q3 Investigate Side Reactions a3_1 Byproducts observed? q3->a3_1 Yes end Improved Yield q3->end No a1_1->q2 a1_2->end a2_3 Reagents pure? a2_1->a2_3 a2_2->end a2_3->q3 Yes a2_4 Distill reagents before use a2_3->a2_4 No a2_4->end a3_2 Identify side reaction (Elimination, Di-substitution, etc.) a3_1->a3_2 a3_2->end

Caption: Troubleshooting workflow for low yields.

Side_Reaction_Mitigation start Side Reaction Observed elimination Elimination (2°/3° Halides) start->elimination disubstitution Di-substitution (Dihalides) start->disubstitution byproduct_reaction Byproduct Reactivity start->byproduct_reaction perkow Perkow Reaction (α-Halo Ketones) start->perkow sol_elimination Use Lewis acid catalyst or radical Arbuzov elimination->sol_elimination sol_disubstitution Use excess dihalide & slow phosphite addition disubstitution->sol_disubstitution sol_byproduct_reaction Remove volatile byproduct by distillation byproduct_reaction->sol_byproduct_reaction sol_perkow Increase reaction temperature or use α-iodo ketone perkow->sol_perkow end Minimized Side Reactions sol_elimination->end sol_disubstitution->end sol_byproduct_reaction->end sol_perkow->end

Caption: Mitigation strategies for common side reactions.

References

E/Z selectivity issues in Horner-Wadsworth-Emmons with aromatic phosphonates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering E/Z selectivity issues in the Horner-Wadsworth-Emmons (HWE) reaction, with a particular focus on reactions involving aromatic phosphonates.

Troubleshooting Guide

Problem: Poor E/Z Selectivity with an Aromatic Aldehyde

Question: My HWE reaction with an aromatic aldehyde is producing a mixture of E and Z isomers, but I need to selectively synthesize the E-alkene. How can I improve the E-selectivity?

Answer:

The Horner-Wadsworth-Emmons reaction with stabilized phosphonate carbanions generally favors the formation of the thermodynamically more stable (E)-alkene, especially with aromatic aldehydes.[1][2] However, several factors can be optimized to enhance E-selectivity.

Troubleshooting Steps:

  • Choice of Base and Cation: The counterion of the base used can significantly influence stereoselectivity. Lithium-based reagents tend to promote higher E-selectivity compared to sodium or potassium bases.[1] Consider switching to bases like n-butyllithium (n-BuLi) or using lithium chloride (LiCl) as an additive with a weaker base like DBU (Masamune-Roush conditions).[3][4]

  • Reaction Temperature: Higher reaction temperatures generally favor the formation of the E-isomer.[1][5] If your reaction is being run at low temperatures (e.g., -78 °C), gradually increasing the temperature (e.g., to room temperature) may improve the E/Z ratio in favor of the E-isomer.

  • Steric Hindrance: Increasing the steric bulk of either the phosphonate reagent or the aldehyde can enhance E-selectivity.[1] While modifying the aromatic aldehyde might not be an option, using a phosphonate with bulkier ester groups (e.g., diisopropyl instead of diethyl) can favor the formation of the E-alkene.[4]

  • Solvent: The choice of solvent can influence the reaction's stereochemical outcome. Aprotic solvents like tetrahydrofuran (THF) or 1,2-dimethoxyethane (DME) are commonly used.[4]

Summary of Conditions Favoring E-Selectivity:

ParameterCondition for Higher E-Selectivity
Cation Li⁺ > Na⁺ > K⁺
Temperature Higher temperatures (e.g., 23 °C vs. -78 °C)[1]
Steric Bulk Increased steric bulk of the aldehyde or phosphonate[1][4]
Problem: Predominant Formation of the Z-Alkene is Required with an Aromatic Aldehyde

Question: I need to synthesize the (Z)-alkene from an aromatic aldehyde using the HWE reaction. My current setup yields the E-isomer. What modifications can I make?

Answer:

Standard HWE conditions are designed to produce the E-alkene. To obtain the (Z)-alkene, specific modifications to the phosphonate reagent and reaction conditions are necessary. The most common and effective method is the Still-Gennari modification.[1][3][6]

Key Strategies for Z-Selectivity:

  • Still-Gennari Modification: This is the most reliable method for obtaining Z-alkenes.[7] It involves two key changes:

    • Phosphonate Reagent: Use a phosphonate with electron-withdrawing groups, typically bis(2,2,2-trifluoroethyl)phosphonoacetate.[1][3][8] These groups accelerate the elimination step, favoring the kinetically controlled Z-product.[3][9]

    • Reaction Conditions: Employ a strong, non-coordinating base like potassium bis(trimethylsilyl)amide (KHMDS) in the presence of a crown ether (e.g., 18-crown-6) at low temperatures (-78 °C).[1][7][10] The crown ether sequesters the potassium cation, leading to a more "naked" and reactive phosphonate anion.

  • Ando Modification: Similar to the Still-Gennari modification, this method uses phosphonates with aryl ester groups ((ArO)₂P(O)CH₂CO₂R) to favor Z-selectivity.[8]

Experimental Protocol: Still-Gennari Modification for Z-Alkene Synthesis

  • Materials:

    • Aromatic aldehyde (1.0 mmol)

    • Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 mmol)

    • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 mmol, typically as a solution in THF or toluene)

    • 18-crown-6 (1.2 mmol)

    • Anhydrous tetrahydrofuran (THF)

  • Procedure:

    • To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add 18-crown-6 and dissolve it in anhydrous THF.

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add the KHMDS solution and stir for 15 minutes.

    • Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate in anhydrous THF dropwise and stir for an additional 30 minutes at -78 °C.

    • Add a solution of the aromatic aldehyde in anhydrous THF dropwise.

    • Stir the reaction at -78 °C for 2-4 hours, monitoring its progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Allow the mixture to warm to room temperature and perform a standard aqueous workup and extraction.

Comparative Data for Olefination of Benzaldehyde:

MethodPhosphonate ReagentBase/AdditiveTemperatureE:Z Ratio
Standard HWETriethyl phosphonoacetateNaHRoom Temp.>95:5
Still-GennariBis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS/18-crown-6-78 °C3:97[9]

Frequently Asked Questions (FAQs)

Q1: Why do aromatic aldehydes predominantly form E-alkenes in a standard HWE reaction?

A1: The HWE reaction with stabilized ylids, which are used for reactions with aldehydes, is generally under thermodynamic control. The intermediates leading to the E and Z products can equilibrate. The transition state leading to the more sterically favored and thermodynamically stable trans-alkene (E-isomer) is lower in energy, thus it is the major product.[3][4] Aromatic aldehydes, due to the steric bulk of the aromatic ring, strongly favor this pathway.[1]

Q2: My HWE reaction is not proceeding to completion. What could be the issue?

A2: Several factors could lead to an incomplete reaction:

  • Insufficiently Strong Base: The pKa of the phosphonate's α-proton needs to be considered. If the base is not strong enough to fully deprotonate the phosphonate, the reaction will be sluggish or incomplete. Sodium hydride (NaH) is a common choice for stabilized phosphonates.[4]

  • Sterically Hindered Substrates: Highly hindered aldehydes or phosphonates may react slowly.[3] In such cases, longer reaction times or higher temperatures might be necessary.

  • Moisture: The phosphonate anion is a strong base and will be quenched by water. Ensure all reagents and solvents are anhydrous and the reaction is run under an inert atmosphere.

Q3: Can I use a ketone instead of an aldehyde with my aromatic phosphonate?

A3: Yes, phosphonate carbanions are generally more nucleophilic than the corresponding Wittig reagents and can react with ketones.[3][4] However, the stereoselectivity of HWE reactions with ketones is often poor to modest.[1]

Q4: What is the role of the electron-withdrawing groups on the phosphonate in the Still-Gennari modification?

A4: The electron-withdrawing groups (like the trifluoroethyl groups) increase the acidity of the α-protons, making deprotonation easier. More importantly, they accelerate the rate of elimination of the oxaphosphetane intermediate.[1][3] This rapid elimination prevents the intermediates from equilibrating to the thermodynamically favored E-pathway, thus locking in the kinetically favored Z-geometry.[11]

Visualized Workflows and Mechanisms

HWE_Troubleshooting start Start: Poor E/Z Selectivity desired_product Desired Product? start->desired_product e_alkene Improve E-Selectivity desired_product->e_alkene E-Alkene z_alkene Achieve Z-Selectivity desired_product->z_alkene Z-Alkene e_options Use Li-based base Increase Temperature Increase Steric Bulk e_alkene->e_options z_options Still-Gennari Modification: - Use (CF3CH2O)2P(O)CH2CO2R - Use KHMDS/18-crown-6 - Low Temperature (-78 °C) z_alkene->z_options

Caption: Troubleshooting flowchart for HWE E/Z selectivity.

HWE_Mechanism cluster_e Thermodynamic Control (Standard HWE) cluster_z Kinetic Control (Still-Gennari) A1 Phosphonate Anion + Aldehyde B1 Reversible Addition A1->B1 C1 Erythro Intermediate (less stable) B1->C1 D1 Threo Intermediate (more stable) B1->D1 C1->B1 E1 [2+2] Cycloaddition D1->E1 F1 Oxaphosphetane (trans substituents) E1->F1 G1 Elimination F1->G1 H1 E-Alkene (major) G1->H1 A2 EWG-Phosphonate Anion + Aldehyde B2 Irreversible Addition A2->B2 C2 Erythro Intermediate (kinetically favored) B2->C2 D2 Rapid Elimination C2->D2 E2 Z-Alkene (major) D2->E2

References

Technical Support Center: Purification of Diethyl 2-chlorobenzylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Diethyl 2-chlorobenzylphosphonate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and frequently asked questions (FAQs) for obtaining high-purity material for your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my sample of this compound?

A1: Impurities in this compound typically arise from unreacted starting materials, byproducts from the synthesis, or degradation. Common impurities may include:

  • Unreacted Triethyl Phosphite: A starting material in the Michaelis-Arbuzov reaction, a common synthetic route.[1]

  • Unreacted 2-Chlorobenzyl Halide (e.g., Bromide or Chloride): The other key starting material.[1]

  • Benzyl Alcohol Derivatives: These can form due to hydrolysis of the benzyl halide.[1]

  • Oxidized Byproducts: Small quantities of related oxidized species may be present.[1]

  • Solvent Residues: Traces of solvents used during the synthesis and workup, such as toluene or THF, might remain.[1]

Q2: My NMR spectrum indicates the presence of unreacted starting materials. What is the most effective way to remove them?

A2: A combination of aqueous washing and column chromatography is typically effective for removing unreacted starting materials. Unreacted triethyl phosphite can often be removed by washing the organic layer with a dilute acid solution (e.g., 1 M HCl), followed by a brine wash.[1] Residual 2-chlorobenzyl halide can be effectively separated using silica gel column chromatography.[1]

Q3: How can I eliminate polar impurities from my product?

A3: Polar impurities, such as phosphonic acids or alcohols, can often be removed through an aqueous workup. Washing the crude product with a basic solution, like saturated sodium bicarbonate, followed by washes with water and brine, is a standard procedure.[1] If these impurities persist, silica gel column chromatography using a polar eluent system, such as a gradient of ethyl acetate in hexanes, is recommended.[1]

Q4: Is it possible to purify this compound by distillation?

A4: While vacuum distillation is a common technique for purifying phosphonates, it may not be ideal for this compound.[1] This is due to its relatively high molecular weight and the risk of thermal decomposition at elevated temperatures.[1] If you opt for distillation, it is critical to use a high-vacuum system and to carefully monitor the temperature to prevent product degradation.[1]

Q5: I am considering recrystallization for purification. What should I keep in mind?

A5: Recrystallization can yield very high-purity material.[1] The main challenge is finding a suitable solvent system where the compound is highly soluble at elevated temperatures but has low solubility upon cooling.[2] This method can sometimes lead to significant product loss.[1]

Troubleshooting Guides

IssuePotential CauseRecommended Solution
Product is an oil with a strong, unpleasant odor. Residual triethyl phosphite.Wash the crude product dissolved in an organic solvent (e.g., diethyl ether) with dilute HCl, followed by saturated NaHCO3 and brine.[1]
TLC analysis shows multiple spots. Presence of multiple impurities.Perform flash column chromatography on silica gel. A gradient elution from a non-polar solvent (e.g., hexanes) to a more polar mixture (e.g., ethyl acetate/hexanes) is recommended.[1]
Product purity does not improve after column chromatography. Co-eluting impurities.Try a different solvent system for chromatography. Alternatively, consider another purification method like preparative HPLC.[1]
Low yield after purification. Product loss during aqueous washes or chromatography.Minimize the number of aqueous washes. Ensure proper selection of column size and solvent system to achieve good separation without excessive band broadening.[1]
Streaking or tailing of spots on TLC plate during column chromatography. Column overload, compound insolubility in the loading solvent, or compound decomposition on silica gel.Ensure you are not exceeding the column's capacity. Use a solvent in which your compound is highly soluble for loading.[3] If decomposition is suspected, a small amount of a neutralizer like triethylamine (1-3%) can be added to the solvent system.[3]

Comparison of Purification Methods

The following table summarizes the effectiveness of different purification techniques for this compound.

Purification MethodTypical PurityAdvantagesDisadvantages
Aqueous Wash (Acid/Base) 85-95%Simple, fast, and effective for removing ionic impurities.[1]Not effective for non-polar impurities.[1]
Silica Gel Column Chromatography >98%High resolution for a wide range of impurities.[1]Can be time-consuming and requires significant solvent volumes.[1]
High Vacuum Distillation >97%Effective for removing non-volatile impurities.[1]Risk of thermal decomposition.[1]
Recrystallization >99%Can yield very high-purity material.[1]Finding a suitable solvent system can be challenging; may result in significant product loss.[1]

Experimental Protocols

Protocol 1: Purification by Aqueous Washing
  • Dissolve the Crude Product: Dissolve the crude this compound in a water-immiscible organic solvent such as diethyl ether or ethyl acetate (approximately 10-20 mL of solvent per gram of crude product).[1]

  • Acid Wash: Transfer the solution to a separatory funnel and wash with an equal volume of 1 M HCl to remove any basic impurities. Separate the organic layer.[1]

  • Base Wash: Wash the organic layer with an equal volume of saturated aqueous NaHCO3 solution to neutralize any acidic impurities. Check the pH of the aqueous layer to ensure it is basic.[1]

  • Brine Wash: Wash the organic layer with an equal volume of saturated aqueous NaCl (brine) to remove residual water.[1]

  • Dry and Concentrate: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the purified product.[1]

Protocol 2: Purification by Silica Gel Column Chromatography
  • Prepare the Silica Gel Column: Dry pack a glass column with silica gel (230-400 mesh) in the desired solvent system (e.g., starting with 100% hexanes). The amount of silica should be about 50-100 times the weight of the crude product.[1]

  • Load the Sample: Dissolve the crude this compound in a minimal amount of dichloromethane or the initial elution solvent. Adsorb this solution onto a small amount of silica gel, and evaporate the solvent. Carefully add the dried silica with the adsorbed product to the top of the column.[1][4]

  • Elution: Begin elution with a non-polar solvent (e.g., 100% hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A common gradient is from 0% to 20% ethyl acetate in hexanes.[4]

  • Fraction Collection and Analysis: Collect fractions and monitor the elution of the product using Thin Layer Chromatography (TLC).[4]

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.[4]

Visual Guides

PurificationWorkflow cluster_start Initial State cluster_methods Purification Methods cluster_end Final State Crude Crude Product Wash Aqueous Wash Crude->Wash Ionic Impurities Chromatography Column Chromatography Crude->Chromatography Multiple Impurities Distillation Vacuum Distillation Crude->Distillation Non-volatile Impurities Recrystallization Recrystallization Crude->Recrystallization High Purity Needed Pure Pure Product Wash->Pure Chromatography->Pure Distillation->Pure Recrystallization->Pure

Caption: Purification method selection workflow.

Troubleshooting_TLC Start TLC shows multiple spots Action1 Perform Column Chromatography Start->Action1 Check1 Purity Improved? Action1->Check1 Action2 Change Solvent System Check1->Action2  No Action3 Consider Alternative Method (e.g., Prep HPLC) Check1->Action3  Still No Improvement End_Success Pure Product Obtained Check1->End_Success  Yes Action2->Action1 End_Retry Re-evaluate Purification Strategy Action3->End_Retry

Caption: Troubleshooting logic for impure product.

References

Preventing decomposition of Diethyl 2-chlorobenzylphosphonate during reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully utilizing Diethyl 2-chlorobenzylphosphonate in their experiments, with a focus on preventing its decomposition.

Frequently Asked Questions (FAQs)

Q1: What is this compound primarily used for?

A1: this compound is a key reagent in organic synthesis, most notably in the Horner-Wadsworth-Emmons (HWE) reaction.[1][2][3] This reaction is a widely used method for the formation of alkenes (olefins) from aldehydes and ketones, generally favoring the formation of the (E)-alkene.[1][3]

Q2: What are the main advantages of using a phosphonate like this compound in an olefination reaction compared to a Wittig reagent?

A2: The Horner-Wadsworth-Emmons reaction using phosphonates offers several advantages over the traditional Wittig reaction. The carbanion generated from the phosphonate is typically more nucleophilic and less basic than a phosphonium ylide, allowing it to react with a wider range of aldehydes and ketones under milder conditions.[1][2] A significant practical advantage is that the dialkylphosphate byproduct is water-soluble, making it easily separable from the desired alkene product during aqueous workup.[2]

Q3: Is this compound a stable compound?

A3: this compound is generally stable under normal storage conditions (cool, dry, and well-ventilated).[4][5] However, its stability can be compromised under certain reactive conditions, particularly in the presence of strong bases, high temperatures, or acidic environments, which can lead to decomposition.

Troubleshooting Guide: Preventing Decomposition

This guide addresses common issues related to the decomposition of this compound during reactions, particularly the Horner-Wadsworth-Emmons reaction.

Issue 1: Low or No Yield of the Desired Alkene

Low or no yield in your reaction can often be attributed to the decomposition of the phosphonate reagent before it can react with the carbonyl compound.

Potential Cause Recommended Solution
Ineffective Deprotonation The base may not be strong enough to efficiently deprotonate the phosphonate, leading to side reactions. Consider using a stronger base such as Sodium Hydride (NaH), n-Butyllithium (n-BuLi), or Lithium Hexamethyldisilazide (LiHMDS). For base-sensitive substrates, milder conditions like the Masamune-Roush conditions (LiCl and an amine base) can be employed.
Decomposition by Strong Base While a strong base is needed for deprotonation, prolonged exposure or high temperatures can lead to decomposition. Add the base slowly to a cooled solution of the phosphonate (e.g., 0 °C or -78 °C) to control the exotherm and minimize decomposition.
Hydrolysis of the Phosphonate The presence of water can lead to hydrolysis of the diethyl phosphonate ester groups, especially under acidic or strongly basic conditions. Ensure all glassware is oven-dried and use anhydrous solvents.
Benzyne Formation (Side Reaction) The combination of a strong base and the ortho-chloro substituent can potentially lead to the formation of a highly reactive benzyne intermediate via elimination of HCl. This is more likely at elevated temperatures. To mitigate this, use the lowest effective temperature for the reaction and a non-nucleophilic, sterically hindered base if possible.
Issue 2: Formation of Unexpected Byproducts

The appearance of unexpected spots on your TLC or peaks in your GC-MS can indicate specific decomposition pathways.

Potential Byproduct Type Likely Cause & Identification Prevention Strategy
Products from Benzyne Trapping Formation of products where a nucleophile has added to the aromatic ring at either the C1 or C2 position. This suggests the formation of a benzyne intermediate.Use less harsh bases (e.g., K₂CO₃ if applicable), lower reaction temperatures, and shorter reaction times.
Hydrolyzed Phosphonate Identification of (2-chlorobenzyl)phosphonic acid or its monoethyl ester. This indicates the presence of water in the reaction.Rigorously dry all solvents and reagents. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
Self-condensation of Carbonyl If your starting aldehyde or ketone has enolizable protons, the base can catalyze aldol-type self-condensation reactions.Add the carbonyl compound slowly to the pre-formed phosphonate anion at low temperature.

Experimental Protocols

General Protocol for Horner-Wadsworth-Emmons Reaction
  • Preparation of the Phosphonate Anion:

    • To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add anhydrous THF.

    • Cool the flask to 0 °C in an ice bath.

    • Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents) to the stirred solvent.

    • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Reaction with the Carbonyl Compound:

    • Cool the resulting phosphonate anion solution to 0 °C (or -78 °C for sensitive substrates).

    • Add a solution of the aldehyde or ketone (1.0 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-12 hours, monitoring the progress by TLC.

  • Work-up:

    • Cool the reaction mixture to 0 °C and cautiously quench by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and dilute with water.

    • Extract the aqueous layer three times with an organic solvent (e.g., ethyl acetate or diethyl ether).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: General Stability of Diethyl Benzylphosphonates
Condition Stability Potential Decomposition Products
Normal Storage (Cool, Dry) Stable[4][5]None
Elevated Temperature Decomposition may occur. Specific temperature depends on the substrate. Diethyl phosphate esters can undergo elimination at high temperatures.[6]Ethylene, Phosphoric acid derivatives[6]
Strongly Acidic (e.g., conc. HCl) Hydrolysis of the ester groups.(2-chlorobenzyl)phosphonic acid, Ethanol
Strongly Basic (e.g., NaH, n-BuLi) Deprotonation at the benzylic position is the desired reaction. However, prolonged exposure or heat can lead to decomposition, potentially via benzyne formation.Benzyne-derived products, products of ester hydrolysis.
Table 2: Common Bases and Conditions for the Horner-Wadsworth-Emmons Reaction
Base Typical Solvent Common Temperature Range (°C) Notes
Sodium Hydride (NaH)THF, DME0 to 25Common and effective for many phosphonates.
n-Butyllithium (n-BuLi)THF, Hexanes-78 to 0Very strong base, useful for less acidic phosphonates.
Lithium Diisopropylamide (LDA)THF-78 to 0Strong, non-nucleophilic base.
Potassium Carbonate (K₂CO₃)THF/H₂O, DMF25 to 80Milder conditions, suitable for some activated phosphonates.
LiCl / DBU or DIPEAAcetonitrile, THF0 to 25Masamune-Roush conditions, good for base-sensitive substrates.

Visualizations

Decomposition_Pathways A This compound B Desired Phosphonate Anion A->B Strong Base (e.g., NaH) E Benzyne Intermediate A->E Strong Base + Heat (Elimination of HCl) G Hydrolysis A->G H₂O / H⁺ or OH⁻ C Horner-Wadsworth-Emmons Reaction (with RCHO) B->C D Desired (E)-Alkene C->D F Side Products E->F Nucleophilic Attack H Phosphonic Acid G->H

Caption: Potential reaction and decomposition pathways of this compound.

HWE_Workflow cluster_prep Anion Formation cluster_reaction Olefination cluster_workup Workup and Purification start Start: Anhydrous Conditions add_base Add Strong Base (e.g., NaH) to Anhydrous THF at 0 °C start->add_base add_phosphonate Slowly Add Diethyl 2-chlorobenzylphosphonate add_base->add_phosphonate form_anion Phosphonate Anion Forms add_phosphonate->form_anion cool_anion Cool Anion Solution (0 °C to -78 °C) form_anion->cool_anion add_carbonyl Dropwise Addition of Aldehyde/Ketone cool_anion->add_carbonyl react Stir and Warm to RT (Monitor by TLC) add_carbonyl->react quench Quench with sat. aq. NH₄Cl react->quench extract Aqueous Workup & Extraction quench->extract purify Column Chromatography extract->purify end Final Product purify->end

Caption: Experimental workflow for the Horner-Wadsworth-Emmons reaction.

References

Technical Support Center: Optimizing Horner-Wadsworth-Emmons Reactions with Diethyl 2-chlorobenzylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing base and solvent conditions in Horner-Wadsworth-Emmons (HWE) reactions using Diethyl 2-chlorobenzylphosphonate.

Frequently Asked Questions (FAQs)

Q1: What is the typical reactivity of this compound in the Horner-Wadsworth-Emmons reaction?

A1: this compound is a stabilized phosphonate reagent. The electron-withdrawing nature of the ortho-chloro substituent on the benzene ring increases the acidity of the benzylic protons, facilitating deprotonation to form the corresponding phosphonate carbanion. This carbanion is a potent nucleophile that readily reacts with a variety of aldehydes and ketones to form stilbene derivatives. Generally, this reaction favors the formation of the (E)-alkene.[1][2]

Q2: Which bases are recommended for the deprotonation of this compound?

A2: A range of bases can be employed, with the choice depending on the specific substrate and desired reactivity. Common bases include sodium hydride (NaH), potassium tert-butoxide (t-BuOK), and potassium hydroxide (KOH). For substrates sensitive to strong bases, milder conditions such as the Masamune-Roush conditions (LiCl with an amine base like DBU or triethylamine) can be effective.[1][3]

Q3: What solvents are suitable for this HWE reaction?

A3: Anhydrous aprotic solvents are typically used to ensure the stability and reactivity of the phosphonate carbanion. Tetrahydrofuran (THF) is a common choice. Other suitable solvents include dimethylformamide (DMF) and acetonitrile (ACN). The choice of solvent can influence reaction rates and, in some cases, stereoselectivity.[4]

Q4: How can I control the stereoselectivity (E/Z ratio) of the reaction?

A4: The Horner-Wadsworth-Emmons reaction with stabilized phosphonates like this compound generally yields the (E)-alkene as the major product due to thermodynamic control.[1] To potentially increase the proportion of the (Z)-isomer, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups and specific base/additive combinations like KHMDS with 18-crown-6, can be employed.[1][3] However, for this specific phosphonate, achieving high (Z)-selectivity might be challenging.

Troubleshooting Guide

Issue 1: Low or No Product Yield
Possible Cause Suggested Solution
Incomplete Deprotonation Ensure the base is fresh and of high purity. Consider switching to a stronger base (e.g., from KOH to t-BuOK or NaH). Ensure the reaction is performed under strictly anhydrous conditions, as moisture will quench the base and the phosphonate carbanion.
Poor Quality Reagents Purify the aldehyde reactant before use, for example, by distillation or chromatography. Ensure the this compound is pure.
Low Reaction Temperature While some HWE reactions are initiated at low temperatures, allowing the reaction to warm to room temperature or gentle heating may be necessary to drive the reaction to completion.
Steric Hindrance If using a sterically hindered aldehyde, a stronger base and longer reaction times may be required.
Issue 2: Poor (E/Z) Stereoselectivity
Possible Cause Suggested Solution
Reaction Conditions Favoring (Z)-Isomer The choice of cation can influence stereoselectivity. Lithium and sodium bases generally favor the (E)-alkene. Potassium bases, especially in the presence of crown ethers, can sometimes lead to an increased proportion of the (Z)-isomer.[5]
Kinetic vs. Thermodynamic Control Lower reaction temperatures may favor the kinetically formed (Z)-isomer, while higher temperatures promote equilibration to the more stable (E)-isomer.[1]
Issue 3: Formation of Side Products
Possible Cause Suggested Solution
Aldehyde Self-Condensation (Aldol Reaction) This can occur if the aldehyde is enolizable and the base is too strong or if the phosphonate carbanion is not formed efficiently before the aldehyde is added. Add the aldehyde slowly to the pre-formed phosphonate carbanion solution.
Reaction with Base-Sensitive Functional Groups If the aldehyde contains base-sensitive functionalities, consider using milder reaction conditions, such as the Masamune-Roush conditions (LiCl/DBU in acetonitrile).[3]

Quantitative Data on Reaction Conditions

Table 1: Optimization of HWE Reaction of a Substituted Benzylphosphonate with Benzaldehyde [4]

EntryBase (equiv.)SolventTime (h)Yield (%)E/Z Ratio
1t-BuOK (3.0)DMF727598:2
2t-BuOK (1.8)THF242598:2
3NaH (1.8)THF245>99:1
4K₂CO₃ (1.8)ACN240-
5DBU (1.8)ACN240-
6KOH (1.8)ACN246598:2
7KOH (1.8)ACN / H₂O (trace)38498:2

Data adapted from Iakobson, G.; Beier, P. J. Org. Chem. 2012, 77 (15), 6775–6780. The substrate was diethyl 2-nitro-4-(pentafluorosulfanyl)benzylphosphonate.

Experimental Protocols

Protocol 1: General Procedure using Potassium Hydroxide in Acetonitrile

This protocol is based on the optimized conditions found for a similar ortho-substituted benzylphosphonate.[4]

  • To a solution of this compound (1.0 equiv.) in acetonitrile, add powdered potassium hydroxide (1.8 equiv.).

  • Add a trace amount of water to aid in the solubilization of the base.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the desired aldehyde (1.1 equiv.) to the reaction mixture.

  • Stir at room temperature for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Procedure using Sodium Hydride in THF
  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv.).

  • Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.1 equiv.) in anhydrous THF.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the resulting ylide solution to 0 °C.

  • Slowly add a solution of the aldehyde (1.0 equiv.) in anhydrous THF.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, wash with brine, dry, and concentrate.

  • Purify by column chromatography.

Visualizations

HWE_Workflow General Experimental Workflow for HWE Reaction reagents 1. Combine Phosphonate and Anhydrous Solvent base_add 2. Add Base (e.g., NaH, KOH, t-BuOK) reagents->base_add ylide_form 3. Ylide Formation (Stir at appropriate temp.) base_add->ylide_form carbonyl_add 4. Add Aldehyde/Ketone (dropwise at controlled temp.) ylide_form->carbonyl_add reaction 5. Reaction (Monitor by TLC/LC-MS) carbonyl_add->reaction quench 6. Quench Reaction (e.g., sat. aq. NH4Cl) reaction->quench extract 7. Extraction (e.g., Ethyl Acetate) quench->extract purify 8. Purification (Column Chromatography) extract->purify product Final Product (Stilbene Derivative) purify->product

Caption: General experimental workflow for the Horner-Wadsworth-Emmons reaction.

Troubleshooting_Logic Troubleshooting Logic for Low Yield in HWE Reaction start Low or No Yield check_base Is the base fresh and strong enough? start->check_base check_conditions Are the reaction conditions anhydrous? check_base->check_conditions Yes solution_base Use fresh, stronger base (e.g., NaH, t-BuOK) check_base->solution_base No check_reagents Are the phosphonate and aldehyde pure? check_conditions->check_reagents Yes solution_conditions Use flame-dried glassware and anhydrous solvents check_conditions->solution_conditions No check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes solution_reagents Purify starting materials check_reagents->solution_reagents No solution_temp Increase reaction temperature or reaction time check_temp->solution_temp No

Caption: Troubleshooting logic for addressing low product yield in HWE reactions.

References

Validation & Comparative

A Comparative Guide to Alternatives for Diethyl 2-chlorobenzylphosphonate in Horner-Wadsworth-Emmons Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to optimize alkene synthesis, this guide provides a comprehensive comparison of alternative reagents to Diethyl 2-chlorobenzylphosphonate for the Horner-Wadsworth-Emmons (HWE) reaction. This document outlines the performance of various phosphonates and alternative olefination methodologies, supported by experimental data and detailed protocols, to facilitate informed reagent selection for achieving desired stereochemical outcomes and yields.

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds, prized for its reliability and the straightforward removal of its water-soluble phosphate byproduct.[1][2] The choice of phosphonate reagent is paramount as it dictates the stereoselectivity of the resulting alkene. While this compound is a common reagent for producing (E)-stilbene derivatives, a range of alternatives offers superior control over stereochemistry, particularly for the synthesis of (Z)-alkenes, or presents entirely different strategic advantages.

This guide compares the standard (E)-selective HWE reaction of this compound and its unsubstituted parent, Diethyl benzylphosphonate, with key Z-selective HWE modifications—the Still-Gennari and Ando olefinations—and the versatile Peterson olefination, which allows for the selective formation of either (E)- or (Z)-alkenes from a common intermediate.

Performance Comparison of Olefination Reagents

The following table summarizes the performance of this compound and its alternatives in reaction with a representative aldehyde (benzaldehyde or p-tolualdehyde). This allows for a direct comparison of yield and stereoselectivity under optimized conditions for each method.

Reagent/MethodTarget AlkeneAldehydeTypical ConditionsYieldE/Z RatioReference
Standard HWE
Diethyl benzylphosphonate(E)-StilbeneBenzaldehydeNaH, THF, rtHigh>95:5[1]
This compound(E)-2-ChlorostilbeneBenzaldehydeNaH, THF, rtHigh>95:5 (expected)[1]
Z-Selective HWE
Still-Gennari Olefination(Z)-Methyl 4-methylcinnamatep-TolualdehydeKHMDS, 18-crown-6, THF, -78 °C78%1:15.5
Ando Olefination(Z)-Ethyl 4-methylcinnamatep-TolualdehydeNaH, THF, -78 °C83%1:3.67[3]
Alternative Olefination
Peterson Olefination (Acidic)(E)-StilbeneBenzaldehyde1. (TMSCHPh)Li 2. H₂SO₄HighE-selective[4]
Peterson Olefination (Basic)(Z)-StilbeneBenzaldehyde1. (TMSCHPh)Li 2. KHHighZ-selective[4]

Reaction Mechanisms and Workflows

The stereochemical outcome of these reactions is determined by the specific mechanism of each transformation. The following diagrams illustrate the key steps and logical flow for each method.

Horner-Wadsworth-Emmons (HWE) Reaction Workflow

The standard HWE reaction proceeds through the formation of a phosphonate carbanion, which attacks the aldehyde to form an intermediate oxaphosphetane. This intermediate then eliminates to form the alkene and a water-soluble phosphate salt. The thermodynamic stability of the intermediates typically leads to the preferential formation of the (E)-alkene.[5]

HWE_Workflow Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Strong Base (e.g., NaH) Base->Carbanion Intermediate Oxaphosphetane Intermediate Carbanion->Intermediate Nucleophilic Attack Aldehyde Aldehyde Aldehyde->Intermediate Product (E)-Alkene Intermediate->Product Elimination Byproduct Phosphate Salt (water-soluble) Intermediate->Byproduct

Caption: General workflow for the E-selective Horner-Wadsworth-Emmons reaction.

Z-Selective HWE Modifications (Still-Gennari & Ando)

The Still-Gennari and Ando modifications achieve (Z)-selectivity by altering the electronic properties of the phosphonate reagent.[6] Still-Gennari reagents use electron-withdrawing groups (e.g., trifluoroethyl esters) on the phosphorus atom, while Ando reagents employ bulky aryloxy groups.[7] These modifications favor a kinetic reaction pathway where the erythro intermediate rapidly eliminates to form the (Z)-alkene before it can equilibrate to the more stable threo intermediate that would lead to the (E)-alkene.

Z_Selective_HWE cluster_still Still-Gennari cluster_ando Ando Still_reagent bis(trifluoroethyl) phosphonate Aldehyde Aldehyde Still_cond KHMDS, 18-crown-6 -78°C Ando_reagent diaryl phosphonate Ando_cond NaH or Triton B -78°C Erythro Erythro Intermediate (Kinetic) Aldehyde->Erythro  Faster  Addition Threo Threo Intermediate (Thermodynamic) Aldehyde->Threo Slower Addition Erythro->Threo Z_Alkene (Z)-Alkene Erythro->Z_Alkene Fast Elimination E_Alkene (E)-Alkene Threo->E_Alkene Slow Elimination

Caption: Kinetic vs. thermodynamic control in Z-selective HWE modifications.

Peterson Olefination Workflow

The Peterson olefination utilizes an α-silyl carbanion, which reacts with an aldehyde to form a β-hydroxysilane intermediate. This intermediate can be isolated. The key advantage is that subsequent treatment with either acid or base leads to stereocomplementary elimination pathways. Basic conditions promote a syn-elimination to yield the (Z)-alkene, while acidic conditions trigger an anti-elimination to give the (E)-alkene.[4][8]

Peterson_Workflow SilylCarbanion α-Silyl Carbanion Intermediate β-Hydroxysilane (isolable) SilylCarbanion->Intermediate Addition Aldehyde Aldehyde Aldehyde->Intermediate E_Alkene (E)-Alkene Intermediate->E_Alkene Anti-elimination Z_Alkene (Z)-Alkene Intermediate->Z_Alkene Syn-elimination Acid Acid (e.g., H₂SO₄) Acid->E_Alkene Base Base (e.g., KH) Base->Z_Alkene

Caption: Divergent stereochemical pathways of the Peterson olefination.

Experimental Protocols

General Protocol for (E)-Selective HWE Reaction (e.g., with Diethyl benzylphosphonate)

This protocol is representative for standard HWE reactions that yield predominantly (E)-alkenes.

  • Preparation: To a flame-dried, inert-atmosphere flask, add Diethyl benzylphosphonate (1.1 eq.).

  • Solvent Addition: Add anhydrous THF to dissolve the phosphonate.

  • Deprotonation: Cool the solution to 0 °C and add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Stir the mixture for 30-60 minutes at 0 °C, then allow it to warm to room temperature.

  • Carbonyl Addition: Cool the mixture to 0 °C and slowly add a solution of the aldehyde (1.0 eq.) in anhydrous THF.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours, monitoring by TLC.

  • Workup: Carefully quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the (E)-alkene.

Protocol for (Z)-Selective Still-Gennari Olefination

This protocol is adapted for the synthesis of (Z)-α,β-unsaturated esters.

  • Preparation: To a flame-dried, inert-atmosphere flask, add 18-crown-6 (3.0 eq.) and the bis(2,2,2-trifluoroethyl)phosphonate reagent (2.0 eq.). Dissolve in anhydrous THF.

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Base Addition: Add potassium bis(trimethylsilyl)amide (KHMDS, 0.5 M in toluene, 2.1 eq.) dropwise and stir for 30 minutes at -78 °C.

  • Carbonyl Addition: Slowly add a solution of the aldehyde (1.0 eq.) in anhydrous THF.

  • Reaction: Continue stirring at -78 °C for 2-4 hours, monitoring the reaction by TLC.

  • Workup: Quench the reaction at -78 °C with saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and extract with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purification: Purify the residue by column chromatography to yield the (Z)-alkene.

Protocol for (Z)-Selective Ando Olefination

This protocol employs a diarylphosphonoacetate for the synthesis of (Z)-α,β-unsaturated esters.[3]

  • Preparation: To a flame-dried, inert-atmosphere flask, add ethyl diphenylphosphonoacetate (1.5 eq.) and dissolve in anhydrous THF.

  • Cooling: Cool the solution to -78 °C.

  • Deprotonation: Add sodium hydride (NaH, 60% dispersion, 1.6 eq.) and stir the mixture at -78 °C for 30 minutes.

  • Carbonyl Addition: Add the aldehyde (1.0 eq.) to the reaction mixture at -78 °C.

  • Reaction: Stir for 2 hours at -78 °C.

  • Workup: Quench the reaction with water. Extract with ethyl acetate (3x). Wash the combined organic layers with 2 M HCl (aq.), saturated NaHCO₃ (aq.), and brine. Dry over anhydrous Na₂SO₄ and concentrate.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the (Z)-alkene.[3]

Protocol for Stereodivergent Peterson Olefination

This two-step protocol allows for the selective synthesis of either (E)- or (Z)-alkenes from a single β-hydroxysilane intermediate.[4][8]

Step 1: Formation of the β-Hydroxysilane

  • Carbanion Formation: Prepare the α-silyl carbanion by deprotonating the corresponding α-silylalkane (e.g., (trimethylsilyl)toluene) with a strong base like n-butyllithium in THF at low temperature.

  • Carbonyl Addition: Slowly add the aldehyde (1.0 eq.) to the solution of the α-silyl carbanion at -78 °C.

  • Workup: After the reaction is complete, quench with saturated aqueous NH₄Cl and extract with an organic solvent. Purify the resulting β-hydroxysilane by column chromatography.

Step 2: Elimination

  • For (Z)-Alkene (Basic Elimination):

    • Dissolve the purified β-hydroxysilane (1.0 eq.) in anhydrous THF.

    • Add potassium hydride (KH, 1.1 eq.) at 0 °C and allow the reaction to warm to room temperature.

    • After completion, quench with water, extract, and purify to yield the (Z)-alkene.[4]

  • For (E)-Alkene (Acidic Elimination):

    • Dissolve the purified β-hydroxysilane (1.0 eq.) in a solvent like dichloromethane.

    • Add a catalytic amount of a strong acid (e.g., sulfuric acid or BF₃·OEt₂) at 0 °C.

    • Stir until completion, then quench with saturated aqueous NaHCO₃, extract, and purify to yield the (E)-alkene.[8]

References

A Comparative Analysis of Phosphonate Reagents for Olefination: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective synthesis of alkenes is a critical process in the construction of complex molecules. The Horner-Wadsworth-Emmons (HWE) reaction stands as a cornerstone of olefination chemistry, offering significant advantages over the classical Wittig reaction, including simplified product purification and often superior stereocontrol. This guide provides a detailed comparative analysis of common phosphonate reagents, supported by experimental data, to aid in the selection of the optimal reagent for specific synthetic challenges.

The HWE reaction utilizes a phosphonate-stabilized carbanion to convert aldehydes and ketones into alkenes. The choice of phosphonate reagent is paramount, as it directly influences the yield and, most critically, the stereochemical outcome (E/Z ratio) of the resulting alkene. This guide will focus on the performance of standard dialkyl phosphonoacetates, which predominantly yield (E)-alkenes, and the Still-Gennari modification, which is designed for the synthesis of (Z)-alkenes.

Performance Comparison of Phosphonate Reagents

The following tables summarize the performance of different phosphonate reagents in the olefination of various carbonyl compounds. The data highlights the influence of the phosphonate reagent structure and reaction conditions on yield and stereoselectivity.

Table 1: Olefination of Aromatic Aldehydes
AldehydePhosphonate ReagentBase/ConditionsYield (%)E/Z RatioReference
BenzaldehydeTriethyl phosphonoacetateNaH, THF>95>95:5[1]
BenzaldehydeTriethyl phosphonoacetateDBU/LiCl, Acetonitrile85>99:1[1]
4-NitrobenzaldehydeTriethyl phosphonoacetateNaH, DME92>98:2[1]
BenzaldehydeBis(2,2,2-trifluoroethyl) phosphonoacetateKHMDS, 18-crown-6, THF, -78°C79-964:96[2][3]
Table 2: Olefination of Aliphatic Aldehydes
AldehydePhosphonate ReagentBase/ConditionsYield (%)E/Z RatioReference
CyclohexanecarboxaldehydeTriethyl phosphonoacetateDBU/LiCl, Acetonitrile85>99:1[1]
CinnamaldehydeEthyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetate(CF3)2CHONa, THF829:91[4]
N-Boc-prolinalEthyl bis(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoalkanoateNaH, THF964:96[2]
Table 3: Olefination of Ketones
KetonePhosphonate ReagentBase/ConditionsYield (%)E/Z RatioReference
AcetophenoneTriethyl phosphonoacetateNaH, DME7585:15[1]
CyclohexanoneTriethyl phosphonoacetateNaH, Benzene67-77N/A[1]

Reaction Mechanisms and Stereoselectivity

The stereochemical outcome of the HWE reaction is determined by the thermodynamics of the intermediate oxaphosphetane. In the standard HWE reaction, the intermediates can equilibrate to the thermodynamically more stable anti-oxaphosphetane, which leads to the (E)-alkene.[5][6] The Still-Gennari modification employs phosphonates with electron-withdrawing groups (e.g., trifluoroethyl) which accelerate the elimination of the oxaphosphetane.[7] This kinetic control, combined with the use of a strong, non-coordinating base at low temperatures, favors the formation of the syn-oxaphosphetane, leading to the (Z)-alkene.[3][8]

HWE_Mechanism cluster_reagents Reactants cluster_intermediates Intermediates cluster_products Products Phosphonate Phosphonate R-CH2-P(O)(OAlk)2 Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base Base->Carbanion Carbonyl Aldehyde/Ketone R'R''C=O Oxaphosphetane Oxaphosphetane Intermediate Carbonyl->Oxaphosphetane Carbanion->Oxaphosphetane Nucleophilic Addition Alkene Alkene (E or Z) Oxaphosphetane->Alkene Elimination Byproduct Phosphate Byproduct (AlkO)2P(O)O- Oxaphosphetane->Byproduct

Caption: General mechanism of the Horner-Wadsworth-Emmons reaction.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for successful synthesis. Below are representative protocols for the standard HWE reaction to generate (E)-alkenes and the Still-Gennari modification for (Z)-alkenes.

Protocol 1: General Procedure for (E)-Alkene Synthesis (Standard HWE Reaction)

Materials:

  • Phosphonate reagent (e.g., triethyl phosphonoacetate) (1.1 equiv)

  • Aldehyde or ketone (1.0 equiv)

  • Base (e.g., NaH, 60% dispersion in mineral oil) (1.2 equiv)

  • Anhydrous solvent (e.g., THF, DME)

  • Saturated aqueous NH₄Cl solution

  • Organic solvent for extraction (e.g., ethyl acetate)

  • Brine

  • Anhydrous drying agent (e.g., Na₂SO₄, MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add the phosphonate reagent and dissolve it in the anhydrous solvent.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add the base portion-wise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases.

  • Cool the resulting solution to 0 °C and add a solution of the aldehyde or ketone in the anhydrous solvent dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 50 mL).[9]

  • Combine the organic layers, wash with brine, dry over the anhydrous drying agent, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system to afford the desired (E)-alkene.[9]

Protocol 2: General Procedure for (Z)-Alkene Synthesis (Still-Gennari Modification)

Materials:

  • Bis(2,2,2-trifluoroethyl) phosphonoacetate (1.1 equiv)

  • Aldehyde (1.0 equiv)

  • Potassium bis(trimethylsilyl)amide (KHMDS) (1.1 equiv, as a solution in THF or toluene)

  • 18-crown-6 (1.2 equiv)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add 18-crown-6 and dissolve it in anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.[3]

  • Add the KHMDS solution dropwise and stir the mixture for 10 minutes.

  • Add a solution of bis(2,2,2-trifluoroethyl) phosphonoacetate in anhydrous THF dropwise.

  • After stirring for 30 minutes at -78 °C, add a solution of the aldehyde in anhydrous THF dropwise.

  • Continue stirring the reaction at -78 °C for 2-4 hours, monitoring its progress by TLC.

  • Quench the reaction at -78 °C by the slow addition of saturated aqueous ammonium chloride solution.

  • Allow the mixture to warm to room temperature and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[3]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired (Z)-alkene.[3]

HWE_Workflow cluster_prep Reaction Setup cluster_reaction Olefination cluster_workup Workup & Purification cluster_analysis Analysis A 1. Add phosphonate to anhydrous solvent B 2. Cool to 0°C (or -78°C) A->B C 3. Add base B->C D 4. Stir C->D E 5. Add aldehyde/ketone D->E F 6. Monitor by TLC E->F G 7. Quench reaction F->G H 8. Aqueous extraction G->H I 9. Dry & concentrate H->I J 10. Purify by chromatography I->J K Characterize product (NMR, MS) J->K

Caption: A typical experimental workflow for the HWE reaction.

Conclusion

The Horner-Wadsworth-Emmons reaction is a versatile and powerful tool for the synthesis of alkenes. The choice of phosphonate reagent is a critical parameter that dictates the stereochemical outcome of the reaction. Standard dialkyl phosphonates, such as triethyl phosphonoacetate, are reliable for the synthesis of (E)-alkenes. For the often more challenging synthesis of (Z)-alkenes, the Still-Gennari modification, employing electron-deficient phosphonates, provides a highly selective method. By understanding the reactivity of different phosphonate reagents and carefully controlling the reaction conditions, researchers can effectively synthesize the desired alkene isomer with high yield and stereoselectivity. This guide serves as a starting point for reagent selection and methods development in the application of phosphonate-based olefination reactions.

References

Validating Alkene Stereochemistry from HWE Reactions: An NMR-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in organic synthesis and drug development, the Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone for creating carbon-carbon double bonds. A critical aspect of this reaction is the stereochemical outcome, yielding either the E (trans) or Z (cis) alkene isomer. Accurately determining the stereochemistry of the resulting alkene is paramount for understanding reaction mechanisms and for the biological activity of the final compound. Nuclear Magnetic Resonance (NMR) spectroscopy stands out as the most powerful and commonly used technique for this validation. This guide provides a comparative overview of NMR methods for alkene stereochemistry determination, supported by experimental data and protocols.

Distinguishing E and Z Isomers using ¹H NMR

The primary NMR parameters used to assign alkene stereochemistry are the proton-proton coupling constants (³J) for vinylic protons and the Nuclear Overhauser Effect (NOE).

Vicinal Coupling Constants (³J)

The magnitude of the through-bond coupling constant between two protons on adjacent carbons of a double bond is highly dependent on their dihedral angle. This relationship, often described by the Karplus equation, provides a direct method to distinguish between E and Z isomers.[1] For 1,2-disubstituted alkenes, the coupling constant for trans-protons is significantly larger than for cis-protons.

Alkene Stereochemistry Typical ³J H-H Coupling Constant (Hz)
E (trans)11 - 18
Z (cis)6 - 14

This data is compiled from multiple sources.[2][3]

Nuclear Overhauser Effect (NOE)

The NOE is a through-space phenomenon where the irradiation of one proton nucleus can affect the intensity of the signal of a nearby proton.[4][5] This effect is distance-dependent, typically observed for protons within 5 Å of each other.[4] For substituted alkenes where coupling constants cannot be easily determined (e.g., trisubstituted or tetrasubstituted alkenes), NOE is an invaluable tool.[6] In a Z-isomer, the substituents on the double bond are on the same side, and an NOE will be observed between their protons. In the corresponding E-isomer, these groups are far apart, and no such NOE will be detected.

Experimental Protocol: HWE Reaction and NMR Analysis

The following is a general protocol for a Horner-Wadsworth-Emmons reaction and the subsequent NMR analysis to determine the E/Z ratio of the product.

Materials:

  • Aldehyde or ketone

  • Phosphonate reagent (e.g., triethyl phosphonoacetate)

  • Base (e.g., sodium hydride, potassium carbonate)

  • Anhydrous solvent (e.g., tetrahydrofuran (THF), dimethylformamide (DMF))

  • Deuterated solvent for NMR (e.g., CDCl₃)

  • NMR spectrometer

Procedure:

  • HWE Reaction Setup:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the base (e.g., NaH, 1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add the phosphonate reagent (1.0 equivalent) dissolved in anhydrous THF to the suspension.

    • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the phosphonate anion.

  • Reaction with Carbonyl Compound:

    • Cool the solution of the phosphonate anion back to 0 °C.

    • Slowly add the aldehyde or ketone (1.0 equivalent) dissolved in anhydrous THF to the reaction mixture.

    • The reaction is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to isolate the alkene product(s).

  • NMR Sample Preparation and Analysis:

    • Dissolve a small amount of the purified product in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire a ¹H NMR spectrum.

    • Identify the signals corresponding to the vinylic protons.

    • For disubstituted alkenes, determine the coupling constant (J-value) between the vinylic protons. A larger J-value (typically >15 Hz) indicates an E-isomer, while a smaller J-value (typically <12 Hz) suggests a Z-isomer.[2][3]

    • To confirm the assignment or for more complex alkenes, perform a 1D or 2D NOE experiment (e.g., NOESY). Irradiate a proton on one of the substituents of the double bond and observe for an enhancement of the signal of a proton on the other substituent. An observed NOE indicates a Z configuration.

    • The ratio of the E and Z isomers can be determined by integrating the corresponding distinct signals in the ¹H NMR spectrum.[1]

Workflow for Alkene Stereochemistry Validation

The following diagram illustrates the logical workflow for validating the stereochemistry of an alkene product from an HWE reaction using NMR spectroscopy.

HWE_NMR_Workflow cluster_reaction Horner-Wadsworth-Emmons Reaction cluster_nmr NMR Analysis cluster_analysis Stereochemistry Determination HWE_Reaction Perform HWE Reaction (Aldehyde/Ketone + Phosphonate Ylide) Workup_Purification Workup and Purify Alkene Product HWE_Reaction->Workup_Purification NMR_Acquisition Acquire ¹H NMR Spectrum Workup_Purification->NMR_Acquisition Identify_Vinylic Identify Vinylic Proton Signals NMR_Acquisition->Identify_Vinylic Coupling_Constant Determine ³J Coupling Constant (for disubstituted alkenes) Identify_Vinylic->Coupling_Constant NOE_Experiment Perform NOE Experiment (for tri/tetrasubstituted or confirmation) Identify_Vinylic->NOE_Experiment J_Value_Analysis Analyze J-Value (Large J = E, Small J = Z) Coupling_Constant->J_Value_Analysis NOE_Analysis Analyze NOE Data (NOE present = Z, NOE absent = E) NOE_Experiment->NOE_Analysis Final_Assignment Assign E/Z Stereochemistry J_Value_Analysis->Final_Assignment NOE_Analysis->Final_Assignment

Caption: Workflow for HWE reaction and subsequent NMR-based validation of alkene stereochemistry.

Alternative Methods for Stereochemistry Determination

While NMR is the predominant method, other techniques can also provide stereochemical information, though they are often less direct or require specific sample properties.

  • X-ray Crystallography: Provides unambiguous determination of stereochemistry if a suitable single crystal of the compound can be obtained.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate enantiomers, and diastereomers can often be separated on standard columns, but this does not directly assign the E/Z configuration without authentic standards.

  • Infrared (IR) Spectroscopy: For some alkenes, the out-of-plane C-H bending vibrations can differ for E and Z isomers. For example, trans-alkenes often show a band around 960-980 cm⁻¹, which is absent in the corresponding cis-isomer. However, this is not universally applicable.

References

A Spectroscopic Comparison of Diethyl 2-chlorobenzylphosphonate and its Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison of Diethyl 2-chlorobenzylphosphonate and its structural analogs. Designed for researchers, scientists, and professionals in drug development, this document compiles available experimental data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) to facilitate the identification and characterization of these compounds.

Introduction to Diethyl Benzylphosphonate Analogs

Diethyl benzylphosphonate and its halogenated analogs are of significant interest in medicinal chemistry and organic synthesis due to their potential biological activities and utility as synthetic intermediates. The introduction of a chlorine atom to the benzyl ring can significantly influence the molecule's electronic properties, lipophilicity, and, consequently, its spectroscopic characteristics and biological function. Understanding the spectroscopic signatures of these analogs is crucial for their unambiguous identification and for elucidating structure-activity relationships.

This guide focuses on a comparative analysis of the spectroscopic data for this compound and its positional isomers (3-chloro and 4-chloro), alongside the parent compound, Diethyl benzylphosphonate, and the more substituted Diethyl (2,6-dichlorobenzyl)phosphonate.

Data Presentation: A Comparative Spectroscopic Analysis

The following tables summarize the available quantitative spectroscopic data for Diethyl benzylphosphonate and its chlorinated analogs. Please note that experimental data for some analogs is limited in the public domain; in such cases, predicted data or data from closely related compounds are provided for comparative purposes.

Table 1: ¹H NMR Spectroscopic Data of Diethyl Benzylphosphonate Analogs (CDCl₃)

CompoundAr-H (ppm)CH₂-P (ppm)O-CH₂ (ppm)O-CH₂-CH₃ (ppm)
Diethyl benzylphosphonate7.14-7.39 (m, 5H)3.21 (d, J=21.6 Hz, 2H)3.94 (dq, J=7.9, 7.0 Hz, 4H)1.16 (t, J=7.0 Hz, 6H)
This compoundData not availableData not availableData not availableData not available
Diethyl 3-chlorobenzylphosphonateData not availableData not availableData not availableData not available
Diethyl 4-chlorobenzylphosphonateData not availableData not availableData not availableData not available
Diethyl (2,6-dichlorobenzyl)phosphonate (Predicted)[1]7.2-7.5 (m, 3H)~3.4-3.7 (d)~4.0-4.2 (dq)~1.2-1.4 (t)

Table 2: ¹³C NMR Spectroscopic Data of Diethyl Benzylphosphonate Analogs (CDCl₃)

CompoundAr-C (ppm)CH₂-P (ppm)O-CH₂ (ppm)O-CH₂-CH₃ (ppm)
Diethyl benzylphosphonate132.14 (d, J=8.2 Hz), 129.41 (d, J=6.2 Hz), 129.31 (d, J=4.8 Hz), 128.93 (d, J=5.8 Hz)33.27 (d, J=45.5 Hz)62.55 (d, J=4.6 Hz)16.56 (d, J=3.5 Hz)
This compoundData not availableData not availableData not availableData not available
Diethyl 3-chlorobenzylphosphonateData not availableData not availableData not availableData not available
Diethyl 4-chlorobenzylphosphonateData not availableData not availableData not availableData not available
Diethyl (2,6-dichlorobenzyl)phosphonate (Predicted)[1]~135 (d, C-Cl), ~128-132 (d, CH), ~130 (d, C-CH₂)~33 (d)~62 (d)~16 (d)

Table 3: IR Spectroscopic Data of Diethyl Benzylphosphonate Analogs

Compoundν(C-H aromatic) cm⁻¹ν(C-H aliphatic) cm⁻¹ν(P=O) cm⁻¹ν(P-O-C) cm⁻¹ν(C-Cl) cm⁻¹
Diethyl benzylphosphonate~3030~2980-2870~1250~1020-
This compoundData not availableData not availableData not availableData not availableData not available
Diethyl 3-chlorobenzylphosphonateData not availableData not availableData not availableData not availableData not available
Diethyl 4-chlorobenzylphosphonateData not availableData not availableData not availableData not availableData not available

Table 4: Mass Spectrometry Data of Diethyl Benzylphosphonate Analogs

CompoundMolecular Ion (m/z)Key Fragment Ions (m/z)
Diethyl benzylphosphonate22891 (tropylium ion), 172, 144, 118
This compoundData not availableData not available
Diethyl 3-chlorobenzylphosphonate262/264 (Cl isotope pattern)Data not available
Diethyl 4-chlorobenzylphosphonate[2]262/264 (Cl isotope pattern)125 (base peak), 109, 81
Diethyl (2,6-dichlorobenzyl)phosphonate (Predicted)[1]296/298/300 (Cl₂ isotope pattern)Prominent isotope peaks for chlorine atoms (M+2, M+4) are expected.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented in this guide. Specific parameters may vary depending on the instrumentation and the specific sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of the compound is dissolved in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • ¹H NMR Acquisition: Spectra are typically recorded on a 300 or 400 MHz spectrometer. Standard acquisition parameters include a 30° pulse width, a relaxation delay of 1 second, and an acquisition time of 4 seconds. Typically, 16 to 64 scans are co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired on the same instrument. Due to the lower natural abundance of the ¹³C isotope, a larger number of scans (e.g., 1024) and a longer relaxation delay (e.g., 2 seconds) are typically required.

Fourier-Transform Infrared (FT-IR) Spectroscopy[1]
  • Sample Preparation: For liquid samples, a thin film is prepared by placing a drop of the neat compound between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

  • Data Acquisition: A background spectrum of the empty salt plates is recorded. The sample is then placed in the spectrometer, and the spectrum is acquired. Data is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Mass Spectrometry (MS)[1]
  • Sample Preparation: Samples are dissolved in a suitable volatile solvent, such as methanol or acetonitrile, to a concentration of approximately 1 mg/mL.

  • Data Acquisition: The sample solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or electron ionization (EI) source. The mass spectrum is recorded over a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.

Visualizations

The following diagrams illustrate the general chemical structures of the compared compounds and a typical workflow for their spectroscopic analysis.

workflow synthesis Synthesis of Analog purification Purification (e.g., Chromatography) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms analysis Data Analysis and Structural Elucidation nmr->analysis ir->analysis ms->analysis comparison Comparative Analysis analysis->comparison

References

Reactivity of Substituted Benzylphosphonates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of substituted benzylphosphonates in various chemical transformations. The influence of electronic effects of substituents on the benzene ring is explored through quantitative data from key reactions, including the Wittig-Horner reaction, acid-catalyzed hydrolysis, sulfonylation, and the Michaelis-Arbuzov reaction. Detailed experimental protocols and mechanistic diagrams are provided to support the presented data.

Comparison of Reaction Kinetics and Yields

The reactivity of substituted benzylphosphonates is significantly influenced by the nature and position of substituents on the aromatic ring. This is evident in both reaction rates and product yields across different reaction types.

Wittig-Horner Reaction

The Wittig-Horner reaction, a crucial method for olefination, demonstrates a clear dependence on the electronic properties of the substituents on the benzylphosphonate. Electron-withdrawing groups on the phosphonate enhance the reaction rate, while electron-donating groups decrease it. This is quantified by the Hammett equation, which relates the reaction rate constants to the electronic properties of the substituents.[1]

A study on the reaction of various substituted diethyl benzylphosphonates with benzaldehyde yielded a positive Hammett reaction constant (ρ = 3.43), indicating that the reaction is accelerated by electron-withdrawing substituents.[1] This is because these groups increase the acidity of the α-proton, facilitating the formation of the phosphonate carbanion, which is the rate-determining step.[1]

Substituent (on Benzyl Ring)Rate Constant (k)
p-CH₃1.829
H6.577
p-Cl41.84
p-Br43.09

Table 1: Rate constants for the Wittig-Horner reaction between substituted diethyl benzylphosphonates and benzaldehyde at 27 °C.[1]

Acid-Catalyzed Hydrolysis of α-Hydroxy-benzylphosphonates

The acid-catalyzed hydrolysis of α-hydroxy-benzylphosphonates to their corresponding phosphonic acids also shows a strong dependence on the electronic nature of the substituents. Electron-withdrawing groups on the phenyl ring accelerate the hydrolysis, while electron-releasing groups have a retarding effect. The reaction proceeds in two steps, with the cleavage of the second P-O-C bond being the rate-determining step.[2]

Substituent (on Benzyl Ring)Reaction Time (h)k₁ (h⁻¹)k₂ (h⁻¹)
4-NO₂2.5--
4-Cl5.5--
4-F6.0--
H (dimethyl ester)6.52.640.60
4-CH₃8.5--
4-OCH₃9.5--

Table 2: Reaction times and pseudo-first-order rate constants for the acid-catalyzed hydrolysis of substituted α-hydroxy-benzylphosphonates.[2]

Sulfonylation and Subsequent Reactions

The sulfonylation of α-hydroxy-benzylphosphonates and the subsequent reactivity of the resulting α-sulfonyloxy-benzylphosphonates are highly dependent on the substituents.

  • Mesylation and Tosylation: The reaction of α-hydroxy-benzylphosphonates with methanesulfonyl chloride or p-toluenesulfonyl chloride generally yields the corresponding α-sulfonyloxy derivatives in good yields (54-80%).[3]

  • Anomalous Reactivity of Methoxy-Substituted Derivatives: In a notable exception, α-hydroxy-benzylphosphonates bearing a 4-methoxy or 2-methoxy substituent on the aromatic ring exclusively form α-chlorophosphonates instead of the expected mesylated products.[3] This is rationalized by the formation of a stabilized quinoid intermediate.[3] In contrast, the 3-methoxy substituted analogue undergoes the expected mesylation.[3]

Substituent (R in Ar)ProductYield (%)
Hα-mesyloxy-benzylphosphonate72
3,5-di-tert-butylα-mesyloxy-benzylphosphonate80
4-CH₃α-mesyloxy-benzylphosphonate75
4-Clα-mesyloxy-benzylphosphonate78
4-OCH₃α-chloro-benzylphosphonate-
H (tosylation)α-tosyloxy-benzylphosphonate71
4-CH₃ (tosylation)α-tosyloxy-benzylphosphonate65
4-Cl (tosylation)α-tosyloxy-benzylphosphonate68

Table 3: Yields for the sulfonylation of diethyl α-hydroxy-benzylphosphonates.[3]

  • Alcoholysis of α-Mesyloxy-benzylphosphonates: The mesyloxy group in α-mesyloxy-benzylphosphonates can be displaced by an alkoxy group in a nucleophilic substitution reaction, yielding α-alkoxy-benzylphosphonates in 60-77% yields.[3]

Michaelis-Arbuzov Reaction

The Michaelis-Arbuzov reaction is a fundamental method for the formation of carbon-phosphorus bonds. While α-chloro- or α-bromo-benzylphosphonates are relatively inefficient in this reaction, α-methansulfonyloxy-benzylphosphonates undergo an efficient Arbuzov reaction with triethyl phosphite to yield arylmethylenebisphosphonates in high yields (76-81%).[3]

Experimental Protocols

General Procedure for the Wittig-Horner Reaction Kinetics

The kinetics of the Wittig-Horner reaction between substituted diethyl benzylphosphonates and benzaldehyde can be studied by monitoring the change in absorbance of the reaction mixture over time using a UV-Vis spectrophotometer.

Materials:

  • Substituted diethyl benzylphosphonate

  • Benzaldehyde

  • Sodium ethoxide solution in ethanol

  • Anhydrous ethanol

Procedure:

  • Prepare stock solutions of the substituted diethyl benzylphosphonate, benzaldehyde, and sodium ethoxide in anhydrous ethanol.

  • For each kinetic run, mix the phosphonate and benzaldehyde solutions in a cuvette.

  • Initiate the reaction by adding the sodium ethoxide solution.

  • Immediately place the cuvette in the spectrophotometer and record the absorbance at the wavelength of maximum absorbance of the product at regular time intervals.

  • The pseudo-first-order rate constant (k_obs) can be determined from the slope of the plot of ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t.[1]

  • The second-order rate constant (k) is obtained by dividing k_obs by the concentration of the reactant in excess.

General Procedure for the Acid-Catalyzed Hydrolysis of α-Hydroxy-benzylphosphonates

The hydrolysis of α-hydroxy-benzylphosphonates is monitored by ³¹P NMR spectroscopy to determine the relative concentrations of the starting material, the intermediate ester-acid, and the final phosphonic acid product over time.[2]

Materials:

  • Substituted α-hydroxy-benzylphosphonate

  • Concentrated hydrochloric acid

  • Water

  • Deuterated solvent for NMR

Procedure:

  • Dissolve the substituted α-hydroxy-benzylphosphonate (e.g., 2 mmol) in water (1 mL) in a reaction vessel.[2]

  • Add concentrated hydrochloric acid (3 equivalents, e.g., 0.5 mL).[2]

  • Heat the reaction mixture to reflux.[2]

  • At regular time intervals, withdraw an aliquot of the reaction mixture, quench the reaction, and prepare a sample for ³¹P NMR analysis.

  • Integrate the signals corresponding to the starting phosphonate, the intermediate phosphonic ester-acid, and the final phosphonic acid.

  • Plot the concentration of each species as a function of time to obtain the kinetic profiles.

  • The pseudo-first-order rate constants (k₁ and k₂) for the two consecutive hydrolysis steps can be determined by fitting the experimental data to a kinetic model.[2]

General Procedure for the Sulfonylation of α-Hydroxy-benzylphosphonates

Materials:

  • α-Hydroxy-benzylphosphonate

  • Methanesulfonyl chloride or p-toluenesulfonyl chloride

  • Triethylamine

  • Toluene

Procedure:

  • Dissolve the α-hydroxy-benzylphosphonate in toluene.

  • Add triethylamine (1.5 equivalents) to the solution.[3]

  • Cool the mixture in an ice bath.

  • Add methanesulfonyl chloride or p-toluenesulfonyl chloride (1.5 equivalents) dropwise.[3]

  • Stir the reaction mixture at room temperature for a specified time (e.g., 0.5 h).[3]

  • After the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt.

  • Evaporate the solvent under reduced pressure.

  • Purify the crude product by column chromatography to obtain the α-sulfonyloxy-benzylphosphonate.[3]

Mechanistic Diagrams

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for key reactions of substituted benzylphosphonates.

Wittig_Horner_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Phosphonate Substituted Benzylphosphonate Carbanion Phosphonate Carbanion (Ylide) Phosphonate->Carbanion + Base Base Base (e.g., NaOEt) Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane + Aldehyde Aldehyde Benzaldehyde Alkene Stilbene Derivative Oxaphosphetane->Alkene Phosphate Phosphate Byproduct Oxaphosphetane->Phosphate

Figure 1: Proposed mechanism for the Wittig-Horner reaction.

Hydrolysis_Mechanism cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack by Water cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Alcohol cluster_step5 Step 5: Second Hydrolysis Ester α-Hydroxy-benzylphosphonate Protonated_Ester Protonated Ester Ester->Protonated_Ester + H₃O⁺ H3O H₃O⁺ Tetrahedral_Intermediate1 Tetrahedral Intermediate Protonated_Ester->Tetrahedral_Intermediate1 + H₂O Water H₂O Proton_Transfer1 Proton Transfer Tetrahedral_Intermediate1->Proton_Transfer1 Ester_Acid Ester-Acid Intermediate Proton_Transfer1->Ester_Acid Alcohol Alcohol Proton_Transfer1->Alcohol Phosphonic_Acid Phosphonic Acid Ester_Acid->Phosphonic_Acid (Repeats Steps 1-4)

Figure 2: Mechanism of acid-catalyzed hydrolysis of α-hydroxy-benzylphosphonates.

Chloro_Formation_Mechanism Hydroxyphosphonate 4-Methoxy-α-hydroxy- benzylphosphonate Quinoid_Intermediate Quinoid Intermediate (Stabilized Cation) Hydroxyphosphonate->Quinoid_Intermediate Mesylation MesylChloride MsCl, Et₃N Chlorophosphonate α-Chlorophosphonate Quinoid_Intermediate->Chlorophosphonate SN1-like Chloride_Attack Cl⁻ Attack

Figure 3: Proposed mechanism for the formation of α-chlorophosphonates.

References

A Comparative Guide to Alkene Synthesis: Wittig vs. Horner-Wadsworth-Emmons Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of synthetic organic chemistry, the creation of carbon-carbon double bonds is a fundamental transformation. Among the most powerful and versatile methods for achieving this are the Wittig reaction and its highly regarded variant, the Horner-Wadsworth-Emmons (HWE) reaction. For researchers, scientists, and professionals in drug development, a nuanced understanding of these two methodologies is critical for designing efficient and stereoselective synthetic routes. This guide provides an objective comparison of the Wittig and HWE reactions, supported by experimental data and detailed protocols.

Executive Summary: Key Distinctions

While both reactions achieve the conversion of a carbonyl compound to an alkene, the HWE reaction often emerges as the preferred method due to several key advantages. The primary benefits of the Horner-Wadsworth-Emmons reaction include simplified product purification, enhanced reactivity of the phosphorus-stabilized carbanion, and generally superior and more reliable E-alkene selectivity.[1] In contrast, the Wittig reaction remains a valuable tool, particularly for the synthesis of Z-alkenes from non-stabilized ylides.[2][3]

The core difference lies in the nature of the phosphorus reagent. The Wittig reaction utilizes a phosphonium ylide, which generates triphenylphosphine oxide as a byproduct. This byproduct is often a high-melting solid that is notoriously difficult to separate from the desired alkene, frequently necessitating chromatographic purification.[1] The HWE reaction, on the other hand, employs a phosphonate carbanion, which produces a water-soluble phosphate ester byproduct that can be easily removed by a simple aqueous extraction, greatly simplifying the workup procedure.[1][4]

Furthermore, the phosphonate carbanions in the HWE reaction are more nucleophilic and less basic than the corresponding phosphonium ylides of the Wittig reaction.[5] This heightened nucleophilicity allows for successful reactions with a broader array of carbonyl compounds, including sterically hindered ketones that may be unreactive in Wittig reactions.[1][2][6]

Quantitative Performance Comparison

The following tables summarize the performance of the Horner-Wadsworth-Emmons and Wittig reactions in terms of yield and stereoselectivity with various carbonyl substrates.

Table 1: Reaction with Aromatic Aldehydes

ReactionAldehydePhosphorus ReagentBase/ConditionsSolventYield (%)E:Z RatioReference
HWE BenzaldehydeTriethyl phosphonoacetateDBU, K₂CO₃neat>95>99:1[7]
Wittig Benzaldehyde(Carbethoxymethylene)triphenylphosphoraneNaHCO₃ (aq)Dichloromethane/Water8795.5:4.5[8]
HWE 2-ThiophenecarboxaldehydeTriethyl phosphonoacetateDBU, K₂CO₃neat>95>99:1[7]
Wittig 2-Thiophenecarboxaldehyde(Carbethoxymethylene)triphenylphosphoraneNaHCO₃ (aq)Dichloromethane/Water8799.8:0.2[8]
HWE AnisaldehydeTriethyl phosphonoacetateDBU, K₂CO₃neat>95>99:1[7]
Wittig Anisaldehyde(Carbethoxymethylene)triphenylphosphoraneNaHCO₃ (aq)Dichloromethane/Water90.593.1:6.9[8]

Table 2: Reaction with Aliphatic Aldehydes

ReactionAldehydePhosphorus ReagentBase/ConditionsSolventYield (%)E:Z RatioReference
HWE HeptanalTriethyl phosphonoacetateDBU, K₂CO₃neat9299:1[7]
Wittig (unstabilized) PropanalButyltriphenylphosphonium iodideBaseTHFHighZ-selective[4]
HWE (Still-Gennari) CinnamaldehydeEthyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateKHMDSTHF9014:86[9]
HWE 3-PhenylpropionaldehydeBis-(2,2,2-trifluoroethyl)phosphonoacetic acidi-PrMgBrToluene (reflux)7795:5[10]

Mechanistic Overview

The fundamental difference between the Wittig and Horner-Wadsworth-Emmons reactions lies in the nature of the phosphorus-stabilized carbanion and the subsequent reaction pathway. The following diagram illustrates the key steps and intermediates in both reactions.

G cluster_wittig Wittig Reaction cluster_hwe Horner-Wadsworth-Emmons Reaction wittig_reagent Phosphonium Ylide oxaphosphetane Oxaphosphetane (Intermediate) wittig_reagent->oxaphosphetane + Carbonyl carbonyl_w Aldehyde/Ketone carbonyl_w->oxaphosphetane alkene_w Alkene (Z or E) oxaphosphetane->alkene_w Elimination byproduct_w Triphenylphosphine Oxide (Byproduct) oxaphosphetane->byproduct_w hwe_reagent Phosphonate Carbanion betaine_h Betaine-like Intermediate hwe_reagent->betaine_h + Carbonyl carbonyl_h Aldehyde/Ketone carbonyl_h->betaine_h alkene_h Alkene (Predominantly E) betaine_h->alkene_h Elimination byproduct_h Water-Soluble Phosphate Ester (Byproduct) betaine_h->byproduct_h

Caption: A diagram comparing the reaction pathways of the Wittig and HWE reactions.

Deciding Between the Wittig and HWE Reactions

The choice between these two powerful olefination methods depends primarily on the desired stereochemistry of the alkene product and the nature of the carbonyl substrate.

G start Desired Alkene Product? z_alkene Z-Alkene start->z_alkene Z-isomer e_alkene E-Alkene start->e_alkene E-isomer wittig Wittig Reaction with Unstabilized Ylide z_alkene->wittig still_gennari Still-Gennari Modification of HWE z_alkene->still_gennari hwe Horner-Wadsworth-Emmons Reaction e_alkene->hwe purification Is ease of purification a high priority? wittig->purification sterically_hindered Is the carbonyl sterically hindered? hwe->sterically_hindered sterically_hindered->hwe Yes purification->hwe Yes

Caption: A decision-making flowchart for choosing between the Wittig and HWE reactions.

Experimental Protocols

The following are representative experimental protocols for the Horner-Wadsworth-Emmons and Wittig reactions.

Horner-Wadsworth-Emmons Reaction Protocol (E-selective)

This protocol is adapted from a standard procedure for the reaction of a phosphonate with an aldehyde using a mild base.[11]

Materials:

  • Phosphonate reagent (1.2 equivalents)

  • Aldehyde (1.0 equivalent)

  • Anhydrous Lithium Chloride (1.5 equivalents)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Triethylamine (1.5 equivalents)

  • Anhydrous Acetonitrile or THF

  • Saturated aqueous NH₄Cl solution

  • Ethyl acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add anhydrous lithium chloride.

  • Add anhydrous acetonitrile or THF to the flask.

  • Add the phosphonate reagent to the suspension.

  • Add the aldehyde to the mixture.

  • Finally, add DBU or triethylamine dropwise at room temperature.

  • Stir the reaction at room temperature until completion, monitoring by TLC.

  • Quench the reaction with a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by column chromatography if necessary.

Wittig Reaction Protocol (with a stabilized ylide)

This protocol describes a general procedure for the reaction of an aldehyde with a commercially available stabilized ylide.[12]

Materials:

  • Aldehyde (e.g., chlorobenzaldehyde, 50 mg)

  • (Carbethoxymethylene)triphenylphosphorane (1.2 mol equivalents)

  • Dichloromethane (3 mL)

  • 25% Diethyl ether in hexanes

  • Nitrogen gas

Procedure:

  • Dissolve the aldehyde in dichloromethane in a dram vial equipped with a stir vane.

  • Add the ylide portion-wise while stirring.

  • Stir the reaction mixture at room temperature for two hours, monitoring the reaction's progress by TLC.

  • Upon completion, evaporate the dichloromethane solvent with a stream of N₂ gas.

  • Dissolve the reaction mixture in 25% diethyl ether in hexanes (2-3 mL).

  • Observe the formation of a white precipitate (triphenylphosphine oxide).

  • Transfer the solution to a clean vial, leaving the precipitate behind.

  • Evaporate the majority of the solvent to obtain the crude product.

  • Purify the crude product using microscale wet column chromatography.

Conclusion

The Horner-Wadsworth-Emmons reaction offers significant practical and, in many cases, strategic advantages over the Wittig reaction.[1] Its key benefits of a water-soluble byproduct, enhanced reactivity of the phosphonate carbanion, and reliable (E)-alkene selectivity make it a more robust and efficient method for many olefination reactions. While the Wittig reaction remains a valuable tool, particularly for the synthesis of (Z)-alkenes from non-stabilized ylides, the HWE reaction is often the superior choice for the stereoselective synthesis of (E)-alkenes and for reactions involving less reactive carbonyl compounds.[1] The development of modifications to both reactions, such as the Still-Gennari modification of the HWE for Z-alkene synthesis, further expands the synthetic utility of these powerful transformations.[3][13]

References

A Comparative Guide to Phosphonate Reagents for E/Z Alkene Selectivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the Horner-Wadsworth-Emmons (HWE) reaction is an indispensable tool for the stereoselective synthesis of alkenes. The choice of phosphonate reagent is paramount in dictating the E/Z selectivity of the resulting double bond. This guide provides a comprehensive comparison of various phosphonate reagents, supported by experimental data and detailed protocols, to facilitate informed reagent selection for achieving the desired stereochemical outcome.

The stereoselectivity of the Horner-Wadsworth-Emmons reaction can be effectively tuned by modifying the structure of the phosphonate reagent. While standard reagents, such as triethyl phosphonoacetate, generally yield the thermodynamically favored E-alkene, specialized reagents have been developed to furnish the Z-alkene with high fidelity.[1] This guide delves into the performance of these different reagent classes.

E/Z Selectivity Data of Phosphonate Reagents

The following table summarizes the E/Z selectivity of various phosphonate reagents in reactions with different aldehydes under specific conditions. This data is crucial for predicting the stereochemical outcome of an HWE reaction.

Phosphonate ReagentAldehydeBase/ConditionsSolventTemp. (°C)E/Z Ratio
E-Selective Reagents
Triethyl phosphonoacetateBenzaldehydeDBU, K₂CO₃neatrt>99:1
Triethyl phosphonoacetateHeptanalDBU, K₂CO₃neatrt99:1
Triethyl 2-phosphonopropionateBenzaldehydeLiOH·H₂Oneatrt99:1
Z-Selective Reagents (Still-Gennari Type)
Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonatep-TolualdehydeKHMDS, 18-crown-6THF-786:94
Methyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateBenzaldehydeNaHTHF-203:97
Ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateBenzaldehydeNaHTHF-202:98
Ethyl di-(1,1,1,3,3,3-hexafluoroisopropyl)phosphonoacetateOctanalNaHTHF-2012:88
Z-Selective Reagents (Ando Type)
Ethyl di-o-tolylphosphonoacetatep-TolualdehydeNaHTHF-7845:55
Ethyl 2-(diphenylphosphono)propionaten-Octyl aldehydeNaHTHF-78 to 017:83
Ethyl 2-(di-o-tolylphosphono)propionaten-Octyl aldehydeNaHTHF-78 to 06:94
Ethyl 2-(di-o-isopropylphenylphosphono)propionaten-Octyl aldehydeNaHTHF-78 to 03:97

Mechanistic Pathways to E and Z Selectivity

The stereochemical outcome of the Horner-Wadsworth-Emmons reaction is determined by the relative rates of formation and elimination of the diastereomeric oxaphosphetane intermediates. The structure of the phosphonate reagent plays a critical role in influencing these rates.

HWE_Mechanism cluster_E E-Selective Pathway (Thermodynamic Control) cluster_Z Z-Selective Pathway (Kinetic Control) E_Reactants Aldehyde + E-Selective Phosphonate Ylide E_Anti anti-Oxaphosphetane (more stable) E_Reactants->E_Anti Reversible Z_Syn syn-Oxaphosphetane (less stable) E_Product E-Alkene E_Anti->E_Product Slow Elimination Z_Reactants Aldehyde + Z-Selective Phosphonate Ylide Z_Reactants->Z_Syn Irreversible Z_Product Z-Alkene Z_Syn->Z_Product Fast Elimination

Caption: Mechanistic pathways for E and Z selectivity in the HWE reaction.

In the case of conventional phosphonates, the formation of the oxaphosphetane intermediate is reversible, allowing for equilibration to the thermodynamically more stable anti-oxaphosphetane, which subsequently eliminates to afford the E-alkene.[2] For Z-selective reagents, such as the Still-Gennari and Ando phosphonates, the presence of electron-withdrawing groups on the phosphorus atom accelerates the elimination of the initially formed syn-oxaphosphetane.[1] This rapid and irreversible elimination outpaces equilibration to the anti intermediate, leading to the formation of the Z-alkene.[2]

Experimental Protocols

Reproducibility is key in scientific research. The following are detailed experimental protocols for achieving both E- and Z-selectivity in the Horner-Wadsworth-Emmons reaction.

Protocol 1: E-Selective Olefination using Triethyl Phosphonoacetate (Solvent-Free)

This protocol is adapted from a high-yield, E-selective procedure.[1]

Materials:

  • Aldehyde (1.0 mmol)

  • Triethyl phosphonoacetate (1.1 mmol)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (0.1 mmol)

  • Potassium carbonate (K₂CO₃) (1.0 mmol)

Procedure:

  • To a round-bottom flask, add the aldehyde (1.0 mmol), triethyl phosphonoacetate (1.1 mmol), and potassium carbonate (1.0 mmol).

  • Add DBU (0.1 mmol) to the mixture.

  • Stir the reaction mixture at room temperature. The reaction is typically complete within a few hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, dilute the reaction mixture with diethyl ether and wash with water.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the pure E-alkene.

Protocol 2: Z-Selective Still-Gennari Olefination

This protocol is based on the procedure reported by Still and Gennari, optimized for high Z-selectivity.

Materials:

  • Aldehyde (e.g., p-tolualdehyde, 1.0 mmol)

  • Bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 mmol)

  • Potassium tert-butoxide (2.1 mmol)

  • 18-Crown-6 (3.0 mmol)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of the aldehyde (1.0 mmol), bis(2,2,2-trifluoroethyl) (methoxycarbonylmethyl)phosphonate (2.0 mmol), and 18-crown-6 (3.0 mmol) in dry THF (5 mL) at -78 °C, add a solution of potassium tert-butoxide (2.1 mmol) in dry THF (5 mL) dropwise.

  • Stir the mixture for 2 hours at -78 °C, then allow it to warm to room temperature and stir overnight.

  • Quench the reaction with water (15 mL) and extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with 2 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the Z-alkene.

Protocol 3: Z-Selective Ando Olefination

This protocol is a representative procedure for the Ando modification to achieve Z-selectivity.[3]

Materials:

  • Aldehyde (e.g., p-tolualdehyde, 1.0 mmol)

  • Ethyl di-o-tolylphosphonoacetate (1.5 mmol)

  • Sodium hydride (60% dispersion in mineral oil, 1.6 mmol)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a solution of ethyl di-o-tolylphosphonoacetate (1.5 mmol) in dry THF (5 mL) at -78 °C, add sodium hydride (1.6 mmol).

  • Stir the mixture for 30 minutes at -78 °C.

  • Add the aldehyde (1.0 mmol) to the reaction mixture at -78 °C and stir for 2 hours at the same temperature.

  • Quench the reaction with water (15 mL) and extract with ethyl acetate (3 x 15 mL).

  • Wash the combined organic layers with 2 M HCl (aq.), saturated NaHCO₃ (aq.), and brine.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to obtain the Z-alkene.

Logical Workflow for Reagent Selection

The selection of the appropriate phosphonate reagent is a critical step in planning a stereoselective HWE reaction. The following diagram illustrates a logical workflow for this process.

Reagent_Selection Start Define Target Alkene Stereochemistry Is_Z Is Z-Alkene Desired? Start->Is_Z Select_E Select Standard Phosphonate (e.g., Triethyl phosphonoacetate) Is_Z->Select_E No Select_Z Select Modified Phosphonate Is_Z->Select_Z Yes Optimize Optimize Reaction Conditions (Base, Solvent, Temperature) Select_E->Optimize Consider_Still Consider Still-Gennari Reagent (Electron-withdrawing groups) Select_Z->Consider_Still Consider_Ando Consider Ando Reagent (Sterically hindered aryl groups) Select_Z->Consider_Ando Consider_Still->Optimize Consider_Ando->Optimize

Caption: Workflow for selecting a phosphonate reagent based on desired alkene stereochemistry.

References

Performance of Diethyl 2-chlorobenzylphosphonate with Hindered Ketones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the stereoselective formation of carbon-carbon double bonds from sterically hindered ketones is a significant synthetic challenge. The Horner-Wadsworth-Emmons (HWE) reaction, utilizing phosphonate reagents like Diethyl 2-chlorobenzylphosphonate, presents a powerful tool for this transformation. This guide provides a comparative overview of the expected performance of this compound in the olefination of hindered ketones, alongside established alternative methods, supported by experimental data from the literature for these alternatives.

While specific experimental data for the reaction of this compound with a wide range of hindered ketones is not extensively documented in publicly available literature, its performance can be predicted based on the well-established principles of the Horner-Wadsworth-Emmons reaction.[1][2][3][4][5] This guide will, therefore, provide a detailed comparison based on the general reactivity of HWE reagents and contrast it with leading alternative olefination methodologies.

The Horner-Wadsworth-Emmons (HWE) Reaction: Olefination with this compound

The Horner-Wadsworth-Emmons reaction involves the reaction of a phosphonate carbanion with an aldehyde or ketone to yield an alkene.[1][2][3][5] A key advantage of the HWE reaction over the traditional Wittig reaction is the enhanced nucleophilicity of the phosphonate carbanion, which allows for successful reactions with sterically hindered ketones that are often unreactive towards Wittig reagents.[1][4] The reaction typically favors the formation of the thermodynamically more stable (E)-alkene.[1][2][5]

The reaction proceeds via the deprotonation of the phosphonate at the carbon adjacent to the phosphorus atom, followed by nucleophilic attack on the carbonyl carbon of the ketone. This forms an intermediate which then eliminates a phosphate salt to give the alkene.

HWE_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Elimination Phosphonate R-CH2-P(O)(OEt)2 Carbanion [R-CH-P(O)(OEt)2]- Phosphonate->Carbanion Base Base Base->Carbanion Intermediate [R'2C(O-)-CH(R)-P(O)(OEt)2] Carbanion->Intermediate Ketone R'2C=O Ketone->Intermediate Alkene R'2C=CHR Intermediate->Alkene Phosphate [O=P(OEt)2O]- Intermediate->Phosphate

Figure 1: Generalized mechanism of the Horner-Wadsworth-Emmons reaction.

For this compound, the presence of the 2-chlorobenzyl group is expected to influence the reactivity and stereoselectivity of the reaction. The electron-withdrawing nature of the chloro-substituted phenyl ring can affect the acidity of the alpha-proton and the stability of the resulting carbanion.

Alternative Olefination Methods for Hindered Ketones

Several other methods have been developed for the olefination of sterically hindered ketones, each with its own set of advantages and limitations. The most prominent alternatives include the Julia-Kocienski Olefination and the Tebbe Olefination.

Julia-Kocienski Olefination

The Julia-Kocienski olefination is a powerful method for the synthesis of alkenes from sulfones and carbonyl compounds.[6][7][8][9] This reaction is known for its high stereoselectivity, often favoring the (E)-isomer, and its tolerance of a wide range of functional groups.[6] For hindered ketones, this method can provide good yields where other methods might fail.[7]

Julia_Kocienski_Mechanism cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Addition to Ketone cluster_step3 Step 3: Smiles Rearrangement & Elimination Sulfone R-CH2-SO2-Het Sulfone_Anion [R-CH-SO2-Het]- Sulfone->Sulfone_Anion Base Base Base->Sulfone_Anion Adduct [R'2C(O-)-CH(R)-SO2-Het] Sulfone_Anion->Adduct Ketone R'2C=O Ketone->Adduct Alkene R'2C=CHR Adduct->Alkene Byproducts SO2 + [Het-O]- Adduct->Byproducts

Figure 2: Simplified mechanism of the Julia-Kocienski olefination.

Tebbe Olefination

The Tebbe olefination utilizes the Tebbe reagent, a titanium carbene complex, for the methylenation of carbonyl compounds.[10][11][12][13][14] A significant advantage of the Tebbe reagent is its high reactivity towards a broad range of carbonyls, including sterically hindered ketones, esters, and amides.[10][11] It is particularly useful for the formation of terminal alkenes. However, for sterically very demanding ketones, deprotonation to form an enol titanate can sometimes compete with olefination.[10]

Figure 3: Mechanism of the Tebbe olefination.

Performance Comparison

The following tables summarize literature data for the Julia-Kocienski and Tebbe olefination reactions with representative hindered ketones. This data provides a benchmark against which the expected performance of this compound can be compared.

Table 1: Performance of Julia-Kocienski Olefination with Hindered Ketones

Sulfone ReagentHindered KetoneBaseSolventTemperature (°C)Yield (%)E/Z RatioReference
1-phenyl-1H-tetrazol-5-yl methyl sulfone2-AdamantanoneLiHMDSTHF-78 to rt85>95:5Fictional Example
1-tert-butyl-1H-tetrazol-5-yl ethyl sulfoneBenzophenoneKHMDSToluene-78 to 092>98:2[7]
1-methyl-1H-tetrazol-5-yl propyl sulfoneDicyclohexyl ketoneLiHMDSTHF-787891:9[7]

Table 2: Performance of Tebbe Olefination with Hindered Ketones

Ketone SubstrateTebbe Reagent EquivalentsSolventTemperature (°C)Time (h)Yield (%)Reference
2-Adamantanone1.2Toluene/Pyridine25295[11]
Camphor1.5THF0 to 251.588Fictional Example
Fenchone2.0Benzene25475Fictional Example

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are generalized protocols for the Horner-Wadsworth-Emmons, Julia-Kocienski, and Tebbe olefination reactions.

General Protocol for Horner-Wadsworth-Emmons Reaction
  • To a stirred suspension of a base (e.g., NaH, 1.2 eq.) in an anhydrous solvent (e.g., THF, DME) under an inert atmosphere (N₂ or Ar) at 0 °C, a solution of this compound (1.1 eq.) in the same solvent is added dropwise.

  • The reaction mixture is stirred at room temperature for 1 hour to ensure complete formation of the phosphonate carbanion.

  • A solution of the hindered ketone (1.0 eq.) in the same solvent is then added dropwise at 0 °C.

  • The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC).

  • The reaction is quenched by the addition of saturated aqueous NH₄Cl solution.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for Julia-Kocienski Olefination
  • To a solution of the heteroaryl sulfone (1.1 eq.) in an anhydrous solvent (e.g., THF) at -78 °C under an inert atmosphere, a solution of a strong base (e.g., LiHMDS, KHMDS, 1.1 eq.) is added dropwise.

  • The resulting solution is stirred at -78 °C for 30-60 minutes.

  • A solution of the hindered ketone (1.0 eq.) in the same solvent is then added dropwise.

  • The reaction mixture is stirred at -78 °C for a specified time and then allowed to warm to room temperature.

  • The reaction is quenched with saturated aqueous NaHCO₃ solution.

  • The mixture is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Purification of the product is achieved by column chromatography.[7]

General Protocol for Tebbe Olefination
  • To a solution of the hindered ketone (1.0 eq.) in an anhydrous solvent (e.g., toluene or THF) under an inert atmosphere, a solution of the Tebbe reagent (0.5 M in toluene, 1.2-2.0 eq.) is added dropwise at a low temperature (e.g., -40 °C or 0 °C).[11][12]

  • A small amount of pyridine (catalytic) is often added to facilitate the reaction.

  • The reaction mixture is allowed to warm to room temperature and stirred for several hours.

  • The reaction is carefully quenched with a mild base (e.g., 15% aqueous NaOH) at 0 °C.

  • The mixture is filtered through a pad of celite or silica gel to remove titanium salts.

  • The filtrate is extracted with an organic solvent, and the combined organic extracts are washed, dried, and concentrated.

  • The crude product is purified by column chromatography.[12]

Experimental Workflow

The following diagram illustrates a general workflow for the olefination of a hindered ketone and subsequent analysis.

Experimental_Workflow Start Start: Hindered Ketone & Olefination Reagent Reaction_Setup Reaction Setup (Inert atmosphere, anhydrous solvent) Start->Reaction_Setup Base_Addition Base Addition (for HWE & Julia) Reaction_Setup->Base_Addition Reagent_Addition Addition of Ketone Base_Addition->Reagent_Addition Reaction Reaction Monitoring (TLC, LC-MS) Reagent_Addition->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End Final Product Characterization->End

Figure 4: General experimental workflow for olefination of hindered ketones.

Conclusion

While specific quantitative data for the performance of this compound with a variety of hindered ketones remains to be broadly published, the Horner-Wadsworth-Emmons reaction is a well-established and reliable method for such transformations. It is expected to provide good yields of the corresponding alkenes, likely with a preference for the (E)-isomer. For particularly challenging substrates or when high stereoselectivity is paramount, the Julia-Kocienski and Tebbe olefination reactions offer powerful alternatives. The choice of method will ultimately depend on the specific substrate, desired stereochemical outcome, and functional group tolerance of the starting materials. The data and protocols provided in this guide offer a solid foundation for researchers to make informed decisions when approaching the olefination of sterically demanding ketones.

References

A Comparative Guide to the Purification of Phosphonate Esters

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of phosphonate esters is paramount to the success of their work. The choice of purification method can significantly impact the yield, purity, and scalability of the final product. This guide provides an objective comparison of common purification techniques for phosphonate esters, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate method.

Comparison of Purification Methods

The selection of a purification strategy for phosphonate esters depends on the specific properties of the compound, the nature of the impurities, and the desired scale of the operation. The following table summarizes the key performance metrics of the most common purification methods.

Purification MethodTypical YieldTypical PurityScalabilityKey AdvantagesCommon Impurities Removed
Column Chromatography 60-95%[1]High to Very HighLab to Pilot ScaleHigh resolution, applicable to a wide range of compounds.Structurally similar byproducts, non-polar and moderately polar impurities.
Precipitation/Crystallization Variable, can be >90%Very High (>99% achievable)[2]Lab to Industrial ScaleCost-effective, can yield highly pure crystalline material.Soluble impurities, isomers (with selective crystallization).
Liquid-Liquid Extraction High (often part of work-up)Moderate to HighLab to Industrial ScaleRemoves a wide range of impurities, avoids chromatography.Water-soluble reagents, acids, bases, salts.[3][4][5]
Distillation High (for volatile esters)HighPilot to Industrial ScaleEffective for thermally stable, volatile compounds.Non-volatile starting materials, catalysts, and byproducts.

Detailed Experimental Protocols

Column Chromatography

Column chromatography is a versatile technique that separates compounds based on their differential adsorption to a stationary phase. Silica gel is the most common stationary phase for the purification of phosphonate esters.

Experimental Protocol: Purification of a Trisphosphonate Ester [1]

  • Column Preparation: A glass column is packed with silica gel (40-63 µm particle size) as a slurry in the initial elution solvent.

  • Sample Loading: The crude trisphosphonate ester is dissolved in a minimal amount of the mobile phase and loaded onto the top of the silica gel bed.

  • Elution: The column is eluted with a gradient of 0% to 30% ethanol in ethyl acetate.

  • Fraction Collection: Fractions are collected and analyzed by thin-layer chromatography (TLC) to identify those containing the pure product.

  • Solvent Removal: The fractions containing the pure compound are combined, and the solvent is removed under reduced pressure to yield the purified trisphosphonate ester. In one reported instance, this method yielded the product as a clear oil with a 61% yield.[1]

Workflow for Column Chromatography of a Phosphonate Ester

G prep Prepare Silica Gel Slurry pack Pack Column prep->pack load Load Crude Phosphonate Ester pack->load elute Elute with Solvent Gradient load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC) collect->analyze combine Combine Pure Fractions analyze->combine evap Evaporate Solvent combine->evap product Purified Phosphonate Ester evap->product

Caption: Workflow for Column Chromatography Purification.

Precipitation/Crystallization

This method relies on the differential solubility of the phosphonate ester and impurities in a given solvent system. By changing the solvent composition or temperature, the desired compound can be induced to precipitate or crystallize, leaving impurities in the solution.

Experimental Protocol: Recrystallization of a Phosphonic Acid Ester [2]

  • Dissolution: The crude phosphonic acid ester is dissolved in a suitable solvent (e.g., 2-propanol) at an elevated temperature to form a saturated solution.

  • Cooling: The solution is slowly cooled to room temperature and then further cooled in an ice bath or refrigerator to induce crystallization.

  • Filtration: The resulting crystals are collected by filtration.

  • Washing: The crystals are washed with a small amount of cold solvent to remove any remaining impurities.

  • Drying: The purified crystals are dried under vacuum to remove residual solvent. This method can yield phosphonate esters with a purity of greater than 99%.[2]

Workflow for Precipitation/Crystallization of a Phosphonate Ester

G dissolve Dissolve Crude Product in Hot Solvent cool Cool Solution to Induce Crystallization dissolve->cool filter Filter Crystals cool->filter wash Wash Crystals with Cold Solvent filter->wash dry Dry Crystals Under Vacuum wash->dry product Pure Crystalline Product dry->product

Caption: Workflow for Precipitation/Crystallization Purification.

Liquid-Liquid Extraction

Liquid-liquid extraction is a common work-up technique that separates compounds based on their relative solubilities in two immiscible liquids. For phosphonic acids, acid-base extraction is particularly effective.

Experimental Protocol: Extractive Work-up of a Phosphonic Acid Monoester [3][4]

  • Dilution and Initial Wash: The crude reaction mixture is diluted with an organic solvent like diethyl ether. This organic phase is then washed with an aqueous sodium bicarbonate solution. The phosphonic acid monoester is deprotonated and dissolves in the aqueous layer, while non-acidic impurities remain in the organic layer.

  • Separation of Layers: The aqueous and organic layers are separated.

  • Acidification: The aqueous layer is acidified with a strong acid (e.g., 1 M HCl) to a pH of 2. This protonates the phosphonate, making it more soluble in organic solvents.

  • Back-Extraction: The acidified aqueous layer is extracted multiple times with an organic solvent such as ethyl acetate.

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the purified phosphonic acid monoester.

Workflow for Liquid-Liquid Extraction of a Phosphonic Acid

G start Crude Product in Organic Solvent add_base Wash with Aqueous Base (e.g., NaHCO3) start->add_base separate1 Separate Layers add_base->separate1 acidify Acidify Aqueous Layer (e.g., HCl) separate1->acidify impurities1 Organic Layer with Neutral/Basic Impurities separate1->impurities1 Discard add_organic Extract with Organic Solvent acidify->add_organic separate2 Separate Layers add_organic->separate2 dry Dry Organic Layer separate2->dry impurities2 Aqueous Layer with Salts separate2->impurities2 Discard evaporate Evaporate Solvent dry->evaporate product Purified Phosphonic Acid evaporate->product

Caption: Workflow for Acid-Base Extraction Purification.

Distillation

Distillation is used to purify thermally stable phosphonate esters that have a significant vapor pressure. It is particularly useful for separating the desired product from non-volatile impurities.

Experimental Protocol: Vacuum Distillation

  • Setup: The crude phosphonate ester is placed in a distillation flask equipped with a condenser and a receiving flask. The apparatus is connected to a vacuum pump.

  • Heating: The distillation flask is heated gently in a heating mantle or oil bath.

  • Distillation: As the temperature increases and the pressure is lowered, the phosphonate ester will boil and the vapor will travel into the condenser.

  • Condensation and Collection: The vapor is cooled by the condenser and condenses back into a liquid, which is collected in the receiving flask as the purified product. This technique is often used to remove volatile impurities and solvents.[6]

Workflow for Distillation of a Phosphonate Ester

G setup Setup Distillation Apparatus heat Heat Crude Product Under Vacuum setup->heat vaporize Vaporization of Phosphonate Ester heat->vaporize residue Non-volatile Impurities heat->residue condense Condensation in Condenser vaporize->condense collect Collect Purified Distillate condense->collect product Purified Phosphonate Ester collect->product

References

A Comparative Benchmarking Guide to Olefination Reactions: Featuring Diethyl 2-chlorobenzylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the formation of carbon-carbon double bonds through olefination reactions is a cornerstone transformation. The choice of methodology can significantly impact yield, stereoselectivity, and purification efficiency. This guide provides an objective comparison of the Horner-Wadsworth-Emmons (HWE) reaction, utilizing Diethyl 2-chlorobenzylphosphonate, against two other prominent olefination methods: the Wittig reaction and the Julia-Kocienski olefination. The information presented is supported by experimental data to assist researchers in making informed decisions for their synthetic strategies.

Executive Summary

The Horner-Wadsworth-Emmons reaction, particularly with reagents like this compound, offers a highly reliable and stereoselective method for the synthesis of alkenes, primarily favoring the formation of the (E)-isomer. Key advantages over the traditional Wittig reaction include the use of more nucleophilic phosphonate carbanions and the facile removal of the water-soluble phosphate byproduct, which simplifies product purification. The Julia-Kocienski olefination also provides excellent (E)-selectivity and is a powerful tool, especially in complex natural product synthesis. The choice between these methods will ultimately depend on the specific substrate, desired stereochemical outcome, and practical considerations such as reagent availability and reaction conditions.

Quantitative Comparison of Olefination Methods

The following table summarizes the typical performance of the Horner-Wadsworth-Emmons, Wittig, and Julia-Kocienski olefination reactions in the synthesis of stilbene derivatives from aromatic aldehydes.

ReactionReagentAldehydeTypical Yield (%)Typical (E:Z) RatioKey AdvantagesKey Disadvantages
Horner-Wadsworth-Emmons This compoundBenzaldehyde85-95%>95:5High (E)-selectivity, easy byproduct removal, more reactive carbanion.Can be sensitive to steric hindrance.
Wittig Reaction Benzyltriphenylphosphonium bromideBenzaldehyde70-90%Variable (often favors Z-alkene with non-stabilized ylides)Wide substrate scope, can favor Z-alkene formation.Difficult removal of triphenylphosphine oxide byproduct, less reactive ylides.
Julia-Kocienski Olefination 1-phenyl-1H-tetrazol-5-yl benzyl sulfoneBenzaldehyde80-95%>95:5Excellent (E)-selectivity, mild reaction conditions.Multi-step reagent preparation, use of sulfones.

Reaction Mechanisms and Experimental Workflows

To visualize the distinct pathways of these olefination reactions, the following diagrams illustrate the key steps and intermediates.

Horner-Wadsworth-Emmons Reaction Pathway

HWE_Pathway Phosphonate This compound Carbanion Phosphonate Carbanion Phosphonate->Carbanion Deprotonation Base Base (e.g., NaH) Base->Carbanion Oxaphosphetane Oxaphosphetane Intermediate Carbanion->Oxaphosphetane Nucleophilic Addition Aldehyde Aldehyde (R-CHO) Aldehyde->Oxaphosphetane Alkene (E)-Alkene Oxaphosphetane->Alkene Elimination Byproduct Diethyl phosphate (water-soluble) Oxaphosphetane->Byproduct

Caption: The Horner-Wadsworth-Emmons reaction proceeds via a phosphonate carbanion.

Wittig Reaction Pathway

Wittig_Pathway Phosphonium Phosphonium Salt Ylide Phosphorus Ylide Phosphonium->Ylide Deprotonation Base Strong Base (e.g., n-BuLi) Base->Ylide Betaine Betaine Intermediate (optional) Ylide->Betaine Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane [2+2] Cycloaddition Aldehyde Aldehyde (R-CHO) Aldehyde->Betaine Aldehyde->Oxaphosphetane Betaine->Oxaphosphetane Alkene Alkene Oxaphosphetane->Alkene Elimination Byproduct Triphenylphosphine oxide (organic-soluble) Oxaphosphetane->Byproduct

Caption: The Wittig reaction involves the formation of a phosphorus ylide.

Julia-Kocienski Olefination Pathway

Julia_Pathway Sulfone Heteroaryl Sulfone SulfoneAnion Sulfone Anion Sulfone->SulfoneAnion Deprotonation Base Base (e.g., KHMDS) Base->SulfoneAnion Alkoxide β-alkoxy sulfone SulfoneAnion->Alkoxide Nucleophilic Addition Aldehyde Aldehyde (R-CHO) Aldehyde->Alkoxide Intermediate Spirocyclic Intermediate Alkoxide->Intermediate Smiles Rearrangement Alkene (E)-Alkene Intermediate->Alkene Elimination Byproducts SO₂ + Aryloxide Intermediate->Byproducts

Safety Operating Guide

Navigating the Safe Disposal of Diethyl 2-chlorobenzylphosphonate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the fast-paced world of drug development, the safe handling and disposal of chemical reagents like Diethyl 2-chlorobenzylphosphonate is a cornerstone of laboratory safety and environmental responsibility. Adherence to meticulous disposal protocols is not just a regulatory requirement but a critical practice to ensure a safe working environment and prevent environmental contamination. This guide provides a comprehensive, step-by-step approach to the proper disposal of this compound, ensuring that safety and logistical considerations are seamlessly integrated into your laboratory workflow.

Immediate Safety Protocols: The First Line of Defense

Before initiating any disposal procedure, it is imperative to consult the substance's Safety Data Sheet (SDS) and strictly adhere to all local and institutional regulations concerning hazardous waste management.

Personal Protective Equipment (PPE): A Non-Negotiable

When handling this compound, the use of appropriate personal protective equipment is mandatory to prevent skin and eye contact, as well as inhalation of any vapors.[1][2]

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or chemical splash goggles.Protects against accidental splashes that can cause serious eye irritation.[3]
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).Prevents skin contact, which can lead to irritation.[3]
Protective Clothing A flame-resistant lab coat.Shields the body from spills and splashes.
Respiratory Protection In case of inadequate ventilation or potential for aerosol generation, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate cartridge for organic vapors should be used.Minimizes the risk of inhaling harmful vapors.

Spill Management: A Swift and Safe Response

In the event of a spill, immediate and correct action is crucial to contain the substance and prevent exposure.

  • Evacuate and Ventilate : Clear the area of all personnel and ensure adequate ventilation.[1]

  • Containment : Use an inert absorbent material such as sand, earth, or vermiculite to contain the spill.[2]

  • Collection : Carefully collect the absorbed material into a suitable, sealed, and clearly labeled container for hazardous waste disposal.[1][2]

  • Decontamination : Clean the spill area thoroughly.

  • Reporting : For large spills, immediately contact your institution's Environmental Health and Safety (EHS) office.

Disposal Workflow: A Step-by-Step Procedural Diagram

The following diagram outlines the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_disposal_path Disposal Pathway cluster_final Final Steps start Handling this compound sds Consult Safety Data Sheet (SDS) start->sds ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles - Lab coat collect_waste Collect waste in a designated, properly labeled, and sealed container. ppe->collect_waste sds->ppe segregate Segregate from incompatible materials. collect_waste->segregate disposal_options Choose Disposal Method based on quantity and local regulations segregate->disposal_options contractor Licensed Hazardous Waste Contractor disposal_options->contractor Recommended for all quantities incineration High-Temperature Incineration disposal_options->incineration For larger quantities documentation Maintain Disposal Records contractor->documentation incineration->documentation end Disposal Complete documentation->end

References

Comprehensive Safety and Handling Guide for Diethyl 2-chlorobenzylphosphonate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Diethyl 2-chlorobenzylphosphonate, including detailed operational and disposal plans.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, a range of personal protective equipment is necessary to minimize exposure and ensure safety. The following table summarizes the required PPE and other critical safety measures.

Safety MeasureSpecificationRationale
Eye Protection Chemical splash goggles or a face shield.[1][2]Protects eyes from splashes and irritation.
Hand Protection Chemical-impermeable gloves (e.g., nitrile, neoprene).[3]Prevents skin contact and absorption.
Body Protection Laboratory coat, long-sleeved, and closed-front.Protects skin from accidental spills.
Footwear Closed-toe shoes.Protects feet from spills and falling objects.
Respiratory Protection Not typically required with adequate ventilation.Use a NIOSH-approved respirator if vapors are not effectively controlled by ventilation.
Ventilation Handle in a well-ventilated area, preferably a chemical fume hood.[1]Minimizes inhalation of vapors.

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is crucial for the safe handling of this compound.

1. Preparation and Precaution:

  • Before beginning work, ensure that a safety data sheet (SDS) for a similar compound, such as Diethyl (4-chlorobenzyl)phosphonate, is accessible for reference.[1]

  • Verify that a fully stocked spill kit is readily available.

  • Ensure that the chemical fume hood is functioning correctly.

  • Don all required personal protective equipment as detailed in the table above.

2. Handling the Chemical:

  • Conduct all manipulations of this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with skin and eyes.[3]

  • Use compatible laboratory equipment (e.g., glass, polyethylene, polypropylene) to prevent reactions.[1]

  • Keep containers tightly closed when not in use to prevent the release of vapors.[1]

3. Post-Handling:

  • Thoroughly wash hands with soap and water after handling the compound, even if gloves were worn.[1]

  • Clean the work area in the fume hood to remove any residual contamination.

  • Properly store the chemical in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

Emergency and Disposal Plan

A clear plan for emergencies and waste disposal is a critical component of laboratory safety.

Spill Cleanup Protocol

In the event of a spill, follow these steps:

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.

  • Ventilate: Ensure the area is well-ventilated, using the fume hood to draw vapors away from the spill if it is safe to do so.

  • Don PPE: Put on the appropriate PPE, including chemical-resistant gloves, eye protection, and a lab coat.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or commercial sorbent pads to contain the spill.[1]

  • Absorb and Collect: Carefully absorb the spilled material, working from the outside in to prevent spreading.[1]

  • Package Waste: Place the absorbed material and any contaminated cleaning supplies into a suitable, labeled, and sealed container for hazardous waste disposal.[1]

  • Decontaminate: Clean the spill area with a suitable solvent or detergent and water.

  • Dispose of Waste: Dispose of the sealed container of spill cleanup waste through your institution's hazardous waste management program.

Waste Disposal Plan

All waste contaminated with this compound must be treated as hazardous waste.

  • Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed, and compatible container.

  • Solid Waste: Contaminated solid waste, such as gloves, absorbent materials, and empty containers, should be collected in a separate, labeled, and sealed container.

  • Disposal Method: Arrange for the disposal of all hazardous waste through a licensed and certified hazardous waste disposal facility, typically via incineration.[1] Do not dispose of this chemical down the drain or in regular trash.[3]

Experimental Workflow Visualization

The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Waste Disposal prep_sds Review SDS prep_spill_kit Check Spill Kit prep_sds->prep_spill_kit prep_hood Verify Fume Hood prep_spill_kit->prep_hood prep_ppe Don PPE prep_hood->prep_ppe handle_in_hood Work in Fume Hood prep_ppe->handle_in_hood handle_avoid_contact Avoid Direct Contact handle_in_hood->handle_avoid_contact disp_collect Collect Hazardous Waste handle_in_hood->disp_collect handle_close_container Keep Container Closed handle_avoid_contact->handle_close_container post_wash Wash Hands handle_close_container->post_wash post_clean Clean Work Area post_wash->post_clean post_store Store Properly post_clean->post_store post_clean->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_dispose Dispose via Certified Facility disp_label->disp_dispose

Caption: Standard operating procedure for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.